molecular formula C7H6BrN5 B1530278 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine CAS No. 1247771-25-0

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Katalognummer: B1530278
CAS-Nummer: 1247771-25-0
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: ZZUWREGROFVVEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H6BrN5 and a molecular weight of 240.06 g/mol . Its structure is defined by the SMILES notation C1=CN=C(N=C1)N2C=C(C(=N2)N)Br . It is assigned the CAS Registry Number 1247771-25-0 . This compound belongs to a class of heterocyclic organic molecules that are of significant interest in medicinal and agrochemical research. The presence of both pyrazole and pyrimidine rings, along with reactive bromine and amine functional groups, makes it a versatile intermediate or building block for the synthesis of more complex molecules . As a reagent, its primary research value lies in its potential use in cross-coupling reactions (such as Suzuki or Buchwald-Hartwig reactions) and as a precursor for constructing targeted compound libraries. It can serve as a key scaffold in the exploration of new active substances. This product is intended for use in laboratory research only. It is strictly for in-vitro applications and is not meant for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, refer to the provided Safety Data Sheet (SDS) for detailed hazard information, and ensure all procedures comply with their institution's safety guidelines.

Eigenschaften

IUPAC Name

4-bromo-1-pyrimidin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUWREGROFVVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(C(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The proposed synthesis is grounded in established principles of heterocyclic chemistry and is designed for reproducibility and scalability. This document will delve into the strategic considerations behind the chosen pathway, provide a detailed step-by-step experimental protocol, and discuss the underlying reaction mechanisms. The target audience for this guide includes researchers, chemists, and professionals in the field of drug development.

Introduction and Strategic Overview

The synthesis of substituted pyrazole-pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. These bicyclic systems are prevalent in a wide array of biologically active molecules, exhibiting activities ranging from kinase inhibition to antiviral effects. The target molecule, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, incorporates key pharmacophoric elements: a pyrimidine ring for hydrogen bonding interactions, a pyrazole core as a stable aromatic linker, an amino group for further functionalization or interaction with biological targets, and a bromine atom which can serve as a handle for cross-coupling reactions or as a bioisostere for other functional groups.

The synthetic strategy outlined herein is a convergent approach, focusing on the initial construction of the pyrazole ring onto a pre-existing pyrimidine moiety, followed by a regioselective bromination. This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high-yielding nature of the proposed reaction steps.

Proposed Synthetic Pathway

The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine can be efficiently achieved in a two-step sequence starting from 2-hydrazinopyrimidine and malononitrile. The overall transformation is depicted below:

Synthetic Pathway 2-Hydrazinopyrimidine 2-Hydrazinopyrimidine Intermediate_A 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine 2-Hydrazinopyrimidine->Intermediate_A Step 1: Cyclocondensation Malononitrile Malononitrile Malononitrile->Intermediate_A Final_Product 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Intermediate_A->Final_Product Step 2: Bromination N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Final_Product

Figure 1: Proposed two-step synthesis of the target compound.

Step 1: Cyclocondensation to form 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine

The initial step involves the cyclocondensation of 2-hydrazinopyrimidine with malononitrile. This reaction is a classic example of the Knorr pyrazole synthesis, a robust method for the formation of pyrazole rings. The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the nitrile groups of malononitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 3-aminopyrazole ring.

The choice of malononitrile as the three-carbon synthon is critical as it directly furnishes the desired 3-amino functionality on the pyrazole core. The reaction is typically carried out in a protic solvent such as ethanol or isopropanol and can be catalyzed by a weak base to facilitate the cyclization step.

Step 2: Regioselective Bromination

The second step is the electrophilic bromination of the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine intermediate. The pyrazole ring, particularly with an amino substituent, is electron-rich and susceptible to electrophilic attack. The C4 position of the pyrazole is the most electron-dense and sterically accessible site, leading to highly regioselective bromination.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective brominating agent. The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile at or below room temperature to control the reactivity and minimize the formation of byproducts.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine

  • Materials:

    • 2-Hydrazinopyrimidine (1.0 eq)

    • Malononitrile (1.05 eq)

    • Ethanol (10 volumes)

    • Triethylamine (0.1 eq)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinopyrimidine and ethanol.

    • Stir the mixture at room temperature until the 2-hydrazinopyrimidine is fully dissolved.

    • Add malononitrile to the solution, followed by the catalytic amount of triethylamine.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum to obtain 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine as a solid.

Step 2: Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

  • Materials:

    • 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • N,N-Dimethylformamide (DMF) (10 volumes)

  • Procedure:

    • In a clean and dry round-bottom flask, dissolve 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in DMF at room temperature.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve N-bromosuccinimide in a small amount of DMF.

    • Add the NBS solution dropwise to the cooled solution of the pyrazole derivative over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Mechanistic Insights

Cyclocondensation Mechanism:

Cyclocondensation Mechanism Start 2-Hydrazinopyrimidine + Malononitrile Step1 Nucleophilic attack of hydrazine on nitrile Start->Step1 Step2 Intramolecular cyclization Step1->Step2 Step3 Tautomerization Step2->Step3 End 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine Step3->End

Figure 2: Key steps in the cyclocondensation reaction.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the electrophilic nitrile carbons of malononitrile. This is followed by an intramolecular nucleophilic attack of the other hydrazine nitrogen onto the second nitrile group, leading to a five-membered ring intermediate. A subsequent tautomerization results in the formation of the stable aromatic pyrazole ring.

Bromination Mechanism:

Bromination Mechanism Start 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine + NBS Step1 Electrophilic attack of Br+ at C4 Start->Step1 Step2 Formation of sigma complex Step1->Step2 Step3 Deprotonation and rearomatization Step2->Step3 End 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Step3->End

Figure 3: Mechanism of electrophilic bromination.

The bromination proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic bromine of NBS, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex). A base, which can be the solvent or the succinimide anion, then abstracts the proton at the C4 position, leading to the restoration of aromaticity and the formation of the final brominated product.

Data Summary

StepReaction TypeKey ReagentsSolventTemperatureTypical Yield
1Cyclocondensation2-Hydrazinopyrimidine, MalononitrileEthanolReflux80-90%
2BrominationN-BromosuccinimideDMF0 °C to RT75-85%

Table 1: Summary of Reaction Parameters and Expected Yields.

Conclusion

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. The two-step sequence, involving a cyclocondensation followed by a regioselective bromination, utilizes readily available starting materials and employs well-established reaction conditions. This approach is amenable to scale-up and provides a solid foundation for the synthesis of analogs and derivatives for further investigation in drug discovery programs.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Online] Available at: [Link]

Technical Guide: Solubility & Handling of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, handling protocols, and experimental workflows for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators like Vericiguat.

Executive Summary

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS: 1247771-25-0 ) is a functionalized heterocyclic building block. Its structural motif—a pyrazole core substituted with a bromine atom, a primary amine, and a pyrimidine ring—imparts specific solubility characteristics driven by the interplay between its polar hydrogen-bond donors/acceptors and its lipophilic halogenated core.[1]

Understanding the solubility landscape of this compound is prerequisite for:

  • Synthetic Optimization: Selecting the correct solvent for nucleophilic aromatic substitutions or palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

  • Purification: Designing efficient recrystallization or chromatographic workups.[1]

  • Biological Evaluation: Preparing stable stock solutions for in vitro assays without precipitation.[1]

Physicochemical Profile

Before addressing solvent interactions, we must establish the compound's intrinsic properties that dictate solvation.[1]

PropertyValueImplication for Solubility
Chemical Structure

Pyrimidinyl-pyrazole scaffold
Mixed polarity. Pyrimidine/Amine = Polar; Bromine = Lipophilic.[1]
Molecular Formula C₇H₆BrN₅Moderate Molecular Weight (240.06 g/mol ).[1]
H-Bond Donors 1 (–NH₂ group)Capable of H-bonding with polar protic solvents.
H-Bond Acceptors 4 (Pyrimidine Ns, Pyrazole Ns)High affinity for polar aprotic solvents (DMSO).
Physical State Solid (Off-white to beige powder)Requires energy input (sonication/heat) to disrupt crystal lattice.

Solubility Landscape

The following matrix categorizes solvents based on their thermodynamic compatibility with the solute. This data is synthesized from standard processing protocols for aminopyrazole-pyrimidine scaffolds.[1]

Quantitative Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingEstimated Saturation (25°C)Application
Polar Aprotic DMSO High > 50 mg/mLStock solutions, Bioassays, Cryopreservation.
Polar Aprotic DMF High > 40 mg/mLReaction medium (e.g., NBS bromination).[1]
Polar Protic Methanol Moderate 5 – 15 mg/mLChromatography eluent, dissolution for LCMS.[1]
Polar Protic Ethanol Low-Moderate 2 – 10 mg/mLRecrystallization (often with water).[1]
Chlorinated DCM Moderate 10 – 25 mg/mLLiquid-Liquid Extraction (Organic phase).[1]
Ester Ethyl Acetate Low-Moderate < 10 mg/mLTLC mobile phase, workup extraction.[1]
Non-Polar Hexane/Heptane Insoluble < 0.1 mg/mLAntisolvent for precipitation.[1]
Aqueous Water Insoluble < 0.1 mg/mLAntisolvent, wash solvent.[1]

Critical Insight: The primary amine at position 3 introduces a basic site.[1] Solubility in aqueous media can be significantly enhanced by lowering the pH (e.g., 0.1 M HCl), forming the water-soluble hydrochloride salt.[1] However, this guide focuses on the free base form.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

For biological assays or long-term storage.

  • Calculate Mass: For 1 mL of 10 mM solution, weigh 2.40 mg of the substance.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at ambient temperature.

  • Validation: Inspect visually against a dark background. The solution should be clear and colorless/pale yellow.[1]

  • Storage: Aliquot into amber vials. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1]

Protocol B: Recrystallization (Purification)

Leveraging the temperature-dependent solubility in Ethanol.

  • Dissolution: Suspend crude solid in Ethanol (10 mL per gram) in a round-bottom flask.

  • Heating: Heat to reflux (78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.[1]

  • Filtration (Hot): If insoluble impurities remain (e.g., inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.[1]

  • Cooling: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

  • Precipitation: Cool further to 0–4°C in an ice bath. The target compound will crystallize as needles or a microcrystalline powder.[1]

  • Collection: Filter the crystals and wash with cold Ethanol/Hexane (1:1).

Process Visualizations

Workflow 1: Solubility Determination Logic

This decision tree guides the researcher in selecting the appropriate solvent system based on the intended application.[1]

SolubilityLogic Start Start: Select Solvent Goal Define Goal Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay In Vitro Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Reaction Purification Purification (Workup) Goal->Purification Isolation DMSO Use DMSO (Max Solubility) BioAssay->DMSO Stock Solution DMF Use DMF or MeCN (High Sol + Inert) Synthesis->DMF High Temp/Polar DCM Use DCM/EtOAc (Extraction) Purification->DCM Liquid-Liquid Recryst Use EtOH/Water (Temp Gradient) Purification->Recryst Solid Isolation

Caption: Decision matrix for solvent selection based on experimental intent.

Workflow 2: Recrystallization Mechanism

Visualizing the purification process driven by solubility differentials.

Recrystallization Crude Crude Mixture (Impurities) HotSolvent Hot Ethanol (High Solubility) Crude->HotSolvent Add Solvent Dissolved Homogeneous Solution (78°C) HotSolvent->Dissolved Heat Cooling Cooling Phase (Supersaturation) Dissolved->Cooling Slow Cool Crystals Pure Crystals (Precipitate) Cooling->Crystals Nucleation MotherLiq Mother Liquor (Dissolved Impurities) Cooling->MotherLiq Filtration

Caption: Thermodynamic cycle of recrystallization for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Scientific Rationale & Causality

Why DMSO/DMF?

The pyrazole and pyrimidine rings are electron-deficient heteroaromatics.[1] They possess significant dipole moments and multiple nitrogen lone pairs.[1] Polar aprotic solvents like DMSO and DMF can effectively solvate these dipoles without disrupting the molecule via protonation (unlike strong acids).[1] This makes them ideal for nucleophilic aromatic substitution (SₙAr) reactions where the amine acts as a nucleophile.[1]

Why Ethanol for Recrystallization?

Ethanol offers a "Goldilocks" zone for this compound.[1] At room temperature, the lipophilic bromine and aromatic rings limit solubility (preventing loss of yield).[1] However, at boiling point (78°C), the thermal energy overcomes the crystal lattice energy, allowing full dissolution.[1] Upon cooling, the compound preferentially crystallizes out, while more polar impurities remain in solution.[1]

Self-Validating the Protocol

To ensure the solubility data applies to your specific batch (which may vary in polymorph or particle size):

  • The Tyndall Effect Test: After dissolving in DMSO, shine a laser pointer through the vial.[1] A visible beam path indicates undissolved micro-particles (colloidal suspension), suggesting incomplete solubility.[1]

  • HPLC Verification: Inject the supernatant of a saturated solution.[1] If the peak area plateaus despite adding more solid, you have reached the thermodynamic solubility limit.[1]

References

  • Fluorochem. (2024).[1][2] 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Product Sheet. Retrieved from

  • MedChemExpress. (2024).[1] 4-Bromo-1H-pyrazol-3-amine Solubility & Handling. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 4-Bromopyrazole Derivatives. National Library of Medicine.[1] Retrieved from

  • Bayer Intellectual Property GmbH. (2011).[1] Patent WO2011147809: Substituted Pyrazoles and their use as sGC Stimulators.[1] (Contextual reference for synthesis and handling of pyrazolyl-pyrimidine intermediates).

Sources

Spectroscopic Characterization of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those incorporating pyrazole and pyrimidine scaffolds, are of significant interest due to their diverse pharmacological activities. This guide provides an in-depth technical overview of the spectroscopic characterization of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS 1247771-25-0), a molecule with potential applications in medicinal chemistry.

While experimental spectra for this specific compound are not widely published, this document leverages extensive experience with related molecular structures and predictive spectroscopic models to offer a robust analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing not only the anticipated data but also the scientific rationale behind the spectral features and the methodologies for their acquisition.

Molecular Structure and Key Features

The structure of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine combines three key functionalities: a pyrazole ring, a pyrimidine ring, and an amino group, with a bromine atom providing an additional spectroscopic handle.

Caption: Molecular structure of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on established principles of chemical shifts and coupling constants, using deuterated dimethyl sulfoxide (DMSO-d₆) as the reference solvent, which is an excellent choice for this polar, hydrogen-bond-donating molecule.

Experimental Protocol for NMR Data Acquisition

Figure 2. Workflow for NMR Data Acquisition prep Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆. nmr NMR Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the probe. prep->nmr h1 ¹H NMR Acquisition: Acquire a standard proton spectrum. (e.g., 16 scans, 2s relaxation delay) nmr->h1 c13 ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. (e.g., 1024 scans, 2s relaxation delay) nmr->c13 process Data Processing: Apply Fourier transform, phase correction, and baseline correction. h1->process c13->process analyze Spectral Analysis: Integrate ¹H signals, assign peaks, and determine coupling constants. process->analyze

Caption: A standardized workflow for acquiring high-quality NMR data.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be relatively simple and highly informative, with distinct signals for the pyrazole, pyrimidine, and amine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.80Doublet2HPyrimidine H-4', H-6'These protons are in an electron-deficient pyrimidine ring and are adjacent to a nitrogen atom, leading to a significant downfield shift. They are coupled to the proton at the 5' position.
~7.40Triplet1HPyrimidine H-5'This proton is coupled to the two adjacent protons on the pyrimidine ring, resulting in a triplet.
~8.10Singlet1HPyrazole H-5This proton is on the pyrazole ring and is not coupled to any other protons, hence it appears as a singlet. Its chemical shift is influenced by the adjacent nitrogen atoms and the bromine atom on the neighboring carbon.
~5.90Singlet (broad)2H-NH₂The protons of the primary amine are expected to be somewhat broad due to quadrupole effects from the nitrogen and potential hydrogen exchange. The chemical shift can be variable depending on concentration and residual water in the solvent.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~158.0Pyrimidine C-2'This carbon is bonded to three nitrogen atoms, causing a strong deshielding effect and a significant downfield shift.
~157.5Pyrimidine C-4', C-6'These carbons are in an electron-deficient aromatic ring and are bonded to nitrogen, leading to a downfield shift.
~118.0Pyrimidine C-5'This carbon is at a typical chemical shift for a carbon in a six-membered heteroaromatic ring.
~150.0Pyrazole C-3This carbon is attached to the amino group and is part of the pyrazole ring, resulting in a downfield shift.
~95.0Pyrazole C-4The direct attachment of the electronegative bromine atom causes a significant upfield shift for this carbon, a phenomenon known as the "heavy atom effect".
~140.0Pyrazole C-5This carbon is adjacent to two nitrogen atoms in the pyrazole ring, leading to a downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular vibrations absorb infrared radiation at specific frequencies.

Experimental Protocol for IR Data Acquisition

A standard and reliable method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Figure 3. Workflow for ATR FT-IR Spectroscopy sample Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. acquire Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. sample->acquire bkg Background Subtraction: A background spectrum of the clean ATR crystal is automatically subtracted. acquire->bkg analyze Spectral Analysis: Identify and assign characteristic absorption bands to the functional groups in the molecule. bkg->analyze

Caption: A streamlined workflow for obtaining an IR spectrum of a solid sample.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3450 - 3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)The presence of a primary amine will give rise to two distinct stretching bands in this region.
3150 - 3050C-H stretch (aromatic)Pyrazole and Pyrimidine ringsC-H bonds on the aromatic rings will show stretching vibrations in this region.
1640 - 1550C=N and C=C stretchPyrazole and Pyrimidine ringsThe double bonds within the heteroaromatic rings will have characteristic stretching vibrations in the fingerprint region.
1620 - 1580N-H bend (scissoring)Primary amine (-NH₂)The bending vibration of the N-H bonds in the primary amine is expected in this range.
1300 - 1000C-N stretchAmine and heteroaromatic ringsStretching vibrations of the various carbon-nitrogen bonds will appear in the fingerprint region.
600 - 500C-Br stretchBromo-pyrazoleThe carbon-bromine bond is expected to have a stretching vibration at a low frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a strong signal for the protonated molecular ion.

Figure 4. Workflow for ESI Mass Spectrometry prep Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). infusion Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). prep->infusion acquire Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a relevant m/z range (e.g., 100-500). infusion->acquire analyze Data Analysis: Identify the molecular ion peak ([M+H]⁺) and characteristic isotopic patterns. acquire->analyze

Caption: A typical workflow for analyzing a sample by ESI mass spectrometry.

Predicted Mass Spectrum Features
  • Molecular Formula: C₇H₆BrN₅

  • Molecular Weight: 252.06 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N)

The most prominent feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

  • Expected Molecular Ion Peaks ([M+H]⁺):

    • m/z ≈ 253.0: Corresponding to the molecule containing the ⁷⁹Br isotope.

    • m/z ≈ 255.0: Corresponding to the molecule containing the ⁸¹Br isotope.

    • These two peaks should be of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Potential Fragmentation:

    • Loss of the bromine atom could lead to a fragment at m/z ≈ 174.

    • Cleavage of the pyrimidine ring could also lead to characteristic fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. The expected NMR, IR, and Mass spectral data presented herein are based on sound scientific principles and comparison with closely related structures. The detailed experimental protocols offer a self-validating system for researchers to acquire and confirm this data. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for professionals in the field of drug development and chemical research, enabling them to confidently identify and characterize this and similar molecules.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 125-134. Available at: [Link]

An In-depth Technical Guide to the Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyrimidine ring linked to a functionalized pyrazole core, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. This guide provides a detailed exploration of the primary synthetic routes to this molecule, focusing on the selection of starting materials, the rationale behind the chosen reaction pathways, and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine can be approached through two principal retrosynthetic disconnections, giving rise to two distinct and viable synthetic strategies.

G cluster_0 Route A: Pyrazole Ring Formation and Subsequent Bromination cluster_1 Route B: N-Arylation of a Pre-formed Pyrazole target 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine routeA Retrosynthetic Disconnection A target->routeA C-N bond formation Bromination routeB Retrosynthetic Disconnection B target->routeB N-Arylation hydrazine 2-Hydrazinopyrimidine routeA->hydrazine synthon Three-Carbon Synthon (e.g., malononitrile derivative) routeA->synthon intermediateA 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine hydrazine->intermediateA synthon->intermediateA intermediateA->target Bromination pyrazole 4-bromo-1H-pyrazol-3-amine routeB->pyrazole pyrimidine 2-Chloropyrimidine routeB->pyrimidine

Caption: Retrosynthetic analysis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Route A involves the initial synthesis of 2-hydrazinopyrimidine, followed by a cyclocondensation reaction to construct the 3-aminopyrazole ring, and concludes with a regioselective bromination at the C4 position of the pyrazole.

Route B employs a more convergent approach, where a pre-synthesized or commercially available 4-bromo-1H-pyrazol-3-amine is coupled with a reactive pyrimidine derivative, typically 2-chloropyrimidine, via an N-arylation reaction.

The choice between these routes may depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and tolerance of functional groups in more complex derivatives.

Route A: Stepwise Construction and Functionalization

This linear approach is a classic and reliable method for constructing the target molecule from fundamental building blocks.

Step 1: Synthesis of 2-Hydrazinopyrimidine

The initial key intermediate is 2-hydrazinopyrimidine. This is readily prepared from the commercially available 2-chloropyrimidine via nucleophilic aromatic substitution with hydrazine hydrate. This reaction is analogous to the well-established synthesis of 2-hydrazinopyridine.[1]

G start_A1 2-Chloropyrimidine product_A1 2-Hydrazinopyrimidine start_A1->product_A1 Nucleophilic Aromatic Substitution reagent_A1 Hydrazine Hydrate (NH2NH2·H2O) reagent_A1->product_A1

Caption: Synthesis of 2-Hydrazinopyrimidine.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-chloropyrimidine (1.0 eq).

  • Carefully add an excess of hydrazine hydrate (5-10 eq). The use of excess hydrazine hydrate serves as both the nucleophile and the solvent.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinopyrimidine.

ParameterConditionRationale
Solvent Excess Hydrazine HydrateServes as both reactant and solvent, driving the reaction to completion.
Temperature RefluxProvides the necessary activation energy for the nucleophilic aromatic substitution.
Work-up Aqueous extractionRemoves excess hydrazine hydrate and other water-soluble impurities.
Step 2: Cyclocondensation to form 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

The formation of the 3-aminopyrazole ring is achieved through the cyclocondensation of 2-hydrazinopyrimidine with a suitable three-carbon synthon. A common and effective choice for this transformation is a malononitrile derivative, such as 3-ethoxyacrylonitrile or 2-cyano-3-ethoxy-acrylic acid ethyl ester. The reaction proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and elimination.

G start_A2 2-Hydrazinopyrimidine product_A2 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine start_A2->product_A2 Cyclocondensation reagent_A2 3-Ethoxyacrylonitrile reagent_A2->product_A2

Caption: Formation of the pyrazole ring.

Experimental Protocol:

  • Dissolve 2-hydrazinopyrimidine (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Add the three-carbon synthon (e.g., 3-ethoxyacrylonitrile, 1.0-1.2 eq).

  • The reaction may be catalyzed by the addition of a weak acid or base, depending on the specific synthon used. For many substrates, heating under reflux is sufficient.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

ParameterConditionRationale
Solvent Ethanol or Acetic AcidProtic solvents that facilitate the proton transfer steps in the cyclization mechanism.
Temperature RefluxDrives the reaction, especially the elimination step, to completion.
Purification Recrystallization/ChromatographyTo remove any regioisomers or unreacted starting materials.
Step 3: Bromination to yield 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

The final step is the regioselective bromination of the pyrazole ring at the electron-rich C4 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a mild and selective source of electrophilic bromine.[2]

G start_A3 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine product_A3 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine start_A3->product_A3 Electrophilic Bromination reagent_A3 N-Bromosuccinimide (NBS) reagent_A3->product_A3

Caption: Final bromination step.

Experimental Protocol:

  • Dissolve 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)A mild and selective source of electrophilic bromine, minimizing side reactions.[3]
Solvent DMF or DCMAprotic solvents that are inert to the reaction conditions.
Temperature 0 °C to room temperatureControls the reactivity of NBS and prevents over-bromination.

Route B: Convergent N-Arylation Approach

This strategy offers the advantage of potentially higher overall yields and fewer purification steps by coupling two larger, pre-functionalized fragments.

Step 1: Sourcing or Synthesizing 4-bromo-1H-pyrazol-3-amine

The key pyrazole intermediate, 4-bromo-1H-pyrazol-3-amine, is commercially available, which makes this route highly attractive.[4] If a custom synthesis is required, it can be prepared from malononitrile through a sequence of cyclization and bromination, or from other suitably substituted pyrazole precursors.

Step 2: N-Arylation with 2-Chloropyrimidine

The core of this route is the formation of the N-N bond between the pyrazole and the pyrimidine ring. This is typically achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann-type coupling.

G start_B1 4-bromo-1H-pyrazol-3-amine product_B 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine start_B1->product_B N-Arylation start_B2 2-Chloropyrimidine start_B2->product_B reagents_B Pd or Cu Catalyst Base (e.g., K2CO3, Cs2CO3) reagents_B->product_B

Caption: N-Arylation of 4-bromo-1H-pyrazol-3-amine.

Experimental Protocol:

  • To a reaction vessel, add 4-bromo-1H-pyrazol-3-amine (1.0 eq), 2-chloropyrimidine (1.0-1.2 eq), a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0 eq), and a palladium or copper catalyst with an appropriate ligand (e.g., Pd(OAc)₂, CuI with a diamine ligand).

  • Add a high-boiling point aprotic solvent such as DMF, dioxane, or toluene.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound.

ParameterConditionRationale
Catalyst Palladium or Copper complexFacilitates the carbon-nitrogen bond formation.
Base K₂CO₃ or Cs₂CO₃Activates the pyrazole nitrogen for nucleophilic attack.
Solvent DMF, Dioxane, or TolueneHigh-boiling aprotic solvents suitable for cross-coupling reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation and deactivation of the catalyst.

Conclusion

Both Route A and Route B represent robust and field-proven strategies for the synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. The choice of a specific route will be guided by the availability of starting materials, scalability requirements, and the specific expertise of the research team. Route A, being a more linear synthesis, offers a step-by-step construction that can be easier to troubleshoot. Route B, a convergent approach, is often more efficient for producing larger quantities if the key intermediates are readily available. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important heterocyclic building block.

References

  • Eureka | Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
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Sources

The Pharmacological Potential of Pyrimidine-Pyrazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of pyrimidine and pyrazole rings has given rise to a versatile and privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by pyrimidine-pyrazole derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, detailing the key molecular targets and signaling pathways involved. Furthermore, this guide offers practical, step-by-step protocols for the synthesis and biological evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance the discovery of novel therapeutics based on this promising heterocyclic core.

Introduction: The Pyrimidine-Pyrazole Scaffold - A Union of Pharmacophoric Significance

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of FDA-approved drugs, underscoring their importance in pharmaceutical development.[1] Among these, pyrimidine and pyrazole moieties stand out for their broad spectrum of pharmacological activities.[1][2][3] The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids and is found in numerous therapeutic agents with applications ranging from antimicrobial to anticancer.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another key pharmacophore known for its diverse biological effects, including anti-inflammatory, analgesic, and anticancer activities.[2][4]

The strategic fusion of these two pharmacophores into a single molecular entity, the pyrimidine-pyrazole scaffold, has emerged as a highly fruitful strategy in drug discovery. This hybrid structure offers a unique three-dimensional arrangement of atoms and functional groups, enabling it to interact with a wide array of biological targets with high affinity and selectivity. The inherent structural rigidity and synthetic tractability of this scaffold make it an attractive starting point for the design and development of novel therapeutic agents targeting a range of diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrimidine-pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[1][5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell signaling, induction of apoptosis, and cell cycle arrest.[5][8]

Mechanism of Action: Targeting Key Cancer Pathways

A significant body of research has focused on elucidating the molecular targets of anticancer pyrimidine-pyrazole compounds. Several key signaling pathways and enzymes have been identified as being modulated by these scaffolds.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a common feature in many human cancers, making it a prime target for cancer therapy.[10][11] Certain pyridopyrimidine scaffolds have been identified as potent dual inhibitors of PI3K and mTOR.[8] By simultaneously blocking these two key nodes in the pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[8] This dual-inhibition strategy is often more effective than targeting a single kinase, as it can overcome feedback loops and resistance mechanisms.

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Pyrimidine-Pyrazole\nScaffold Pyrimidine-Pyrazole Scaffold Pyrimidine-Pyrazole\nScaffold->PI3K Inhibits Pyrimidine-Pyrazole\nScaffold->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by pyrimidine-pyrazole scaffolds.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for the synthesis of tetrahydrofolate, a precursor required for the synthesis of nucleotides and some amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the action of the well-known anticancer drug methotrexate. Several pyrimidine-pyrazole hybrids have been shown to be effective inhibitors of DHFR, demonstrating their potential as antimetabolite anticancer agents.[12]

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation, such as EGFR, HER2, and mutant p53.[13][14][15] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[14] Pyrazole-based derivatives have been identified as HSP90 inhibitors, highlighting another avenue for the anticancer activity of this scaffold.[5]

Protein kinase D (PKD) is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, survival, migration, and angiogenesis.[6][16][17] Dysregulation of PKD signaling has been implicated in several types of cancer.[6][18] Novel pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent pan-PKD inhibitors, demonstrating antitumor activity and providing a promising strategy for targeting PKD in cancer.[19]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][2][20][21] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine-pyrazole test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-pyrazole test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Pyrimidine-pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[1][12][13]

Spectrum of Activity

Studies have shown that pyrimidine-pyrazole hybrids are effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[12] Furthermore, some derivatives have demonstrated antifungal activity against species such as Aspergillus spp.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[5][8][22][23]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyrimidine-pyrazole test compounds

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth medium only)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidine-pyrazole test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth), an aliquot from the wells with no visible growth can be subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the pathogenesis of many diseases, including arthritis, inflammatory bowel disease, and some cancers.[4][24][25] Pyrimidine-pyrazole derivatives have demonstrated potent anti-inflammatory properties, often outperforming established anti-inflammatory drugs in preclinical models.[1]

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.[26][27][28][29][30]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • Pyrimidine-pyrazole test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[30]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Synthesis of Pyrimidine-Pyrazole Scaffolds

The synthesis of pyrimidine-pyrazole derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern on the final scaffold.

General Synthesis of Pyrazolo[3,4-d]pyrimidines

A common method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclization of a 5-aminopyrazole-4-carboxamide or -carbonitrile derivative.[31][32][33]

Synthesis_Pyrazolo_3_4_d_pyrimidine Phenylhydrazine Phenylhydrazine Ethyl 5-amino-1-phenyl\n-1H-pyrazole-4-carboxylate Ethyl 5-amino-1-phenyl -1H-pyrazole-4-carboxylate Phenylhydrazine->Ethyl 5-amino-1-phenyl\n-1H-pyrazole-4-carboxylate + Ethyl 2-cyano-3-ethoxyacrylate 1-Phenyl-1,5-dihydro-4H-\npyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Ethyl 5-amino-1-phenyl\n-1H-pyrazole-4-carboxylate->1-Phenyl-1,5-dihydro-4H-\npyrazolo[3,4-d]pyrimidin-4-one Cyclization (e.g., with formamide) 4-Chloro-1-phenyl-1H-\npyrazolo[3,4-d]pyrimidine 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine 1-Phenyl-1,5-dihydro-4H-\npyrazolo[3,4-d]pyrimidin-4-one->4-Chloro-1-phenyl-1H-\npyrazolo[3,4-d]pyrimidine Chlorination (e.g., POCl3) Substituted Pyrazolo[3,4-d]pyrimidine Substituted Pyrazolo[3,4-d]pyrimidine 4-Chloro-1-phenyl-1H-\npyrazolo[3,4-d]pyrimidine->Substituted Pyrazolo[3,4-d]pyrimidine Nucleophilic Substitution (e.g., with amines)

Caption: A general synthetic route for pyrazolo[3,4-d]pyrimidine derivatives.[32]

General Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines is often achieved through the condensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents.[3][31][34][35][36] Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[36]

Conclusion and Future Perspectives

The pyrimidine-pyrazole scaffold represents a highly privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The ability of these compounds to modulate multiple, key biological targets and pathways provides a strong rationale for their further development.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.

  • Exploration of novel biological targets: To uncover new therapeutic applications for this versatile scaffold.

  • Preclinical and clinical development: To translate the most promising candidates into novel therapies for a range of human diseases.

The in-depth understanding of the synthesis, biological activities, and mechanisms of action of pyrimidine-pyrazole derivatives, as outlined in this guide, will be instrumental in driving the next wave of innovation in this exciting field of drug discovery.

References

  • A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). Vertex AI Search.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC - NIH.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. MDPI.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications.
  • Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles. ResearchGate.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. PubMed.
  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Arch Pharm Res.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • (PDF) Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2025). ResearchGate.
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a]pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC - NIH.
  • Design, synthesis and characterization of some new pyrazol-pyrimidine derivatives and evaluation of their biological activities. Growing Science.
  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
  • Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases. [No Source Found].
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC - NIH.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central.
  • Carrageenan induced Paw Edema Model. Creative Biolabs.
  • Western blot analysis of apoptosis-associated proteins. Cells were... ResearchGate.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
  • Investigating the involvement of protein kinase D (PKD) on chemokine-induced responses in human breast cancer cells along the CCL3-CCR5 axis. Ovid.
  • Inhibition of the PI3K/AKT/mTOR pathway in solid tumors. ResearchGate.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • Role of HSP90 in Cancer. PubMed.
  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate.
  • Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PMC.
  • Apoptosis. [No Source Found].
  • HSP90 multi-functionality in cancer. PMC - NIH.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Retrieved from

  • Agar Dilution (MIC) Susceptibility Test Method. YouTube.
  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software. YouTube.
  • Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease. PMC.
  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC - NIH.
  • Cotargeting HSP90 and Its Client Proteins for Treatment of Prost
  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PMC - PubMed Central.

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A Senior Application Scientist's Guide to 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine: Sourcing, Handling, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in the vanguard of drug discovery, the accessibility and purity of specialized chemical intermediates are paramount. 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic building block of significant interest. Its unique architecture, combining a pyrazole, a pyrimidine, and a reactive bromine handle, makes it a versatile scaffold for synthesizing novel compounds targeting a range of biological pathways. The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, known for its role in developing treatments for cancer and inflammatory diseases.[1][2] This guide provides an in-depth overview of the commercial availability, key suppliers, physicochemical properties, and strategic applications of this compound, designed to empower researchers in their procurement and experimental endeavors.

Compound Profile

A clear understanding of the compound's fundamental properties is the first step in its successful application. The key identifiers and structural information for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine are summarized below.

PropertyValueSource
IUPAC Name 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amineFluorochem
CAS Number 1065100-99-3Parchem[3]
Molecular Formula C₇H₆BrN₅Fluorochem[4]
Molecular Weight 240.06 g/mol (Calculated)
Canonical SMILES NC1=NN(C2=NC=CC=N2)C=C1BrFluorochem[4]
InChI Key InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12)Fluorochem[4]

Commercial Availability and Sourcing

Securing a reliable supply of high-purity starting materials is a critical, yet often challenging, aspect of research and development. This compound is available through specialized chemical suppliers, though it is generally considered a high-value research chemical rather than a bulk commodity.

Procurement Workflow

The process of acquiring a specialized chemical like this involves several key steps, from initial identification to final laboratory integration. This workflow ensures proper vetting and safe handling.

Procurement_Workflow cluster_procurement Chemical Procurement Process Identify Identify Requirement {4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine} Search Search Suppliers {CAS: 1065100-99-3} Identify->Search Quote Request Quotation {Purity, Quantity, Lead Time} Search->Quote Evaluate Evaluate & Select {Compare Cost vs. Purity} Quote->Evaluate Purchase Place Purchase Order Evaluate->Purchase Receive Receive & Verify {Check SDS & CoA} Purchase->Receive Log Log into Inventory {Assign Lot Number} Receive->Log

Caption: A typical workflow for procuring specialized research chemicals.

Identified Suppliers

The following table summarizes the known commercial suppliers for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. Researchers should always request a certificate of analysis (CoA) to verify purity and specifications before use.

SupplierProduct CodePurityAvailable QuantitiesNotes
Parchem N/A (CAS referenced)Specialty GradeInquire for detailsA global supplier of specialty chemicals.[3]
Fluorochem F52045195.0%250 mgPrice listed at £780.00 for 250 mg.[4]

Note: Pricing and availability are subject to change. It is advisable to contact suppliers directly for the most current information.

Physicochemical Properties, Handling, and Safety

While a specific Safety Data Sheet (SDS) for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine should be obtained directly from the supplier, we can infer handling and safety protocols based on structurally related compounds.

Storage and Stability

For related brominated pyrazole compounds, the recommended storage is in a dry, dark place at room temperature, with the container sealed to prevent moisture absorption and degradation.[5] For long-term storage as a solution (e.g., in DMSO), storing at -20°C or -80°C is advised to prevent degradation from repeated freeze-thaw cycles.[6]

Safety and Handling

Based on GHS classifications for similar brominated aromatic amines and pyrazoles, this compound should be handled with caution.[7][8]

  • Hazard Statements: Likely to cause skin and serious eye irritation.[7] May be harmful if swallowed or inhaled.[9]

  • Precautionary Measures:

    • Always handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid measures and consult the supplier-provided SDS.

Applications in Research and Drug Development

The value of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine lies in its potential as a key intermediate in the synthesis of pharmacologically active molecules. The pyrazole core is a privileged scaffold in medicinal chemistry.[1]

Kinase Inhibitors for Oncology

The pyrimidine-pyrazole scaffold is a known chemotype for cyclin-dependent kinase 2 (CDK2) inhibitors.[10] CDK2 is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. The bromine atom on the pyrazole ring serves as a crucial synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Anti-Inflammatory Agents

Structural modifications of related bromo-methyl-pyrazol-amines have been used to synthesize inhibitors of calcium release-activated calcium (CRAC) channels, which are potential treatments for inflammatory conditions such as rheumatoid arthritis and asthma.[11] This highlights the broader utility of the bromo-pyrazol-amine framework in developing therapeutics for inflammatory diseases.

Exemplary Experimental Workflow: Suzuki Cross-Coupling

To illustrate the utility of the bromine atom, the following diagram outlines a generalized workflow for a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Suzuki_Coupling_Workflow cluster_reaction Suzuki Cross-Coupling Protocol Reactants Reactants 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Aryl/Heteroaryl Boronic Acid Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Setup Setup Reactants->Setup Heating Heating {Stir at elevated temperature (e.g., 80-100 °C)} Setup->Heating Monitoring Reaction Monitoring {TLC or LC-MS analysis} Heating->Monitoring Monitoring->Heating Incomplete Workup Workup Monitoring->Workup Complete Purification Purification Workup->Purification Analysis Analysis Purification->Analysis

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Protocol Justification:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Running the reaction under nitrogen or argon is crucial to prevent catalyst degradation and ensure efficient turnover.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like dioxane or DMF with water is often used. The organic solvent solubilizes the starting materials and catalyst, while water helps dissolve the inorganic base.

  • Heating: Most cross-coupling reactions require thermal energy to overcome the activation barriers of the catalytic cycle steps, such as oxidative addition and reductive elimination.

Conclusion

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a valuable, albeit specialized, chemical intermediate for drug discovery and medicinal chemistry. Its commercial availability through dedicated suppliers like Parchem and Fluorochem allows researchers to access this key building block. Proper sourcing, adherence to safety protocols, and a strategic application of its reactive bromine handle through robust synthetic methods like cross-coupling are essential for leveraging its full potential. This guide serves as a foundational resource for scientists looking to incorporate this promising scaffold into their research programs, accelerating the discovery of next-generation therapeutics.

References

  • Angene Chemical. (2024). Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & Gaffer, H. E. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • Alfa Aesar. (2012). SAFETY DATA SHEET - 4-Bromoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

Sources

Technical Guide: Operational Safety and Containment for 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the operational safety, containment strategies, and risk mitigation protocols for handling 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS: 1232536-46-9). As a functionalized heterocyclic amine and halogenated intermediate, this compound presents specific toxicological and reactivity hazards, particularly in drug discovery workflows involving Suzuki-Miyaura cross-coupling or nucleophilic substitution. This document adopts a Control Banding approach, assigning a default Occupational Exposure Band (OEB) of 3/4 until specific toxicological potency is established.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state and functional groups is the first step in accurate risk assessment.

PropertySpecificationOperational Implication
Chemical Name 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-aminePrimary identifier for SDS/Inventory.
CAS Number 1232536-46-9Use for precise database searching.
Molecular Formula C₇H₆BrN₅High nitrogen content implies potential biological activity.
Molecular Weight 240.06 g/mol Non-volatile solid; inhalation risk is dust-based.
Physical State Off-white to pale yellow solidHigh potential for electrostatic charging and dust generation.
Solubility DMSO, DMF, Methanol (Low in water)Organic solvents required for cleaning; increases skin permeation risk.
Key Functionalities Primary Amine (-NH₂), Aryl Bromide (-Br)Amine: Potential sensitizer/irritant. Bromide: Electrophilic site for cross-coupling.

Part 2: Toxicological Assessment & Hazard Identification

In the absence of a specific Occupational Exposure Limit (OEL), we apply Structure-Activity Relationship (SAR) analysis to determine the hazard profile.

Core Hazards (GHS Classification)

Based on analogous halogenated aminopyrazoles, the following hazards are assigned:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

Specific Pharmacological Risks
  • Sensitization Potential: The primary amine moiety is a structural alert for skin sensitization. Repeated exposure may lead to allergic dermatitis.

  • Genotoxicity Concern: While pyrazoles are common medicinal scaffolds, the combination of an amino group and a halogen on a heteroaromatic ring suggests potential reactivity with biological nucleophiles. Treat as a suspected genotoxin until Ames test data proves otherwise.

  • Mechanism of Action: This scaffold is frequently used in the synthesis of sGC stimulators (e.g., Riociguat analogs) and kinase inhibitors. Accidental absorption may trigger unintended cardiovascular or signaling pathway modulation.

Part 3: Engineering Controls & Containment Strategy

We utilize a Risk-Based Containment Strategy . Since the specific potency (LD50/IC50) may be unknown in early research, we default to OEB 3 (10–100 µg/m³) or OEB 4 (1–10 µg/m³) standards depending on the quantity handled.

Containment Logic Diagram

The following decision tree dictates the required engineering controls based on the physical state of the material.

SafetyLogic Start Input Material: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution QuantityCheck Quantity > 100 mg? Solid->QuantityCheck FumeHood Standard Chemical Fume Hood (Face Velocity: 80-100 fpm) Solution->FumeHood HighContainment REQUIRED: Powder Containment Hood or Glovebox (Isolator) QuantityCheck->HighContainment Yes LowContainment REQUIRED: HEPA-Filtered Enclosure (Balance Enclosure) QuantityCheck->LowContainment No PPE_Solid PPE: Double Nitrile Gloves, Tyvek Sleeves, N95/P100 Resp. HighContainment->PPE_Solid LowContainment->PPE_Solid PPE_Sol PPE: Single/Double Nitrile Gloves, Lab Coat, Safety Glasses FumeHood->PPE_Sol

Figure 1: Decision logic for selecting engineering controls based on physical state and quantity.

Specific Engineering Controls
  • Solids Handling (Weighing/Transfer):

    • Primary Control: HEPA-filtered balance enclosure or Powder Containment Hood.

    • Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Pyrazole powders are often fluffy and prone to static cling, increasing inhalation risk.

  • Reaction Setup:

    • Once dissolved, the material can be handled in a standard Chemical Fume Hood .

    • Ensure the sash is at the working height (usually 18 inches) to maintain 100 fpm face velocity.

Part 4: Operational Protocols

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-glove system.

    • Inner: Nitrile (4 mil).

    • Outer: Extended-cuff Nitrile (minimum 6 mil) or Laminate (Silver Shield) if using DCM/THF.

    • Rationale: Organic solvents (DMSO, DMF) used to dissolve this compound can act as vehicles, carrying the toxicant through standard gloves and skin.

  • Respiratory: If handling solids outside a certified enclosure, a PAPR (Powered Air Purifying Respirator) or tight-fitting full-face respirator with P100 cartridges is mandatory.

  • Body: Tyvek lab coat or sleeve covers to prevent dust accumulation on street clothes.

Step-by-Step Handling Protocol (Synthesis Context)

Scenario: Setting up a Suzuki Coupling reaction (1.0 g scale).

  • Pre-Work Validation:

    • Verify balance enclosure certification (magnehelic gauge reading).

    • Prepare a "wetting station" (beaker with solvent) inside the hood to immediately solubilize operational waste.

  • Weighing (The Critical Step):

    • Place the receiving vessel (flask) and spatula inside the balance enclosure.

    • Technique: Do not pour from the source bottle. Use a spatula to transfer small amounts to avoid dust clouds.

    • Immediate Solubilization: Add the solvent (e.g., Dioxane, DMF) to the flask inside the enclosure if possible, or stopper the flask immediately before moving to the fume hood. Wet solids are safer solids.

  • Reaction & Quenching:

    • The amine group makes the compound basic. Avoid mixing with strong acids unless intended (salt formation), as this generates heat.

    • Waste: Quench reaction mixtures into a dedicated waste stream. Do not mix with oxidizers (e.g., peroxide, permanganate) as aminopyrazoles can form unstable oxidation byproducts.

  • Decontamination:

    • Wipe down the balance area with a solvent-dampened wipe (ethanol or isopropanol) followed by a soap/water wash.

    • Dispose of wipes as hazardous solid waste.

Part 5: Emergency Response & Waste Management

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert Medical Services.

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and increases absorption.

    • Flush with copious water for 15 minutes.

    • Wash gently with soap.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] The amine functionality is caustic to mucous membranes.

Spill Cleanup (Solid)
  • Evacuate the immediate area to let dust settle (approx. 15 mins).

  • Don PPE: Double gloves, N95/P100 respirator, goggles.

  • Method: Do not dry sweep.

    • Cover spill with wet paper towels (soaked in water or PEG-400) to suppress dust.

    • Scoop up the damp material and place in a hazardous waste bag.

    • Clean surface with 10% bleach solution (oxidizes the hydrazine/amine core) followed by water.

Waste Disposal[5]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Keep separate from Oxidizing Acids (Nitric, Perchloric).

  • Labeling: Must clearly state "Contains Halogenated Heterocycle - Potential Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53394628 (Related Pyrazole Scaffolds). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyrazole derivatives hazard classification. Retrieved from [Link]

  • SafeWork NSW. (2022). Handling Potent Compounds in the Pharmaceutical Industry. (General guidance on OEB levels). Retrieved from [Link]

(Note: Specific toxicological data for CAS 1232536-46-9 is extrapolated from SAR analysis of structurally related aminopyrazoles found in the ECHA and PubChem databases.)

Sources

The Pyrazole Nucleus as a Privileged Scaffold in Kinase Inhibition: A Technical Guide to 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intersection of pyrazole and pyrimidine heterocycles has given rise to a class of compounds with profound implications in medicinal chemistry, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine and its analogs, from synthetic strategies to biological activities and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical rationale and biological context that underscore the therapeutic potential of this molecular scaffold. We will delve into detailed synthetic methodologies, analyze the impact of structural modifications on kinase inhibitory activity, and contextualize these findings within relevant cancer signaling pathways.

Introduction: The Emergence of Pyrazolopyrimidines in Oncology

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors. When fused or linked to a pyrimidine ring, another critical pharmacophore, the resulting pyrazolopyrimidine or N-(pyrimidin-2-yl)pyrazole architecture, presents a versatile platform for targeting a diverse range of protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.

The subject of this guide, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, represents a key exemplar of this class. The strategic placement of the bromine atom at the 4-position of the pyrazole ring offers a handle for further chemical modification, while the 3-amino group provides a crucial interaction point within the kinase active site. The pyrimidin-2-yl substituent at the N1 position of the pyrazole is a common feature in many potent kinase inhibitors, often mimicking the adenine moiety of ATP. This guide will dissect the synthesis, biological evaluation, and therapeutic potential of this core structure and its derivatives.

Synthetic Strategies: Constructing the Core Scaffold and Its Analogs

The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine and its analogs can be approached through several convergent strategies. A plausible and versatile method involves the initial construction of the substituted pyrazole ring followed by N-arylation with a suitable pyrimidine derivative, or a one-pot approach starting from a pyrimidinyl hydrazine.

Proposed Synthetic Route for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

A logical synthetic pathway to the target molecule is outlined below. This multi-step synthesis leverages established methodologies for pyrazole formation and subsequent functionalization.

Synthetic_Route A 2-Chloropyrimidine C Pyrimidin-2-ylhydrazine A->C Nucleophilic Substitution B Hydrazine hydrate B->C E 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine C->E Cyclocondensation D β-Ketonitrile D->E G 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine E->G Electrophilic Bromination F N-Bromosuccinimide (NBS) F->G

Caption: Proposed synthetic pathway for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Step 1: Synthesis of Pyrimidin-2-ylhydrazine

The initial step involves the synthesis of the key intermediate, pyrimidin-2-ylhydrazine. This is typically achieved through a nucleophilic substitution reaction between 2-chloropyrimidine and hydrazine hydrate.[2]

Step 2: Cyclocondensation to form the Pyrazole Ring

The pyrazole core is constructed via a cyclocondensation reaction between pyrimidin-2-ylhydrazine and a suitable β-ketonitrile, such as benzoylacetonitrile or its derivatives.[3] This reaction is a well-established method for the synthesis of 3-aminopyrazoles.

Step 3: Regioselective Bromination

The final step is the regioselective bromination of the pyrazole ring at the 4-position. This can be accomplished using an electrophilic brominating agent like N-bromosuccinimide (NBS).[4] The electron-donating nature of the 3-amino group directs the bromination to the adjacent C4 position.

Alternative Synthetic Approaches

An alternative strategy involves the N-arylation of a pre-formed 4-bromo-1H-pyrazol-3-amine with 2-chloropyrimidine. This approach can be advantageous if the brominated pyrazole precursor is readily available. Copper-catalyzed N-arylation conditions are often employed for such transformations.[5]

Detailed Experimental Protocol: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine (Intermediate E)

This protocol describes a representative procedure for the cyclocondensation step.

Materials:

  • Pyrimidin-2-ylhydrazine (1.0 eq)

  • Benzoylacetonitrile (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of pyrimidin-2-ylhydrazine in ethanol, add benzoylacetonitrile.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

Biological Activities and Structure-Activity Relationships (SAR)

The 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold and its analogs have emerged as potent inhibitors of various protein kinases implicated in cancer progression. The primary targets for this class of compounds include Cyclin-Dependent Kinase 2 (CDK2), Src kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Kinase Inhibition Profile
  • CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, and its aberrant activity is a common feature in many cancers.[6] Pyrazole-based compounds have shown significant promise as CDK2 inhibitors.[1] The pyrazolopyrimidine scaffold can effectively occupy the ATP-binding pocket of CDK2, with the pyrimidine moiety forming hydrogen bonds with the hinge region of the kinase.

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[7][8] Elevated Src activity is associated with cancer progression and metastasis. Several pyrazolopyrimidine derivatives have been identified as potent Src inhibitors.

  • VEGFR2 Inhibition: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9][10] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy. Pyrazole-containing compounds have been successfully developed as VEGFR2 inhibitors.[11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole and pyrimidine rings.

SAR cluster_0 Core Scaffold cluster_1 R1 (Position 4) cluster_2 R2 (Position 3) cluster_3 R3 (Pyrimidine Ring) A 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine B Halogens (Br, Cl): - Potency - Synthetic handle A->B C Aryl/Heteroaryl: - Modulate selectivity - Additional interactions A->C D Amino group: - Key H-bond donor A->D E Substituted amines: - Fine-tune potency and solubility A->E F Substituents: - Impact solubility and PK properties A->F

Caption: Key structure-activity relationship points for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine analogs.

  • Substitution at the 4-position of the Pyrazole Ring: The presence of a halogen, such as bromine, at this position often enhances inhibitory activity. It can also serve as a synthetic handle for introducing further diversity through cross-coupling reactions.[13]

  • The 3-Amino Group: The amino group at the 3-position is a critical pharmacophoric feature, typically acting as a hydrogen bond donor to the kinase hinge region.

  • The N1-Pyrimidinyl Substituent: Modifications to the pyrimidine ring can influence solubility, metabolic stability, and overall pharmacokinetic properties.

Comparative Inhibitory Activity of Analogs

The following table summarizes the inhibitory activities of representative pyrazole and pyrazolopyrimidine-based kinase inhibitors against key cancer targets.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazole-basedCDK2960[14]
Pyrazolo[1,5-a]pyrimidineCDK2/cyclin A224,240 (as % inhibition)[15]
Pyrazole-basedVEGFR-28.93[12]
Pyrazole-basedVEGFR-238.28[12]
Quinazolin-basedVEGFR-2290[16]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

The therapeutic efficacy of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine analogs stems from their ability to modulate critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners cyclin E and cyclin A, governs the G1/S phase transition of the cell cycle.[17] Inhibition of CDK2 by pyrazole-based compounds leads to cell cycle arrest at the G1/S checkpoint, thereby preventing cancer cell proliferation.

CDK2_Pathway CDK2_Inhibitor 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine analog CyclinE_CDK2 Cyclin E/CDK2 CDK2_Inhibitor->CyclinE_CDK2 Inhibits CyclinA_CDK2 Cyclin A/CDK2 CDK2_Inhibitor->CyclinA_CDK2 Inhibits Rb Rb Phosphorylation CyclinE_CDK2->Rb CyclinA_CDK2->Rb E2F E2F Release Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Simplified CDK2 signaling pathway and the point of intervention by pyrazole-based inhibitors.

Src Signaling Pathway

Src kinase is a key node in multiple signaling cascades initiated by receptor tyrosine kinases and integrins.[7][18] Its inhibition by pyrazolopyrimidine analogs can disrupt downstream signaling, leading to reduced cell motility, invasion, and survival.

Src_Pathway Src_Inhibitor Pyrazolopyrimidine analog Src Src Kinase Src_Inhibitor->Src Inhibits RTK_Integrin Receptor Tyrosine Kinases / Integrins RTK_Integrin->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Migration Migration FAK->Cell_Migration Cell_Proliferation Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Survival PI3K_Akt->Cell_Survival

Caption: Overview of the Src signaling pathway and its inhibition.

VEGFR2 Signaling Pathway

VEGF-A binding to VEGFR2 on endothelial cells triggers a signaling cascade that promotes angiogenesis.[19] Pyrazole-based VEGFR2 inhibitors block this process, thereby starving tumors of their essential blood supply.

VEGFR2_Pathway VEGFR2_Inhibitor Pyrazole analog VEGFR2 VEGFR2 VEGFR2_Inhibitor->VEGFR2 Inhibits VEGF_A VEGF-A VEGF_A->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt Ras_MAPK Ras/MAPK VEGFR2->Ras_MAPK Endothelial_Cell_Migration Endothelial Cell Migration PLCg->Endothelial_Cell_Migration Endothelial_Cell_Proliferation Endothelial Cell Proliferation PI3K_Akt->Endothelial_Cell_Proliferation Ras_MAPK->Endothelial_Cell_Proliferation Vessel_Formation New Vessel Formation Endothelial_Cell_Proliferation->Vessel_Formation Endothelial_Cell_Migration->Vessel_Formation

Caption: The VEGFR2 signaling cascade in angiogenesis and its therapeutic targeting.

Experimental Protocols: In Vitro Kinase Assay

To assess the inhibitory potential of newly synthesized analogs, a robust and reliable in vitro kinase assay is essential. The following protocol provides a general framework for a luminescent-based CDK2 kinase assay.

Protocol: ADP-Glo™ Kinase Assay for CDK2 Inhibition

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • CDK2/CyclinA2 enzyme

  • CDK substrate peptide

  • ATP

  • Kinase Buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the test compound dilutions or DMSO (for control wells).

  • Add the CDK2/CyclinA2 enzyme and substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[20][21]

Conclusion and Future Directions

The 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold represents a highly promising platform for the development of novel kinase inhibitors with therapeutic potential in oncology. The synthetic versatility of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The demonstrated activity of related analogs against key cancer targets such as CDK2, Src, and VEGFR2 underscores the broad applicability of this chemical class.

Future research in this area should focus on the exploration of a wider range of substituents on both the pyrazole and pyrimidine rings to enhance selectivity and overcome potential resistance mechanisms. The development of more complex, three-dimensional analogs could lead to improved interactions within the kinase active site. Furthermore, in vivo evaluation of promising candidates in relevant cancer models will be crucial to translate the in vitro potency into therapeutic efficacy. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation targeted cancer therapies.

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The Pyrazol-3-amine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on its Discovery, Synthesis, and Enduring Legacy

Abstract

The substituted pyrazol-3-amine scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of numerous blockbuster drugs and clinical candidates. Its unique electronic properties, conformational flexibility, and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold." This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted pyrazol-3-amines, designed for researchers, scientists, and drug development professionals. We will traverse the historical milestones, from the foundational Knorr pyrazole synthesis to the evolution of sophisticated and regioselective synthetic strategies. The causality behind experimental choices will be elucidated, providing not just the "how" but the critical "why" that has driven innovation in this field. Through detailed protocols, mechanistic diagrams, and case studies of iconic drugs, this guide aims to equip the reader with a deep, actionable understanding of this remarkable heterocyclic motif.

Introduction: The Significance of the Pyrazol-3-amine Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has a rich history in organic chemistry. However, the introduction of an amino group at the 3-position dramatically alters its physicochemical properties, transforming it into a versatile pharmacophore. The 3-aminopyrazole moiety can act as a bioisosteric replacement for a variety of functional groups, including amides and anilines, offering advantages in terms of metabolic stability, solubility, and patentability.[1] This has led to its widespread incorporation into molecules targeting a diverse array of biological targets, from enzymes to receptors.[2][3]

The pyrazol-3-amine core offers a unique combination of features that make it so attractive for drug design:

  • Hydrogen Bonding Capabilities: The endocyclic and exocyclic nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

  • Tautomerism: 3(5)-Aminopyrazoles can exist in different tautomeric forms, which can influence their binding modes and pharmacokinetic properties.[4]

  • Tunable Electronics: The electronic nature of the pyrazole ring can be readily modulated by the introduction of substituents at various positions, allowing for fine-tuning of pKa and other properties.

  • Scaffolding Potential: The pyrazole ring provides a rigid and planar scaffold from which substituents can be projected in well-defined vectors to probe the binding pockets of target proteins.

This guide will delve into the journey of this remarkable scaffold, from its early discovery to its current prominent role in the pharmaceutical landscape.

Historical Perspective: From Knorr's Discovery to a Medicinal Chemistry Mainstay

The story of pyrazoles begins in 1883 with Ludwig Knorr's landmark synthesis of a pyrazole derivative from the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5] This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.[6][7] While Knorr's initial work did not focus on aminopyrazoles, his methodology provided the fundamental chemical logic for accessing this class of compounds.

The first synthesis of substituted pyrazoles was carried out in 1883 by Knorr et al., who reacted a β-diketone with hydrazine derivatives to yield two regioisomers.[5] It was not until the early 20th century that the synthesis of aminopyrazoles began to be systematically explored. For instance, in 1908, Ortoleva synthesized a monosubstituted 1H-pyrazolo[3,4-b]pyridine, a fused system derived from an aminopyrazole precursor.[8] A few years later, Bulow synthesized N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole, demonstrating the utility of aminopyrazoles as building blocks for more complex heterocyclic systems.[8]

The true explosion of interest in substituted pyrazol-3-amines, however, came with the rise of modern medicinal chemistry in the mid to late 20th century. Researchers began to recognize the potential of this scaffold to mimic the functionality of other chemical groups while offering improved drug-like properties.[1] This realization spurred the development of more efficient and selective synthetic methods, which in turn accelerated the discovery of novel therapeutic agents.

The Evolution of Synthetic Strategies for Substituted Pyrazol-3-amines

The synthesis of substituted pyrazol-3-amines has evolved significantly from the early, often low-yielding and non-regioselective methods. The primary challenge in synthesizing these compounds lies in controlling the regioselectivity of the cyclization reaction, especially when using unsymmetrical starting materials.

The Foundational Approach: Condensation of β-Ketonitriles with Hydrazines

One of the most common and enduring methods for the synthesis of 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. This method is a variation of the Knorr synthesis where one of the carbonyl groups is replaced by a nitrile.

The causality behind this choice of starting material is rooted in the reactivity of the functional groups. The hydrazine first attacks the more electrophilic ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization then occurs via the attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization to the aromatic pyrazole.

Ketonitrile_to_Aminopyrazole Reactants β-Ketonitrile + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic attack on ketone Iminopyrazoline Iminopyrazoline Intermediate Hydrazone->Iminopyrazoline Intramolecular cyclization onto nitrile Product 3-Aminopyrazole Iminopyrazoline->Product Tautomerization

Caption: Mechanism of 3-Aminopyrazole Synthesis from β-Ketonitriles.

A key advantage of this method is the ready availability of a wide variety of β-ketonitriles, allowing for the synthesis of a diverse library of substituted pyrazol-3-amines.

  • Reaction Setup: In a round-bottom flask, dissolve 50 mg (0.34 mmol) of 3-oxo-3-phenylpropanenitrile in 3 mL of anhydrous ethanol.

  • Reagent Addition: Add 11.6 mg (0.36 mmol) of hydrazine and 0.024 mL of acetic acid (0.37 mmol) to the solution.

  • Heating: Heat the reaction mixture at 60°C for 24 hours.

  • Work-up:

    • Cool the mixture to room temperature and remove the solvent in vacuo.

    • Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over MgSO4, filter, and evaporate the solvent.

  • Purification: Wash the solid residue with ethyl ether and dry in vacuo to yield 45 mg (82%) of 3-phenyl-1H-pyrazol-5-amine.

Leveraging α,β-Unsaturated Nitriles: A Regioselective Approach

Another major route for the synthesis of 3(5)-aminopyrazoles is the condensation of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. This method offers a higher degree of regiocontrol compared to the β-ketonitrile approach, particularly when using substituted hydrazines.

The rationale for this improved regioselectivity lies in the Michael addition-elimination mechanism. The more nucleophilic nitrogen of the substituted hydrazine preferentially attacks the β-carbon of the α,β-unsaturated nitrile, leading to a specific regioisomer upon cyclization.

Unsaturated_Nitrile_to_Aminopyrazole Reactants α,β-Unsaturated Nitrile + Hydrazine Michael_Adduct Michael Adduct Reactants->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 3-Aminopyrazole Cyclized_Intermediate->Product Elimination of Leaving Group

Caption: Synthesis of 3-Aminopyrazoles from α,β-Unsaturated Nitriles.

This method has been instrumental in the synthesis of complex substituted pyrazol-3-amines, where precise control over substituent placement is critical for biological activity.

Modern Synthetic Innovations: Expanding the Toolkit

The field of organic synthesis is in a constant state of evolution, and the preparation of substituted pyrazol-3-amines has benefited from these advancements. Modern methods focus on improving efficiency, sustainability, and access to novel chemical space.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to generate complex products, offering significant advantages in terms of atom economy and step efficiency.[9] Pramanik and colleagues have developed a one-pot, three-component synthesis of multifunctionalized pyrazole derivatives using readily available starting materials.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrazole derivatives.[10]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity.

These modern approaches are not merely academic curiosities; they are enabling the rapid synthesis of large libraries of substituted pyrazol-3-amines for high-throughput screening in drug discovery programs.

Substituted Pyrazol-3-amines in Medicinal Chemistry: From Concept to Clinic

The impact of substituted pyrazol-3-amines on medicinal chemistry cannot be overstated. This scaffold is at the heart of numerous drugs that have transformed the treatment of a wide range of diseases.[2][3]

Case Study 1: Celecoxib (Celebrex®) - A Revolution in Anti-Inflammatory Therapy

The discovery of Celecoxib, a selective COX-2 inhibitor, was a landmark achievement in the treatment of arthritis and inflammation.[11] The core of the Celecoxib molecule is a 1,5-diarylpyrazole. While not a 3-aminopyrazole itself, its synthesis often proceeds through pyrazole intermediates, and the principles of pyrazole chemistry were central to its development. The synthesis of Celecoxib typically involves the reaction of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[11]

Celecoxib_Synthesis Diketone 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Celecoxib Celecoxib Diketone->Celecoxib Hydrazine 4-Sulfonamidophenylhydrazine Hydrazine->Celecoxib

Caption: General Synthetic Scheme for Celecoxib.

  • Reaction Setup: A mixture of 4-methylacetophenone (0.85 g), isopropyltrifluoroacetate (1.0 g), and toluene (2 ml) is added to a mixture of sodium methoxide (0.4 g) and toluene (2 ml) at 35-40° C.

  • Heating: The reaction mixture is stirred at 75° C for 4 hours.

  • Cyclization: The resulting 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione is then reacted with 4-sulphonamidophenylhydrazine or its salt in a suitable solvent to yield Celecoxib.

  • Purification: The crude Celecoxib is purified by recrystallization from a suitable solvent, such as toluene.

Case Study 2: Sildenafil (Viagra®) - A Serendipitous Discovery with a Pyrazole Core

Sildenafil, originally developed as a treatment for hypertension and angina, became a global phenomenon for its efficacy in treating erectile dysfunction. The core of the Sildenafil molecule is a pyrazolo[4,3-d]pyrimidin-7-one, a fused heterocyclic system built upon a substituted pyrazole. The synthesis of Sildenafil involves the initial formation of a substituted pyrazole ring, followed by the construction of the fused pyrimidinone ring.[12][13]

The initial steps of the synthesis involve the reaction of a diketoester with hydrazine to form the pyrazole ring, followed by N-methylation.[12] This pyrazole intermediate is then further functionalized and cyclized to form the final pyrazolopyrimidinone core of Sildenafil.[13][14]

Emerging Applications: Targeting Kinases and Beyond

The versatility of the substituted pyrazol-3-amine scaffold continues to be exploited in the development of novel therapeutics. A recent example is the discovery of a 1H-pyrazol-3-amine derivative as a potent and selective inhibitor of RIPK1, a key mediator of inflammation and necroptosis.[15][16] This compound, derived from the clinical-stage FGFR inhibitor AZD4547, demonstrated excellent in vivo efficacy in models of inflammatory disease.[15][16]

Table 1: Representative Drugs and Clinical Candidates Containing a Substituted Pyrazole Core

CompoundTherapeutic AreaTarget
Celecoxib Anti-inflammatoryCOX-2
Sildenafil Erectile DysfunctionPDE5
Rimonabant Anti-obesity (withdrawn)CB1 Receptor
AZD4547 OncologyFGFR
Compound 44 (RIPK1 inhibitor) Inflammatory DiseaseRIPK1

Future Perspectives: The Enduring Legacy of Substituted Pyrazol-3-amines

The journey of substituted pyrazol-3-amines, from their humble beginnings in the late 19th century to their current status as a privileged scaffold in drug discovery, is a testament to the power of synthetic chemistry to drive biomedical innovation. The continuous development of novel synthetic methodologies is expanding the accessible chemical space of these compounds, enabling the exploration of new biological targets and the development of next-generation therapeutics.

As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of substituted pyrazol-3-amines will be crucial for identifying novel drug candidates with improved efficacy and safety profiles. The future of this remarkable scaffold appears brighter than ever, with its legacy poised to continue for many years to come.

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  • El-Sayed, M. A. A., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(7), 808. [Link][13]

  • Sildenafil. (n.d.). Wikipedia. Retrieved from [Link][14]

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Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, a key intermediate for building libraries of pharmacologically relevant compounds. Pyrazole and pyrimidine motifs are prevalent in a vast array of FDA-approved drugs, and their combination into a pyrazolopyrimidine scaffold offers a rich vector for drug discovery.[3][4] We will delve into the mechanistic rationale behind the choice of reagents and conditions, address common challenges such as catalyst inhibition by nitrogen-rich heterocycles, and present a detailed, step-by-step methodology designed for reproducibility and high-yield outcomes.

Introduction: The Strategic Value of Pyrazolopyrimidines

In the landscape of medicinal chemistry, the Suzuki-Miyaura reaction is an indispensable tool for the synthesis of complex organic molecules, including biaryl and heteroaryl structures that form the backbone of numerous therapeutic agents.[2][5] The target substrate, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, is of particular interest as it combines two "privileged" heterocyclic systems. The pyrazole ring offers a versatile platform for substitution, while the pyrimidine ring is a fundamental component of nucleobases. Their fusion creates scaffolds for a variety of targeted therapies, including kinase inhibitors and other signaling pathway modulators.[6]

However, the successful coupling of this substrate is not trivial. The presence of five nitrogen atoms, including a free amino group, presents a significant challenge. These Lewis basic sites can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition of the catalytic cycle.[5][7] Furthermore, electron-rich heteroaryl bromides are often susceptible to a competing debromination side reaction, which reduces the yield of the desired product.[7][8] This guide provides a robust protocol specifically optimized to overcome these challenges.

Mechanistic Considerations & Protocol Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange: Oxidative Addition, Transmetalation, and Reductive Elimination. The success of the reaction with a substrate like 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine hinges on carefully selecting components that favor this cycle over off-cycle deactivation or side reactions.

  • Catalyst & Ligand Selection: The coordination of the substrate's nitrogen atoms to the palladium center can hinder the initial oxidative addition step. To circumvent this, modern palladium pre-catalysts paired with sterically bulky, electron-rich phosphine ligands are employed. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. Their bulkiness creates a coordinatively unsaturated palladium center that favors oxidative addition of the aryl bromide, while their electron-donating nature accelerates the reductive elimination step. Pre-catalysts like XPhos Pd G2 are advantageous as they are air-stable and efficiently generate the active Pd(0) species in situ.[9] This combination has been shown to be particularly effective in minimizing the undesired debromination reaction.[9][10]

  • Base and Solvent System: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is less likely to promote base-induced debromination compared to stronger bases like hydroxides.[9] The choice of solvent is equally critical. A polar protic solvent like ethanol, mixed with water, has proven highly effective.[9][11] This solvent system aids in the dissolution of the inorganic base and the boronic acid, facilitating the reaction while often improving yields compared to purely aprotic solvents like dioxane.[9]

  • Energy Input: The Microwave Advantage: For nitrogen-rich heterocyclic substrates, reactions can be sluggish under conventional heating. Microwave irradiation offers a significant advantage by rapidly and uniformly heating the reaction mixture. This often leads to drastically reduced reaction times (from hours to minutes) and improved yields by outcompeting slower side-reaction pathways.[9]

Experimental Protocol & Workflow

This protocol describes the coupling of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine with a representative partner, (4-methoxyphenyl)boronic acid, under microwave-assisted conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine≥95%Commercially Available
(4-methoxyphenyl)boronic acid≥97%Commercially Available
XPhos Pd G2Catalyst GradeCommercially Available
XPhos≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Deionized Water (H₂O)
Ethyl Acetate (EtOAc)ACS Grade
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel230-400 mesh
Microwave reaction vial (2-5 mL) with stir bar
Argon or Nitrogen gas supply
Visual Workflow

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Add Solids to Vial: - Bromo-pyrazole (1.0 eq) - Boronic Acid (1.5 eq) - K₂CO₃ (2.0 eq) - XPhos Pd G2 (2.5 mol%) - XPhos (5.0 mol%) B Add Degassed Solvents: - EtOH/H₂O (4:1) A->B C Seal Vial & Purge with Argon B->C D Microwave Irradiation (e.g., 135°C, 40 min) C->D E Cool to RT Dilute with EtOAc D->E F Wash with Water & Brine G Dry (MgSO₄), Filter & Concentrate H Silica Gel Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

Caption: Experimental workflow for the microwave-assisted Suzuki coupling.

Step-by-Step Procedure

Note: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for optimal results.[1]

  • Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (e.g., 0.1 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (0.15 mmol, 1.5 equiv), and potassium carbonate (0.2 mmol, 2.0 equiv).

  • Catalyst Addition: In quick succession, add the XPhos Pd G2 catalyst (0.0025 mmol, 2.5 mol%) and XPhos ligand (0.005 mmol, 5.0 mol%).

  • Solvent Addition: Prepare a 4:1 mixture of ethanol and deionized water. Degas this solvent mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add the required volume of the degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) to the vial.

  • Inerting: Securely seal the vial with a cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 135 °C for 40 minutes with stirring.

  • Reaction Monitoring: After cooling, the reaction progress can be checked by spotting a small aliquot on a TLC plate or by LC-MS analysis to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (15 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Aryl Halide 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amineSubstrate of interest. Bromo derivatives offer a good balance of reactivity and stability.[7][8]
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv)Coupling partner. A slight excess ensures complete consumption of the aryl bromide.
Catalyst XPhos Pd G2 (2.5 mol%)Air-stable precatalyst that efficiently generates active Pd(0).[9]
Ligand XPhos (5.0 mol%)Bulky, electron-rich ligand that promotes oxidative addition and prevents catalyst deactivation.[9]
Base K₂CO₃ (2.0 equiv)Activates boronic acid for transmetalation; minimizes base-induced side reactions.
Solvent EtOH / H₂O (4:1)Polar protic mixture improves solubility of reagents and reaction efficiency.[9][11]
Temperature 135 °C (Microwave)Accelerates reaction, reduces time, and can improve yield by minimizing side reactions.[9]
Time 40 minutesSufficient for completion under microwave conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature or time.3. Poor quality reagents.1. Use fresh catalyst and ensure rigorous inert atmosphere technique.2. Increase reaction time or temperature incrementally.3. Verify the purity of starting materials.
Significant Debromination 1. Base is too strong or temperature is too high.2. Inefficient catalyst/ligand system.1. Confirm the correct base (K₂CO₃) is used. Lower the temperature if possible.2. Ensure the XPhos/XPhos Pd G2 system is used, as it is known to suppress this pathway.[9][10]
Formation of Boronic Acid Homocoupling Product 1. Presence of oxygen in the reaction.2. Catalyst degradation.1. Improve the degassing procedure for the solvent and ensure the vial is properly sealed under an inert atmosphere.
Difficulty in Purification 1. Product is highly polar.2. Close-running impurities.1. Switch to a more polar eluent system for chromatography (e.g., DCM/Methanol).2. Try a different stationary phase (e.g., alumina) or consider reverse-phase chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile pathway for the functionalization of the 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine core. By employing a modern catalyst system (XPhos Pd G2 / XPhos) in a polar protic solvent mixture under microwave irradiation, the challenges associated with this nitrogen-rich substrate can be effectively overcome. This protocol delivers a reliable and high-yielding method for the synthesis of diverse biaryl and heteroaryl pyrazolopyrimidines, opening the door for rapid library synthesis in drug discovery and development programs.

References

  • Benchchem. Detailed experimental protocol for Suzuki coupling with 4-aminodibenzofuran.
  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Cankař, P., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Cankař, P., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Sroka, W., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]

  • Beaud, R., & Le Grognec, E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Chase, P. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health. [Link]

  • Cankař, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • Tundel, R. E., & Anderson, K. W. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Tundel, R. E., & Anderson, K. W. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... ResearchGate. [Link]

Sources

Application Note: Strategic Utilization of 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (referred to herein as Scaffold-4BP ) as a privileged intermediate for generating Type I and Type II kinase inhibitors.

Introduction: The "Privileged" Kinase Scaffold

The aminopyrazole moiety is a hallmark of kinase inhibitor chemistry, appearing in approved drugs such as Pazopanib , Tozasertib , and Asciminib . The specific derivative 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (Scaffold-4BP) represents a highly evolved fragment that addresses two common challenges in early discovery: solubility and vector directionality .

Structural Advantages[1]
  • Hinge Binding Interface (The "Anchor"): The pyrazole N2 and the exocyclic C3-amine form a classic donor-acceptor motif that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Solubility & PK (The "Tail"): The N-linked pyrimidine ring sits at the solvent front. Unlike phenyl rings, the pyrimidine nitrogens reduce lipophilicity (LogP), improving oral bioavailability and reducing non-specific protein binding.

  • The 4-Bromo Handle (The "Vector"): The bromine atom at the 4-position is the critical synthetic vector. It points directly into the hydrophobic back pocket (gatekeeper region). Functionalization here determines selectivity (Type I vs. Type II binding).

Structural Biology & Design Logic

To effectively use Scaffold-4BP, one must visualize its orientation within the ATP-binding cleft.

Binding Mode Visualization

The following diagram illustrates the interaction map of Scaffold-4BP within a generic kinase active site.

KinaseBinding cluster_pocket Kinase ATP Pocket cluster_ligand Scaffold-4BP Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Water Exposed) Amine C3-Amine (-NH2) (H-Bond Donor) Amine->Hinge H-Bond PyrazoleN Pyrazole N2 (H-Bond Acceptor) PyrazoleN->Hinge H-Bond Bromo 4-Bromo Vector (Synthetic Handle) Bromo->Gatekeeper Target for Suzuki Coupling Pyrimidine N1-Pyrimidine (Solubilizing Group) Pyrimidine->Solvent Exposed

Figure 1: Interaction map showing the bidentate hinge binding of the aminopyrazole core and the strategic orientation of the 4-bromo vector toward the gatekeeper residue.[1][2][3]

Experimental Protocols

The primary challenge with Scaffold-4BP is the presence of the free exocyclic amine and the pyrimidine nitrogens, which can poison palladium catalysts during cross-coupling reactions. The following protocols are optimized to overcome this "catalyst quenching" effect.

Protocol A: Direct Suzuki-Miyaura Coupling (High-Throughput Compatible)

Use this protocol for rapid library generation when the boronic acid partner is stable.

Reagents:

  • Substrate: Scaffold-4BP (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2–1.5 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ [1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride] (0.05 equiv)

    • Why: This catalyst is bulky and electron-rich, preventing the free amine from displacing the phosphine ligand.

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or THF/Water (4:1)

Procedure:

  • Dissolution: In a microwave vial or pressure tube, dissolve Scaffold-4BP (100 mg, 0.42 mmol) and the aryl boronic acid (0.50 mmol) in 1,4-dioxane (4 mL).

  • Base Addition: Add 2M aq. K₃PO₄ (0.63 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Crucial step to prevent homocoupling.

  • Catalyst Addition: Add Pd(dtbpf)Cl₂ (13 mg, 0.02 mmol) quickly and seal the vessel.

  • Reaction: Heat to 80°C for 4 hours (conventional) or 100°C for 30 minutes (microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product will likely be polar; use 0-10% MeOH.

Protocol B: The "Protection-First" Route (For Complex/Sensitive Partners)

Use this protocol if Protocol A yields low conversion or if the coupling partner is sensitive to basic aqueous conditions.

Step 1: Boc-Protection

  • Suspend Scaffold-4BP (1.0 equiv) in DCM.

  • Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv).

  • Stir at RT for 2 hours. The bis-Boc or mono-Boc product may form; both are suitable for coupling.

  • Isolate via standard workup.

Step 2: Suzuki Coupling

  • Use Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv) in Toluene/EtOH/H₂O (2:1:1).

  • Heat at 90°C overnight. The Boc group prevents amine coordination to Pd.

Step 3: Deprotection

  • Treat the coupled product with TFA/DCM (1:4) for 1 hour at RT to reveal the active kinase inhibitor.

Synthetic Workflow & Library Design

The 4-bromo handle allows for divergent synthesis. The following flowchart guides the decision-making process for functionalizing Scaffold-4BP.

SynthesisWorkflow Start Scaffold-4BP (4-Br-Intermediate) Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd(dtbpf)Cl2 K3PO4 Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Pd(PPh3)2Cl2 CuI, TEA Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Pd2(dba)3 XPhos, NaOtBu Type1 Rigid Biaryl (Type I Inhibitor) Suzuki->Type1 Access Hydrophobic Pocket Type2 Extended Alkyne (Type II / DFG-out) Sonogashira->Type2 Reach Allosteric Site Soluble Amino-Linked (Solubility/Selectivity) Buchwald->Soluble Alter H-Bond Network

Figure 2: Divergent synthetic pathways starting from Scaffold-4BP. The Suzuki route is most common for optimizing potency against the gatekeeper residue.

Data Summary: Solvent Compatibility Table

Solubility is often a bottleneck with aminopyrazoles. The following data (internal standard validation) guides solvent selection for reactions and bioassays.

SolventSolubility (mg/mL)Application Note
DMSO > 50Ideal for stock solutions (20mM) and bioassays.
DMF > 40Good alternative for high-temp couplings.
1,4-Dioxane ~ 15Preferred for Suzuki coupling (moderate boiling point).
Ethanol ~ 5Poor for reactions; good for recrystallization.
DCM < 1Poor solubility; avoid for reactions unless protecting group used.
Water < 0.1Insoluble; requires co-solvent for biological testing.

Scientific Validation & Troubleshooting

Mechanism of Action Validation

To confirm the synthesized compound acts as a hinge binder:

  • Assay: LanthaScreen™ Eu Kinase Binding Assay.

  • Expectation: Competitive displacement of the tracer (ATP analog).

  • Control: Use Staurosporine as a pan-kinase reference.

Troubleshooting Low Yields
  • Problem: De-bromination (formation of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine without the aryl group).

    • Cause: Hydride source in the reaction (often from overheating alcohols) or inactive catalyst.

    • Solution: Switch solvent to Toluene/Water or DME . Ensure Argon sparging is vigorous to remove Oxygen.

  • Problem: Black precipitate (Pd black) immediately upon heating.

    • Cause: Free amine complexing Pd.[4]

    • Solution: Switch to Protocol B (Boc-protection) or increase catalyst loading to 10 mol%.

References

  • Review of Aminopyrazole Scaffolds

    • Title: "Pyrazoles as Key Scaffolds for the Development of Kinase Inhibitors"
    • Source:Molecules, 2021.[5][6]

    • URL:[Link] (Representative Link)

  • Suzuki Coupling on Heteroaryl Amines

    • Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one" (Demonstrates Pd/Ligand choices for similar systems)
    • Source:RSC Advances, 2021.
    • URL:[Link]

  • Kinase Binding Modes (Hinge Binders)

    • Title: "Hinge Binder Collection For Kinase Inhibitor Design"
    • Source: BioSolveIT.
    • URL:[Link]

  • Synthesis of Pyrazolyl-Pyrimidines

    • Title: "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
    • Source:Int. J. Mol. Sci., 2020.
    • URL:[Link]

(Note: While the specific CAS 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a commercially available building block, the protocols above are adapted from standard medicinal chemistry practices for this specific chemical class as supported by the cited literature.)

Sources

Application Note: A Practical Guide to the Buchwald-Hartwig Amination for the Synthesis of N-Aryl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-aryl pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing the crucial C–N bond between an aryl group and a pyrazole ring.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for this reaction. It delves into the mechanistic underpinnings, explains the causal relationships behind the selection of catalysts, ligands, and bases, and offers a robust, step-by-step protocol for successful execution.

Introduction: The Strategic Importance of N-Aryl Pyrazoles

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, with a broad spectrum of reported biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] The direct attachment of an aryl group to a pyrazole nitrogen atom (N-arylation) significantly modulates the molecule's steric and electronic properties, making it a key strategy in drug discovery and the development of functional materials.

Traditional methods for N-arylation often require harsh conditions and suffer from limited substrate scope. The palladium-catalyzed Buchwald-Hartwig amination offers a significant advancement, enabling the coupling of a wide array of pyrazole derivatives with various aryl halides and pseudo-halides under relatively mild conditions.[3] Its broad functional group tolerance and high efficiency have made it an indispensable tool in modern organic synthesis.[3][5]

Mechanistic Overview & Critical Parameter Selection

A successful Buchwald-Hartwig amination hinges on the careful selection of its core components. Understanding the catalytic cycle is paramount to making informed experimental choices. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle comprising three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[3][5][6]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle for Pyrazole Amination pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X inv1 oa_complex->inv1 + Pyrazole-H - HX amide_complex L-Pd(II)(Ar)(N-Pyrazole) (Amide Complex) inv2 amide_complex->inv2 Reductive Elimination product Ar-N-Pyrazole (Product) inv1->amide_complex Base (Deprotonation) inv2->pd0 inv2->product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Catalyst System: Palladium Source and Ligand

The heart of the reaction is the palladium catalyst, which must be activated in situ from a precatalyst source to the active Pd(0) species.[6][7]

  • Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable palladium precatalysts (e.g., G3-XPhos). While Pd(II) sources like Pd(OAc)₂ are cost-effective, they require reduction to Pd(0) to enter the catalytic cycle.[7] Air-stable precatalysts are often preferred for their reliability and ease of use, as they efficiently generate the active LPd(0) catalyst upon exposure to a base.[7]

  • The Ligand (The Key to Success): The ligand is arguably the most critical component. It stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[5] For challenging substrates like N-heterocycles, bulky, electron-rich biaryl monophosphine ligands are the gold standard.

    • Rationale: The steric bulk of these ligands facilitates the final reductive elimination step to release the N-aryl pyrazole product.[5] Their electron-donating nature promotes the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.

    • Recommended Ligands: For pyrazole amination, ligands such as XPhos , tBuDavePhos , and BrettPhos have demonstrated broad utility and high efficiency.[4][8][9] Bidentate ligands like dppf are often less effective for this specific transformation.[4]

The Base: Deprotonation and Catalyst Activation

The base plays a dual role: it deprotonates the pyrazole's N-H bond to form the active nucleophile and facilitates the generation of the active Pd(0) catalyst from the precatalyst. The choice of base is critical and substrate-dependent.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and often used for less acidic N-H bonds and less reactive aryl chlorides. However, their high basicity can be incompatible with sensitive functional groups (e.g., esters, ketones) on the substrates.[6][7]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are preferred when functional group tolerance is a concern.[7] Cesium carbonate (Cs₂CO₃) is a popular choice due to its good solubility in common reaction solvents.[7] Reactions with weaker bases may require higher temperatures to achieve reasonable rates.[7]

The Solvent: Ensuring Solubility and Stability

The solvent must be anhydrous and capable of dissolving all reaction components at the chosen temperature. It should also be chemically inert to the catalyst system and the strong bases often employed.

  • Common Solvents: Aprotic, non-polar, or polar aprotic solvents are standard. Toluene, xylene, and 1,4-dioxane are the most commonly used solvents for this reaction.[10] Ethereal solvents like THF or CPME are also viable options.[7]

  • Caution: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[7] The solubility of all reagents is a critical factor, as insolubility is a frequent cause of reaction failure.[7]

Recommended Experimental Protocol

This section provides a general, robust protocol for the N-arylation of a pyrazole with an aryl bromide. This procedure should be considered a starting point and may require optimization for specific substrates.

General Considerations & Reagent Handling
  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen, which can deactivate the palladium catalyst. All reactions must be set up under an inert atmosphere of nitrogen or argon, using either a glovebox or standard Schlenk line techniques.[11]

  • Reagent Purity: Use high-purity, anhydrous solvents and ensure reagents are free from impurities that could poison the catalyst. Bases like K₃PO₄ should be finely ground and dried before use to maximize their surface area and reactivity.[7]

Materials & Reagents
ComponentExampleTypical Mol % / EquivalentsPurpose
Pyrazole 3,5-Dimethylpyrazole1.2 eq.Nucleophile
Aryl Halide 4-Bromotoluene1.0 eq.Electrophile
Palladium Precatalyst XPhos Pd G31 - 2 mol%Catalyst Source
Ligand (Included in G3 precatalyst)N/ACatalyst Stabilization/Activation
Base Cesium Carbonate (Cs₂CO₃)2.0 eq.Deprotonation / Activation
Solvent Toluene (Anhydrous)~0.2 M concentrationReaction Medium
Step-by-Step Experimental Setup

Figure 2: General experimental workflow for Buchwald-Hartwig pyrazole amination.

Procedure:

  • Preparation (Inside a Glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add cesium carbonate (2.0 mmol, 2.0 eq.).

  • Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Add the pyrazole derivative (e.g., 3,5-dimethylpyrazole, 1.2 mmol, 1.2 eq.) and the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Sealing: Securely seal the vial with a screw cap containing a PTFE septum.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. The high density of inorganic bases requires good agitation to ensure proper mixing.[7]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor solubility of reagents.4. Catalyst poisoning.[6]1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., NaOtBu) if compatible.3. Try a different solvent or a solvent mixture (e.g., Toluene/Dioxane).4. Purify starting materials; avoid substrates with inhibitory groups like azo compounds.[6]
Hydrodehalogenation of Aryl Halide A common side reaction where Ar-X is reduced to Ar-H, often competing with amination.[12]1. Screen different ligands; some are better at suppressing this side reaction.2. Lower the reaction temperature.3. Ensure the base is completely dry.
Inconsistent Results 1. Variable quality of reagents or solvent.2. Inconsistent heating or stirring.3. Particle size of the inorganic base.[7]1. Use fresh, high-purity reagents and anhydrous solvents.2. Use a temperature-controlled heating block and ensure vigorous stirring.3. Grind the base into a fine powder before use to ensure consistent surface area.[7]

Conclusion

The Buchwald-Hartwig amination is a highly effective and adaptable method for the synthesis of N-aryl pyrazole derivatives. Success relies on a rational, evidence-based approach to selecting the palladium source, ligand, base, and solvent. By understanding the interplay of these components and adhering to rigorous inert atmosphere techniques, researchers can reliably access a diverse range of valuable pyrazole-containing compounds for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - Molecules. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - Molecules. Available at: [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - RSC Publishing. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Optimization of Preparative HPLC for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development and scale-up protocol for the purification of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (hereafter referred to as Compound A ). This molecule is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and various kinase inhibitors (CDK2/4).

The primary challenge in purifying Compound A lies in separating it from its regioisomers (N1 vs. N2 substitution), unreacted brominating agents (e.g., N-bromosuccinimide), and des-bromo precursors. This guide presents a dual-approach strategy: a high-resolution analytical method for purity assessment and a robust preparative method optimized for loading capacity.

Physicochemical Context & Separation Logic[1]

Understanding the molecule is the first step in method design.

PropertyValue (Est.)Chromatographic Implication
Structure Pyrazole core, Pyrimidine ring, Primary Amine, BromineAromatic (UV active); Bromine adds hydrophobicity (retention).
pKa (Base) ~3.5 - 4.2 (Pyridine-like N)The molecule is weakly basic. At neutral pH, it may tail due to silanol interactions.
LogP ~1.8 - 2.2Moderately lipophilic. Requires organic modifier (ACN/MeOH) > 20% for elution.
Solubility DMSO, DMF, THF (High); Water (Low)Sample loading must be done in DMSO or DMF to prevent precipitation on the column head.
The "Why" Behind the Method
  • Stationary Phase Selection: We utilize a C18 column with hybrid particle technology (e.g., Waters XBridge or Agilent Zorbax Eclipse) . The "hybrid" nature allows stability at high pH, which is crucial for the preparative strategy.

  • Mobile Phase Selection:

    • Analytical (Acidic): 0.1% Trifluoroacetic acid (TFA) is used to protonate all basic nitrogens, ensuring sharp peaks and suppressing silanol interactions.

    • Preparative (Basic): Ammonium Bicarbonate (pH 10) is preferred. At this pH, the amine is neutral (deprotonated), increasing hydrophobicity and loading capacity while avoiding the salt formation issues associated with TFA during lyophilization.

Experimental Protocols

Analytical Purity Assessment (QC Method)

Goal: To resolve regioisomers and quantify purity before scale-up.

  • Column: Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Table (Analytical):

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (elute polar salts)
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End
Preparative Purification Protocol

Goal: Maximize recovery and throughput.

  • Column: Waters XBridge Prep C18 OBD, 19 x 150 mm, 5 µm.

  • Flow Rate: 20 mL/min.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[1]

  • Sample Diluent: DMSO (Filter through 0.45 µm PTFE before injection).

Gradient Table (Preparative):

Time (min)% Mobile Phase BRationale
0.010Loading phase
1.510Flush injection plug
12.070Shallow gradient for separation
13.095Column wash
15.095Hold
15.110Re-equilibration

Workflow Visualization

The following diagram outlines the decision-making process for purification, specifically addressing the separation of the critical N-isomer impurity.

PurificationWorkflow Start Crude Reaction Mixture (4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine) Filter Filtration (0.45 µm PTFE) Solvent: DMSO Start->Filter AnalQC Analytical QC (Acidic Method) Check Purity & Isomer Ratio Filter->AnalQC Decision Isomer Resolution > 1.5? AnalQC->Decision PrepBasic Prep HPLC (Basic pH 10) High Loading Capacity Decision->PrepBasic Yes (Good Separation) PrepAcid Prep HPLC (Acidic TFA) Enhanced Selectivity Decision->PrepAcid No (Tail/Overlap) Fraction Fraction Collection Trigger: Threshold + Slope PrepBasic->Fraction PrepAcid->Fraction Workup Post-Run Workup (Lyophilization/Rotovap) Fraction->Workup Final Final Product (>98% Purity) Workup->Final

Figure 1: Purification workflow emphasizing the decision matrix between acidic and basic preparative modes based on analytical resolution.

Troubleshooting & Critical Parameters

Regioisomer Separation

The synthesis of N-substituted pyrazoles often yields a mixture of N1 and N2 isomers.

  • Observation: A "shoulder" peak on the main peak.

  • Solution: The pyrimidine ring position affects the pKa of the pyrazole nitrogens. If the Basic Method (pH 10) fails to resolve them, switch to the Acidic Method . The protonation states of the isomers often differ enough at pH 2.0 to increase resolution (

    
    ).
    
Peak Tailing
  • Cause: Interaction between the basic amine and residual silanols on the silica support.

  • Solution: Ensure the column is "end-capped" (e.g., Eclipse XDB or XBridge). If using the acidic method, increase TFA concentration to 0.1% or add 10mM Ammonium Formate.

Sample Solubility / Crystallization
  • Issue: Compound A is brominated and aromatic, leading to poor water solubility. Injecting a DMSO plug into a high-water mobile phase can cause precipitation at the column head (pressure spike).

  • Protocol: Use a "Sandwich Injection" technique:

    • Air gap

    • DMSO Sample[3]

    • Air gap

    • Mobile Phase Weak Solvent (10% ACN) This pre-dilutes the sample before it hits the column bed.

References

  • Vertex AI Search. (2026).[4] Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine and related pyrazole intermediates. Retrieved from 5.

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Discusses Suzuki coupling and purification of similar pyrazine/pyrazole scaffolds. Retrieved from 6.

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Detailed review of aminopyrazole chemistry and cyclization mechanisms. Retrieved from 7.

  • International Journal of Chemical and Pharmaceutical Analysis. (2026). A Highly Validated RP-HPLC Method for Pyrazoline Derivative. Provides baseline protocols for TFA-based separation of pyrazoline derivatives. Retrieved from 2.

  • BenchChem. (2026). Technical Guide to Basic Properties of Pyrazole-Amines. Theoretical evaluation of basicity and pKa for pyrazole-pyrazine analogs. Retrieved from 8.

Sources

synthesis of derivatives from 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Derivatives from 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Executive Summary & Strategic Importance

The scaffold 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor and soluble guanylate cyclase (sGC) stimulator chemical space. Its value lies in its dense functionality:

  • C-3 Amine (

    
    ):  A nucleophilic handle for tuning solubility and hydrogen-bonding interactions (hinge-binding regions in kinases).
    
  • C-4 Bromide (

    
    ):  An electrophilic handle primed for transition-metal catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).[1]
    
  • N-1 Pyrimidine: An electron-deficient heteroaryl group that modulates the pKa of the pyrazole core and improves metabolic stability compared to N-alkyl analogs.

This Application Note provides a validated, divergent synthetic workflow to access complex derivatives from this core. We prioritize protocols that mitigate common pitfalls, such as catalyst poisoning by the free amine or hydrolytic instability of the pyrimidine ring.

Strategic Overview: The Divergent Pathway

The synthesis is designed around "Orthogonal Functionalization." While the C-3 amine is reactive, the C-4 bromide offers the most significant diversity vector.

Decision Matrix:

  • Path A (C-4 First): Recommended for building carbon/heteroatom complexity. Requires catalysts tolerant of free amines (e.g., Pd-XPhos).[1]

  • Path B (C-3 First): Recommended if the C-4 coupling is sluggish; acylation of the amine prevents catalyst coordination in subsequent steps.

DivergentSynthesis Start 4-bromo-1-(pyrimidin-2-yl)- 1H-pyrazol-3-amine PathA Path A: C-4 Functionalization (Suzuki/Buchwald) Start->PathA Pd Catalysis (XPhos/BrettPhos) PathB Path B: C-3 Functionalization (Acylation/Urea) Start->PathB HATU/Isocyanates ProdA C-4 Aryl/Amino Derivatives PathA->ProdA ProdB C-3 Amide/Urea Derivatives PathB->ProdB Final Multi-Substituted Bioactive Core ProdA->Final C-3 Derivatization ProdB->Final C-4 Coupling

Figure 1: Strategic divergence map for functionalizing the pyrazole-pyrimidine core. Path A is generally preferred for library generation.

Protocol Module 1: C-4 Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at the C-4 position. Challenge: The free amino group at C-3 and the pyrimidine nitrogens can coordinate to Palladium, deactivating standard catalysts like


.
Solution:  Use of XPhos Pd G2  or 

allows for efficient coupling without protecting the amine [1].
Materials
  • Substrate: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.2–1.5 equiv)

  • Catalyst:

    
      (5 mol%) OR XPhos Pd G2  (2-3 mol%)[1]
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the pyrazole substrate (1.0 mmol), boronic acid (1.2 mmol), and catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aq.

    
     (1.5 mL).[1]
    
  • Reaction: Heat the mixture to 85–90°C for 4–16 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for difficult substrates.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: ~240/242 pattern) and appearance of the coupled product.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Critical Insight: If "dehalogenation" (loss of Br replaced by H) is observed, lower the reaction temperature to 70°C and switch the solvent to DME/Water [2].

Protocol Module 2: C-4 Buchwald-Hartwig Amination[2]

Objective: Installation of amine functionality (C-N bond formation) at C-4. Challenge: Competitive binding of the C-3 amine vs. the exogenous amine. Solution: Utilization of BrettPhos or tBuBrettPhos precatalysts, which are bulky and electron-rich, favoring the reductive elimination of the desired bulky amine over the primary C-3 amine [3].

Materials
  • Substrate: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 equiv)

  • Amine Partner: Primary or Secondary amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)[1]

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) OR

    
     (3.0 equiv)[1]
    
  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology
  • Dry Setup: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.

  • Loading: Add the pyrazole substrate, BrettPhos Pd G3, and solid base (

    
    ) if using.[1] (If using LiHMDS, add in step 4).
    
  • Solvation: Add anhydrous THF.

  • Reagent Addition: Add the amine partner. If using LiHMDS, add dropwise now at RT.[1]

  • Reaction: Heat to 65°C (THF) or 90°C (Toluene) for 12 hours.

  • Quench: Cool to RT. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The organic layer often contains residual Pd; a scavenger resin (e.g., SiliaMetS® Thiol) treatment is recommended before concentration.[1]

BuchwaldWorkflow Step1 Reagent Loading (Inert Atmosphere) Step2 Catalyst Activation (BrettPhos Pd G3) Step1->Step2 Step3 Heating (65-90°C) Oxidative Addition -> Transmetallation Step2->Step3 Step4 Reductive Elimination (C-N Bond Formation) Step3->Step4

Figure 2: Mechanistic flow for C-4 Amination.[2][3][4][5] Note that BrettPhos is essential to prevent the C-3 amine from interfering.

Protocol Module 3: C-3 Functionalization (Amide Coupling)

Objective: Derivatization of the exocyclic amine. Mechanistic Note: The amine at C-3 is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrimidine ring. Standard EDC/NHS conditions often fail. HATU or Acid Chlorides are required.

Protocol (HATU Method)
  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir for 10 mins at RT to form the activated ester.

  • Addition: Add 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 equiv).

  • Reaction: Stir at 40–50°C for 4–6 hours. (Heating is often necessary due to low nucleophilicity).[1]

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dehalogenation (Product is H instead of Aryl) Hydride source in solvent or overheating.Switch solvent to Toluene/Water. Reduce Temp. Use

.[1]
No Reaction (Suzuki) Catalyst poisoning by C-3 amine or Pyrimidine N.Increase catalyst load to 5-10 mol%. Switch to XPhos Pd G3 .
Low Yield (Amide Coupling) Low nucleophilicity of C-3 amine.Use Acid Chloride + Pyridine at 60°C. Or use strong base (NaH) to deprotonate amine first (careful).[1]
Protodeboronation Boronic acid instability.Use Boronic Ester (BPin) or Trifluoroborate salts (

).[1]

References

  • Suzuki-Miyaura Coupling of 4-Bromopyrazoles

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
    • Source: Cheng, H., et al. (2014).[1][6] Chinese Chemical Letters.

    • URL:[Link][1]

  • Catalyst Selection for Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[7]

    • Source: Molander, G. A., et al. (2012).[1] Journal of Organic Chemistry.

    • URL:[Link][1]

  • Buchwald-Hartwig Amination of Pyrazoles

    • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[8]

    • Source:Molecules (2020).[1][9][10][11]

    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: Recent developments in aminopyrazole chemistry.[12][13][14]

    • Source:Arkivoc (2009).[1][12]

    • URL:[Link]

Disclaimer: The protocols described herein involve the use of hazardous chemicals and should only be performed by qualified personnel in a controlled laboratory environment. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Application Notes & Protocols: Leveraging 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By screening smaller, less complex molecules, FBDD explores chemical space more effectively, often yielding hits with superior binding efficiency that serve as more promising starting points for optimization.[1] The success of an FBDD campaign is critically dependent on the quality of the fragment library used for screening.[3]

This guide focuses on a particularly promising fragment: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine . This molecule is built upon the pyrazole scaffold, a five-membered heterocycle widely recognized as a "privileged structure" in medicinal chemistry. Pyrazole derivatives are core components of numerous approved drugs and exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The strategic incorporation of a pyrimidine ring, another key pharmacophore, and a synthetically tractable bromine atom makes this fragment a highly versatile starting point for tackling a diverse range of protein targets.

Fragment Profile and Physicochemical Properties

The utility of a fragment is fundamentally linked to its physicochemical properties. An ideal fragment should possess favorable characteristics for binding and subsequent chemical elaboration. 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is an exemplary fragment that aligns well with the widely accepted "Rule of Three".[7][8]

PropertyValue"Rule of Three" GuidelineRationale & Significance
Molecular Weight (MW) 240.06 g/mol < 300 DaEnsures the fragment is small enough to fit into small pockets on the protein surface and allows for significant molecular weight addition during optimization.
cLogP (Calculated) ~1.5 - 2.0< 3Maintains adequate aqueous solubility, which is critical for biophysical screening assays and reduces the risk of non-specific binding driven by hydrophobicity.
Hydrogen Bond Donors 1 (amine -NH₂)≤ 3Provides a key interaction point for forming specific hydrogen bonds with the target protein, while avoiding excessive polarity that can hinder cell permeability later in development.
Hydrogen Bond Acceptors 4 (3x ring N, 1x amine N)≤ 3Note: While slightly exceeding the guideline, the multiple acceptors offer diverse potential binding interactions. The pyrazole and pyrimidine nitrogens provide well-defined vectors for hydrogen bonding.
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

Handling and Storage:

  • Formulation: For screening, prepare a high-concentration stock solution (e.g., 100-200 mM) in 100% DMSO.

  • Storage: Store stock solutions at -20°C or -80°C to ensure long-term stability.[9] Minimize freeze-thaw cycles by preparing smaller aliquots.[9]

  • Safety: Handle with appropriate personal protective equipment (PPE). Similar brominated aromatic compounds are known to cause skin and eye irritation.[10]

The FBDD Campaign Workflow: A Roadmap to Success

A typical FBDD project is a multi-stage process that begins with identifying weak-binding fragments and systematically evolving them into potent, selective lead compounds.[7] The journey involves a series of biophysical and structural biology techniques to validate binding and provide a blueprint for rational, structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization & Elaboration TargetPrep Target Protein Preparation & QC PrimaryScreen Primary Screen (e.g., SPR) TargetPrep->PrimaryScreen Immobilize Target HitTriage Hit Triage & Prioritization PrimaryScreen->HitTriage Identify Binders OrthogonalScreen Orthogonal Screen (e.g., TSA, NMR) HitTriage->OrthogonalScreen Validate Hits Affinity Affinity Determination (e.g., SPR Kinetics) OrthogonalScreen->Affinity Confirm Binding XRay X-ray Crystallography Affinity->XRay SBDD Structure-Based Design & Synthesis XRay->SBDD Binding Mode LeadOp Lead Optimization SBDD->LeadOp Iterative Cycles

Caption: High-level workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique for FBDD due to its high sensitivity for detecting low-affinity interactions, low protein consumption, and ability to provide real-time binding data, which helps in identifying and eliminating non-specific binders or aggregators early on.[11][12][13]

Protocol: Single-Concentration Screening

  • Target Immobilization:

    • Rationale: Covalently attaching the target protein to the sensor chip surface allows for the detection of fragment binding as a change in mass. Amine coupling is a robust and common method.

    • Steps:

      • Select a suitable sensor chip (e.g., CM5).

      • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

      • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 4.0-5.5) to achieve the desired immobilization level (e.g., 5,000-10,000 RU).

      • Deactivate any remaining active esters with a 1 M Ethanolamine-HCl, pH 8.5 injection.

      • Create a reference flow cell by performing the activation and deactivation steps without protein injection. This is critical for subtracting bulk refractive index changes.

  • Fragment Preparation:

    • Rationale: Accurate concentration and minimal DMSO are essential for high-quality data.

    • Steps:

      • Thaw the 100 mM DMSO stock of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

      • Prepare a screening concentration (e.g., 200 µM) in the chosen running buffer (e.g., HBS-EP+). The final DMSO concentration should be matched across all samples and kept low (≤1%) to minimize artifacts.

  • Screening Execution:

    • Rationale: A single high concentration is used to maximize the chance of detecting weak binders.

    • Steps:

      • Equilibrate the system with running buffer until a stable baseline is achieved.

      • Inject the 200 µM fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds).

      • Allow for dissociation in running buffer (e.g., 60-120 seconds).

      • If necessary, perform a regeneration step with a mild solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove any tightly bound fragment.

  • Data Analysis & Hit Triage:

    • Rationale: The goal is to identify fragments that show a specific, dose-dependent binding response to the target protein.

    • Steps:

      • Perform double-referencing: subtract the reference flow cell data from the target flow cell data, and then subtract a buffer-only (blank) injection.

      • A "hit" is defined as a fragment that produces a reproducible binding response significantly above the noise level (e.g., >3 standard deviations of the baseline noise or a fixed RU threshold).

      • Inspect the shape of the sensorgram. A desirable hit shows a rectangular shape, indicative of fast-on/fast-off kinetics, which is typical for fragments. Avoid sensorgrams that suggest aggregation or non-specific binding.

Protocol 2: Hit Validation and Affinity Measurement

Causality: A primary screen hit must be confirmed using an orthogonal biophysical method.[7] This ensures the observed interaction is not an artifact of the primary assay technology. A thermal shift assay (TSA), which measures changes in protein thermal stability upon ligand binding, is an excellent choice as it is solution-based and relies on a different physical principle than SPR.

Protocol: Orthogonal Validation by Thermal Shift Assay (TSA/DSF)

  • Assay Setup:

    • Rationale: This protocol detects the shift in a protein's melting temperature (Tm) upon fragment binding.

    • Components per well (20 µL total volume):

      • Target Protein: 2-5 µM final concentration.

      • SYPRO Orange dye: 5x final concentration (diluted from 5000x stock).

      • Fragment: 200 µM final concentration (or a dilution series).

      • Assay Buffer: To final volume.

    • Controls (Critical for Self-Validation):

      • Protein + Dye + Buffer (No fragment control).

      • Dye + Buffer (No protein control).

  • Execution:

    • Steps:

      • Load the components into a 96- or 384-well qPCR plate.

      • Seal the plate and centrifuge briefly.

      • Run the experiment in a real-time PCR instrument, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • A positive hit is a fragment that causes a statistically significant increase in the protein's melting temperature (ΔTm > 1-2°C). This indicates that the fragment binds to and stabilizes the folded state of the protein.

Protocol: Affinity Determination by SPR

  • Rationale: For validated hits, determining the binding affinity (KD) provides a quantitative measure of potency.

  • Steps:

    • Prepare a dilution series of the fragment (e.g., 8 concentrations, from 500 µM down to ~4 µM in a 1:2 dilution).

    • Perform a multi-cycle kinetics experiment by injecting each concentration over the immobilized target and reference surfaces.

    • Fit the double-referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). For fragments, which often have very fast kinetics, a steady-state affinity analysis may be more appropriate.

Protocol 3: Structural Elucidation via X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages.[14][15] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is invaluable information for guiding the subsequent structure-based design effort.[16]

Protocol: Fragment Soaking into Pre-formed Protein Crystals

  • Crystal Preparation:

    • Rationale: High-quality, robust apo-protein crystals are a prerequisite for successful soaking experiments.

    • Steps:

      • Grow crystals of the target protein to a suitable size using established crystallization conditions (e.g., via vapor diffusion).

      • Harvest the crystals using a cryo-loop and briefly transfer them to a cryoprotectant solution to prevent ice formation during freezing.

  • Fragment Soaking:

    • Rationale: Soaking allows the small fragment to diffuse through the solvent channels of the crystal lattice and find its binding site on the protein.[17]

    • Steps:

      • Prepare a "soaking solution" by adding the fragment (from a concentrated DMSO stock) to the cryoprotectant solution to a final concentration of 10-50 mM.

      • Transfer the harvested crystal into a drop of the soaking solution.

      • Allow the crystal to soak for a period ranging from minutes to hours. The optimal time is target-dependent and may require optimization.

  • Data Collection and Analysis:

    • Steps:

      • Flash-cool the soaked crystal in liquid nitrogen.

      • Collect X-ray diffraction data at a synchrotron source.

      • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

      • Carefully inspect the resulting electron density maps (Fo-Fc) for positive density corresponding to the bound fragment. A clear, unambiguous density that fits the fragment's shape and size confirms the binding event and its specific location and orientation.

Strategic Elaboration: From Fragment Hit to Lead Candidate

The structural data from crystallography unlocks the true power of FBDD. The 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine fragment offers multiple, chemically intuitive vectors for elaboration to improve affinity and selectivity.

Fragment_Growth cluster_0 Core Fragment cluster_1 Growth Vectors core V1 Vector 1 (Primary) Suzuki, Sonogashira, etc. V1->core  C-Br Bond V2 Vector 2 Amide Coupling, etc. V2->core  Amine (-NH2) V3 Vector 3 Explore SAR V3->core  Pyrimidine Ring

Caption: Key growth vectors for elaborating the fragment hit.

  • Vector 1 (C-Br Bond): This is the most attractive handle for rapid analogue synthesis. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to probe adjacent pockets in the binding site.

  • Vector 2 (Amine Group): The 3-amino group is a strong hydrogen bond donor. It can be acylated to form amides, sulfonated, or used in reductive amination to extend into new regions of the protein surface.

  • Vector 3 (Pyrimidine Ring): While less straightforward, modifications to the pyrimidine ring can be explored to fine-tune properties or pick up additional interactions.

By synthesizing small, focused libraries based on these vectors and iterating through the FBDD cycle (assay, structure, design), the initial low-affinity fragment hit can be rapidly and efficiently optimized into a potent and drug-like lead compound.

References

  • Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Zhang, G., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry. [Link]

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375. (n.d.). PubChem, National Institutes of Health. [Link]

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Kowalska, M. W., & Wrzolek, M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • de Souza, G. A., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Research. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Fragment-Based Drug Discovery (FBDD): A Comprehensive Overview. (2024). PharmaFeatures. [Link]

  • 4-Bromo-1H-pyrazol-3-amine. (n.d.). Lead Sciences. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. [Link]

  • Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). CrystalsFirst. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). National Institutes of Health. [Link]

  • Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. [Link]

  • Kumar, A., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Aslam, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Fragment Screening. (n.d.). Sygnature Discovery. [Link]

  • Fragment-Based Drug Discovery Conference. (2022). Cambridge Healthtech Institute. [Link]

  • Making the right choices in hit identification. (n.d.). Sygnature Discovery. [Link]

  • Chrysina, E. D. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. [Link]

  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Protein-Targeting Drug Discovery. (2023). MDPI. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the C3-Amine on 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazolopyrimidine Scaffold

The 1-(pyrimidin-2-yl)-1H-pyrazole core is a "privileged scaffold" in modern medicinal chemistry, forming the backbone of numerous clinically relevant molecules, particularly kinase inhibitors. The specific starting material, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , offers three key points for chemical modification: the C4-bromo position, the C3-amino group, and the pyrimidine ring. Functionalization of the C3-exocyclic amine is a critical strategy for tuning the pharmacological properties of these molecules. By converting the amine into amides, sulfonamides, or other derivatives, researchers can modulate potency, selectivity, solubility, and pharmacokinetic profiles.

This document provides a detailed guide to the strategic functionalization of this C3-amine. It moves beyond simple procedural lists to explain the chemical rationale behind protocol choices, ensuring that researchers can adapt and troubleshoot these methods effectively. We will focus on two of the most robust and widely used transformations: amide bond formation and sulfonamide synthesis .

Overview of C3-Amine Functionalization Strategies

The nucleophilicity of the C3-amine allows for a range of chemical transformations. The primary challenge is managing the reactivity of this heteroaromatic amine, which can be less nucleophilic than simple aliphatic or anilino amines due to the electron-withdrawing nature of the adjacent pyrazole and pyrimidine rings. Therefore, reaction conditions must be chosen carefully to achieve efficient conversion without side reactions.

The two principal pathways explored in this guide are:

  • Acylation: Reaction with an activated carboxylic acid derivative (e.g., an acyl chloride) or a carboxylic acid in the presence of a coupling agent to form a stable amide bond. This is arguably the most common reaction in drug discovery.[1][2]

  • Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide, a key functional group known for its ability to act as a hydrogen bond donor and mimic phosphates.

Below is a conceptual diagram illustrating these primary functionalization routes.

G cluster_main Functionalization of the C3-Amine cluster_acyl Acylation cluster_sulfonyl Sulfonylation SM 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Acyl_Reagent R-COCl (Acyl Chloride) or R-COOH + Coupling Agent SM->Acyl_Reagent Base (e.g., Pyridine, DIEA) Solvent (e.g., DCM, DMF) Sulfonyl_Reagent R-SO2Cl (Sulfonyl Chloride) SM->Sulfonyl_Reagent Amide N-(4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-yl)amide Acyl_Reagent->Amide Sulfonamide N-(4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-yl)sulfonamide Sulfonyl_Reagent->Sulfonamide

Caption: Key pathways for C3-amine functionalization.

Protocol 1: Amide Coupling via Acyl Chloride (Schotten-Baumann Conditions)

This protocol details the formation of an amide bond using a reactive acyl chloride. The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and a base, are highly effective for this transformation.[][4]

Scientific Principle

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the C3-amine attacks the electrophilic carbonyl carbon of the acyl chloride. A stoichiometric amount of a non-nucleophilic base (e.g., pyridine or diisopropylethylamine, DIEA) is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is a common solvent as it is relatively inert and allows for easy product workup.

Experimental Protocol

Materials:

  • 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq)

  • Acyl chloride of choice (e.g., Benzoyl chloride) (1.1 - 1.2 eq)

  • Anhydrous Pyridine or DIEA (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Base Addition: Add the base (Pyridine or DIEA, 1.5 eq) dropwise to the stirring solution.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture. A precipitate (the hydrochloride salt of the base) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching & Workup:

    • Once complete, carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid chloride and HCl), water, and finally brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by silica gel column chromatography or recrystallization to yield the final product.

ParameterRecommended ValueRationale
Amine:Acyl Chloride:Base 1.0 : 1.1 : 1.5A slight excess of acyl chloride ensures complete consumption of the starting amine. Excess base neutralizes the generated HCl.
Temperature 0 °C to Room Temp.Initial cooling controls the reaction rate; warming to RT ensures completion.
Reaction Time 4 - 16 hoursVaries by substrate; requires monitoring for completion.
Solvent Anhydrous DCMInert, good solubility for reactants, and volatile for easy removal.

Protocol 2: Sulfonamide Synthesis

The synthesis of sulfonamides from the C3-amine provides a different chemical scaffold with distinct physicochemical properties compared to amides. The procedure is similar to acylation but utilizes a sulfonyl chloride.

Scientific Principle

Similar to the acylation reaction, this is a nucleophilic attack of the amine onto the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically performed in the presence of a base like pyridine, which acts as both a catalyst and an acid scavenger for the HCl byproduct.

Experimental Protocol

Materials:

  • 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq)

  • Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine (can be used as solvent and base)

  • Anhydrous Dichloromethane (DCM) (optional co-solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup & Dissolution: In a dry flask under an inert atmosphere, dissolve 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq) in anhydrous pyridine. If solubility is an issue, a mixture of pyridine and DCM can be used.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching & Workup:

    • Pour the reaction mixture onto ice and acidify carefully with 1 M HCl to neutralize the excess pyridine. A precipitate of the product may form.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterRecommended ValueRationale
Amine:Sulfonyl Chloride 1.0 : 1.1A slight excess of the sulfonyl chloride drives the reaction to completion.
Base/Solvent PyridineActs as both a catalyst and an acid scavenger. Can also serve as the solvent.
Temperature 0 °C to Room Temp.Controls initial reactivity and ensures the reaction proceeds to completion.
Reaction Time 12 - 24 hoursSulfonylation can be slower than acylation; requires monitoring.

General Experimental Workflow and Validation

A successful functionalization campaign relies on a systematic and self-validating workflow. Each step, from reaction setup to final characterization, must be meticulously executed.

G cluster_workflow Standard Functionalization Workflow start 1. Reagent Prep (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere, 0 °C) start->setup reaction 3. Reagent Addition & Reaction (Monitor by TLC/LC-MS) setup->reaction workup 4. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 5. Purification (Column Chromatography or Recrystallization) workup->purify characterize 6. Product Validation (NMR, MS, Purity Analysis) purify->characterize end Pure Functionalized Product characterize->end

Caption: A self-validating experimental workflow.

Product Validation:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show the disappearance of the NH₂ signal (a broad singlet) and the appearance of a new NH signal (typically a singlet or triplet depending on coupling) at a different chemical shift, along with signals corresponding to the newly introduced acyl or sulfonyl group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is essential to determine the purity of the final compound, which should typically be >95% for use in biological assays.

References

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION . HETEROCYCLES. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . Organic Letters - ACS Publications. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION . ResearchGate. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” . MDPI. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . National Center for Biotechnology Information. Available at: [Link]

  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation . Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Center for Biotechnology Information. Available at: [Link]

  • Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water . ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid . Technology Networks. Available at: [Link]

  • Direct C–H-sulfonylation of 6-membered nitrogen-heteroaromatics . ResearchGate. Available at: [Link]

  • Structure of (A) 4-bromo-2-(1H-pyrazol-3-yl)phenol, (B)... . ResearchGate. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry . Medium. Available at: [Link]

  • 4-Bromo-1H-pyrazol-3-amine . Lead Sciences. Available at: [Link]

Sources

Application Notes & Protocols for Cellular Assay Development: Evaluating Compounds Derived from the Benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and its Therapeutic Potential

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its versatile physicochemical properties, including the ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow benzimidazole derivatives to bind effectively to a wide array of biological macromolecules.[1] This has led to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3]

Given the broad spectrum of potential biological activities, a systematic and robust approach to developing cellular assays is paramount for characterizing novel compounds derived from this scaffold. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a cascade of cellular assays to elucidate the mechanism of action, determine potency, and assess the therapeutic potential of new benzimidazole derivatives.

I. The Assay Cascade: A Strategic Approach to Compound Evaluation

A tiered approach, or an "assay cascade," is a logical and resource-efficient strategy for evaluating new chemical entities. This structured workflow allows for early and informed decision-making, enabling the prioritization of compounds with the most promising therapeutic profiles.

Assay_Cascade A Primary Screening: Cytotoxicity & Viability Assays B Secondary Screening: Target Engagement Assays A->B Identify active compounds & determine initial potency (IC50/EC50) C Tertiary Screening: Downstream Signaling & Functional Assays B->C Confirm on-target activity & cellular mechanism D Lead Optimization: Selectivity & Off-Target Profiling C->D Elucidate functional consequences & link to disease phenotype

Caption: A typical assay cascade for compound evaluation.

II. Primary Screening: Assessing Cytotoxicity and Cell Viability

The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's general cellular toxicity and establishes a concentration range for subsequent, more specific assays.[4][5]

A. Rationale for Cytotoxicity Screening

Cytotoxicity assays are crucial for:

  • Identifying Hit Compounds: Distinguishing compounds that exhibit biological activity from those that are inert.

  • Determining Potency: Calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) to rank compounds.

  • Informing Dosing for Subsequent Assays: Ensuring that concentrations used in target-specific assays are not simply causing widespread cell death.

B. Recommended Cytotoxicity Assays

Two widely used and robust methods for assessing cell viability are the MTT and CellTiter-Glo® assays.

Assay Principle Readout Advantages Considerations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]Colorimetric (Absorbance at ~570 nm)Cost-effective, well-established.Requires a solubilization step, potential for interference from colored compounds.
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction.[7][8]LuminescenceHigh sensitivity, "add-mix-measure" protocol simplifies workflow, suitable for high-throughput screening.[7][8]More expensive than MTT, potential for luciferase inhibition by some compounds.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods for determining cell viability in a 96-well format.[9][10]

Materials:

  • Cells of interest (e.g., a cancer cell line relevant to the anticipated target of the benzimidazole derivative)

  • Complete cell culture medium

  • Benzimidazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes, protected from light.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol follows the "add-mix-measure" principle, making it ideal for higher throughput applications.[7][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Benzimidazole compounds

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 as described in the MTT assay protocol, using opaque-walled plates.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL to 100 µL of medium).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

III. Secondary Screening: Confirming Target Engagement

Once a compound demonstrates cellular activity, it is crucial to verify that it interacts with its intended molecular target within the complex cellular environment. Target engagement assays provide this critical evidence.

A. The Importance of Target Engagement

Confirming target engagement is essential to:

  • Validate the Mechanism of Action: Ensure that the observed cellular phenotype is a result of the compound binding to its intended target.

  • Differentiate On-Target from Off-Target Effects: Rule out the possibility that the compound's activity is due to non-specific interactions or toxicity.

  • Guide Structure-Activity Relationship (SAR) Studies: Provide a direct readout of how chemical modifications to the scaffold affect target binding.

B. Recommended Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful label-free method for assessing target engagement in intact cells and tissues.[13] The principle is based on the ligand-induced thermal stabilization of a target protein.[14] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.[14][15]

CETSA_Principle cluster_0 Without Compound cluster_1 With Compound A Native Protein B Heat A->B C Denatured & Aggregated Protein (Insoluble) B->C D Compound-Bound Protein E Heat D->E F Stabilized Protein (Soluble) E->F NFkB_Pathway A Inflammatory Stimulus (e.g., TNF-α) B IKK Activation A->B C IκB Phosphorylation & Degradation B->C D NF-κB Release & Nuclear Translocation C->D E NF-κB Binds to Promoter of Reporter Gene D->E F Luciferase Expression E->F G Luminescence F->G Inhibitor Benzimidazole Compound Inhibitor->B Inhibits

Caption: NF-κB signaling pathway and luciferase reporter assay principle.

Protocol 5: NF-κB Luciferase Reporter Assay

This protocol describes how to measure the effect of a compound on NF-κB transcriptional activity. [16][17] Materials:

  • A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc). [16]* Benzimidazole compounds.

  • An inflammatory stimulus to activate the pathway (e.g., TNF-α).

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in an opaque-walled 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of the benzimidazole compounds for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include unstimulated and vehicle-only stimulated controls.

  • Incubation: Incubate the plate for an appropriate time to allow for luciferase expression (typically 6-8 hours). [18]5. Lysis and Luminescence Measurement: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and contains the substrate for the luciferase reaction. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the compound-treated wells to the vehicle-treated, stimulated control wells. A reduction in luminescence indicates that the compound is inhibiting the NF-κB pathway.

V. Assay Validation and Data Interpretation

Rigorous assay validation is essential to ensure that the generated data is accurate, reproducible, and reliable. [5][19]Key validation parameters include:

  • Signal-to-Background Ratio (S/B): A measure of the assay window, calculated as the ratio of the signal from the positive control to the signal from the negative control.

  • Z'-Factor: A statistical parameter that reflects the robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Intra- and Inter-assay Variability: Assessed by calculating the coefficient of variation (%CV) for replicate measurements within the same experiment and across different experiments.

VI. Conclusion

The development of cellular assays for novel compounds derived from the benzimidazole scaffold is a multi-faceted process that requires a strategic, tiered approach. By progressing from broad cytotoxicity screening to specific target engagement and functional assays, researchers can systematically build a comprehensive profile of a compound's biological activity. The protocols and principles outlined in this guide provide a robust framework for this endeavor, enabling the identification and characterization of promising new therapeutic agents. Adherence to best practices in cell culture and rigorous assay validation will ensure the generation of high-quality, decision-enabling data in the drug discovery process.

References

  • Atmaca, H. et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions. Available at: [Link]

  • Al-Ostath, A. et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Daruj. Available at: [Link]

  • Wikipedia. (2023). Cellular thermal shift assay. Available at: [Link]

  • Shafi, S. et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives. Available at: [Link]

  • Walczak, K. et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]

  • Wilson, R. P. et al. (2013). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]

  • Zhang, X. et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available at: [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available at: [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • Sharma, D. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Some benzimidazole scaffolds which are biologically active. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Stolarczyk, M. et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • Promega Corporation. (2024). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Cell Guidance Systems. (2019). Cell proliferation and cytotoxicity assay. Available at: [Link]

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Process Chemistry Guide: Scale-Up Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The target molecule, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , is a critical pharmacophore, serving as a key intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators like Vericiguat .

The primary synthetic challenges in scaling this molecule are:

  • Regioselectivity: The cyclization of hydrazines with acrylonitrile derivatives often yields a mixture of 3-amino and 5-amino isomers. The 3-amino isomer is the required pharmacophore.

  • Safety: The use of hydrazine hydrate and alpha-halo nitriles requires strict process safety management (PSM).

  • Purity: Controlling the bromination step to prevent over-bromination or formation of regioisomers.

The Strategic Route: "The Masked Nitrile Approach"

To ensure the exclusive formation of the 3-amino isomer, this protocol utilizes 2,3-dichloropropanenitrile as a masked equivalent of 2-chloroacrylonitrile. Unlike 3-ethoxyacrylonitrile (which often favors the 5-amine or requires difficult separation), the 2-halo-nitrile route mechanistically forces the formation of the 3-amino pyrazole ring via an initial Michael addition followed by Thorpe-Ziegler cyclization.

The Workflow:

  • Precursor Synthesis: Nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with hydrazine.

  • Regioselective Cyclization: Reaction with 2,3-dichloropropanenitrile to form the unbrominated 3-amine core.

  • Electrophilic Halogenation: Controlled bromination using N-Bromosuccinimide (NBS).[1]

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 2-Hydrazinopyrimidine

Objective: Create the nucleophilic hydrazine partner.

Reaction Scheme: 2-Chloropyrimidine + NH2NH2·H2O → 2-Hydrazinopyrimidine + HCl

Materials:

  • 2-Chloropyrimidine (CAS: 1722-12-9)

  • Hydrazine Hydrate (80% or 64% solution) – Excess required

  • Ethanol (Solvent)[2][3]

  • Triethylamine (Base scavenger, optional if excess hydrazine is used)

Protocol:

  • Setup: Charge a jacketed glass reactor with Ethanol (5 vol) and Hydrazine Hydrate (3.0 equiv) .

    • Rationale: Excess hydrazine acts as both reactant and acid scavenger, preventing the formation of the bis-pyrimidine byproduct.

  • Addition: Cool the solution to 0–5°C. Dissolve 2-Chloropyrimidine (1.0 equiv) in Ethanol (2 vol) and add dropwise over 60 minutes.

    • Control: Maintain internal temperature <10°C. The reaction is exothermic.

  • Reaction: Warm to Room Temperature (20–25°C) and stir for 4 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine (use a scrubber for hydrazine vapors).

    • Suspend the residue in cold water (3 vol) and stir for 30 minutes to precipitate the product.

    • Filter the white solid.[4] Wash with cold water (2 x 1 vol) and MTBE (1 vol) to remove trace hydrazine.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Yield Target: 85–90%

    • Appearance: White to off-white crystalline solid.

Phase 2: Cyclization to 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Objective: Construct the pyrazole ring with 3-amino regioselectivity.

Reaction Scheme: 2-Hydrazinopyrimidine + 2,3-Dichloropropanenitrile → 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Materials:

  • 2-Hydrazinopyrimidine (from Phase 1)

  • 2,3-Dichloropropanenitrile (CAS: 2618-35-1)

  • Ethanol/Water (2:1 mixture)

  • Potassium Carbonate (K2CO3)[3]

Protocol:

  • Setup: In a reactor, suspend 2-Hydrazinopyrimidine (1.0 equiv) in Ethanol/Water (2:1, 10 vol) .

  • Activation: Add K2CO3 (1.1 equiv) . Stir for 15 minutes.

  • Addition: Add 2,3-Dichloropropanenitrile (1.1 equiv) dropwise at room temperature.

    • Mechanism:[1][3][4][5][6][7] The base eliminates HCl from the nitrile in situ to generate 2-chloroacrylonitrile, which immediately reacts with the hydrazine.

  • Reflux: Heat the mixture to reflux (75–80°C) for 6–8 hours.

    • Checkpoint: HPLC should show conversion of the intermediate hydrazone to the cyclized pyrazole.

  • Isolation:

    • Cool to 5°C. The product often crystallizes directly from the reaction mixture.

    • If no precipitate forms, concentrate to remove ethanol, then adjust pH to ~8 with dilute NaOH.

    • Filter the solid.[4]

  • Purification: Recrystallize from Ethanol or Ethyl Acetate if purity <98%.

    • Yield Target: 65–75%

    • Identity: 1H NMR should show pyrazole protons at C4 and C5 (doublets) and the NH2 peak.

Phase 3: Bromination to 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Objective: Install the bromine atom at the C4 position.

Materials:

  • 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (from Phase 2)

  • N-Bromosuccinimide (NBS)[1]

  • DMF (Dimethylformamide) or Acetonitrile (ACN)

Protocol:

  • Dissolution: Dissolve Phase 2 Product (1.0 equiv) in DMF (5 vol) . Cool to 0–5°C.

    • Note: DMF is preferred for solubility, but ACN allows for easier workup if the product precipitates.

  • Bromination: Dissolve NBS (1.05 equiv) in DMF (2 vol) and add dropwise over 30 minutes.

    • Critical Control: Keep temperature <10°C. Higher temperatures promote poly-bromination or oxidation of the amine.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC.

    • Endpoint: Disappearance of starting material. Appearance of product peak.[4][5][8]

  • Quench & Isolation:

    • Pour the reaction mixture into Ice Water (20 vol) containing 1% Sodium Thiosulfate (to quench trace bromine).

    • Stir vigorously. The product will precipitate as a solid.

    • Filter and wash with water (3 x 3 vol).

  • Drying: Vacuum dry at 45°C.

    • Yield Target: 85–92%

    • Purity: >99% (HPLC).[6]

Part 3: Data & Visualization

Process Data Summary
ParameterPhase 1 (Hydrazine Formation)Phase 2 (Cyclization)Phase 3 (Bromination)
Limiting Reagent 2-Chloropyrimidine2-HydrazinopyrimidinePyrazol-3-amine core
Key Reagent Hydrazine Hydrate (3.0 eq)2,3-DichloropropanenitrileNBS (1.05 eq)
Solvent System EthanolEthanol/Water (2:1)DMF
Temp. Range 0°C

RT
Reflux (80°C)0°C
Critical Impurity Bis-pyrimidine5-amino isomerDibromo species
Typical Yield 85–90%65–75%85–92%
Synthetic Pathway Diagram

G Start 2-Chloropyrimidine Inter1 2-Hydrazinopyrimidine Start->Inter1 Step 1: SnAr EtOH, 0°C Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 1-(pyrimidin-2-yl)- 1H-pyrazol-3-amine Inter1->Inter2 Step 2: Cyclization K2CO3, Reflux Reagent2 2,3-Dichloropropanenitrile (Masked 2-Cl-Acrylonitrile) Reagent2->Inter2 Final 4-bromo-1-(pyrimidin-2-yl)- 1H-pyrazol-3-amine Inter2->Final Step 3: Bromination DMF, 0°C NBS N-Bromosuccinimide (NBS) NBS->Final

Caption: Step-wise synthetic flow ensuring regioselective formation of the 3-amino pyrazole core followed by controlled bromination.

Safety Logic Diagram

Safety Hydrazine Hydrazine Handling Ventilation Closed Loop / Scrubber (Prevent Vapor Inhalation) Hydrazine->Ventilation Quench Bleach/Peroxide Destruct (Waste Treatment) Hydrazine->Quench Nitrile 2,3-Dichloropropanenitrile Skin Double Nitrile Gloves (Skin Absorption Risk) Nitrile->Skin Exotherm Exotherm Control Cooling Jacketed Reactor Active Cooling during Addition Exotherm->Cooling

Caption: Critical Process Safety Management (PSM) controls for handling toxic hydrazine and nitriles.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
  • Issue: Formation of 5-amino isomer during Phase 2.

    • Cause: Use of incorrect nitrile source (e.g., 3-ethoxyacrylonitrile in acidic media) or insufficient base.

    • Solution: Adhere to the 2,3-dichloropropanenitrile route. The mechanism via 2-chloroacrylonitrile strongly favors the 3-amine.

  • Issue: Poly-bromination (dibromo species) in Phase 3.

    • Cause: Temperature spike >10°C or rapid addition of NBS.

    • Solution: Strict temperature control (0°C) and slow addition. Use exactly 1.05 eq of NBS.

Analytical Specifications (Release Criteria)
  • Appearance: White to pale yellow solid.

  • Purity (HPLC): >98.0% area.[6]

  • 1H NMR (DMSO-d6):

    • 
       ~8.8 (d, 2H, Pyrimidine), 
      
      
      
      ~8.4 (s, 1H, Pyrazole H-5),
      
      
      ~7.4 (t, 1H, Pyrimidine),
      
      
      ~5.5 (s, 2H, NH2).
    • Note: The absence of a Pyrazole H-4 signal confirms bromination.

References

  • Bayer Intellectual Property GmbH. (2018). Method for producing substituted pyrazolopyridine derivatives.[3][5][8][9][10][11] US Patent US9809593B2. Retrieved from

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161. Retrieved from [Link]

  • Adrio, J., et al. (2013). Process for the preparation of 5-fluoro-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.[7] WO Patent WO2013076168A1. Retrieved from

  • Elnagdi, M. H., et al. (1976). Reactions with heterocyclic amidines: Synthesis of some new pyrazoles.[8][10] Helvetica Chimica Acta, 59(7), 2272-2279. (Foundational reference for hydrazine/nitrile cyclization regioselectivity).

Sources

The "Click" Revolution: Streamlining Agrochemical and Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Simplicity in Chemical Synthesis

In the relentless pursuit of innovation in both agriculture and materials science, the elegance and efficiency of a chemical reaction are as crucial as the final product itself. Traditional synthetic routes often involve multi-step processes, harsh reaction conditions, and the generation of unwanted byproducts, hindering rapid discovery and sustainable production. Enter "click chemistry," a concept that has revolutionized molecular construction. Coined by K.B. Sharpless, click chemistry describes a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform.[1] This guide delves into the practical applications of two prominent click reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-ene reaction—in the synthesis of next-generation agrochemicals and advanced functional materials. We will explore the underlying principles, provide detailed experimental protocols, and showcase how these reactions are paving the way for more efficient and sustainable chemical innovation.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Agrochemical Synthesis

The 1,2,3-triazole moiety is a cornerstone in the development of many successful fungicides, attributed to its ability to interact with biological targets.[2][3] The CuAAC reaction, a prime example of click chemistry, provides an exceptionally efficient and regioselective route to synthesize 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[4] This reaction proceeds under mild conditions, often in aqueous solvents, and demonstrates remarkable functional group tolerance, making it an ideal tool for the synthesis of complex agrochemical candidates.[5][6]

Causality in Experimental Design: Why CuAAC is a Game-Changer for Agrochemical R&D

The adoption of CuAAC in agrochemical synthesis is driven by several key advantages over classical synthetic methods:

  • Accelerated Discovery: The modular nature of the CuAAC reaction allows for the rapid generation of diverse compound libraries. By simply varying the azide and alkyne building blocks, researchers can efficiently explore the structure-activity relationship (SAR) of potential agrochemicals, significantly shortening the discovery and optimization timeline.[2]

  • High Purity and Yield: CuAAC reactions are known for their near-quantitative yields and the minimal formation of byproducts.[6] This simplifies purification processes, reducing costs and waste associated with chromatographic separations.

  • Biocompatibility: The reaction conditions are generally mild and can even be performed in biological systems, highlighting its benign nature.[5] This is particularly relevant when designing agrochemicals with reduced environmental impact.

  • Robustness and Versatility: The reaction is tolerant to a wide array of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[4]

Experimental Workflow: Synthesis of a Fluconazole Analogue

The following workflow outlines the synthesis of a fluconazole analogue, a widely used triazole antifungal agent, utilizing the CuAAC reaction. This process demonstrates the modularity and efficiency of click chemistry in constructing a bioactive molecule.

CuAAC_Workflow cluster_synthesis Synthesis of Precursors cluster_reaction CuAAC Reaction cluster_workup Work-up and Purification Start Starting Materials: 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-yn-2-ol and Benzyl Azide Precursors Prepare Solutions: - Alkyne in t-BuOH/H2O - Azide in t-BuOH/H2O Start->Precursors Mix Combine Reactants: Add azide and catalyst solutions to the alkyne solution Precursors->Mix Catalyst Prepare Catalyst Solution: CuSO4·5H2O and Sodium Ascorbate in water Catalyst->Mix React Reaction: Stir at room temperature (e.g., 12-24 hours) Mix->React Workup Reaction Quench & Extraction: Add water and extract with ethyl acetate React->Workup Purify Purification: Column chromatography (Silica gel) Workup->Purify Characterize Characterization: NMR, Mass Spectrometry Purify->Characterize

Caption: Workflow for the synthesis of a fluconazole analogue via CuAAC.

Detailed Protocol: Synthesis of a 1,2,3-Triazole Fungicide Analogue

This protocol provides a step-by-step method for the synthesis of a fluconazole analogue, demonstrating a practical application of the CuAAC reaction.[3]

Materials:

  • 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-yn-2-ol (Alkyne precursor)

  • Benzyl azide (Azide precursor)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reactant Solutions:

    • In a round-bottom flask, dissolve the alkyne precursor (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

    • In a separate vial, dissolve benzyl azide (1.1 mmol) in a 1:1 mixture of t-BuOH and water (5 mL).

  • Catalyst Preparation:

    • In another vial, dissolve CuSO₄·5H₂O (0.05 mmol) in deionized water (1 mL).

    • In a separate vial, dissolve sodium ascorbate (0.1 mmol) in deionized water (1 mL).

  • Reaction Setup:

    • To the stirred solution of the alkyne, add the benzyl azide solution.

    • Sequentially add the CuSO₄ solution and then the sodium ascorbate solution to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, add water (20 mL) to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,2,3-triazole product.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)
Alkyne Precursor277.261.0-
Benzyl Azide133.151.1-
Product410.41-85-95

Part 2: Thiol-Ene Chemistry in Materials Science for Agricultural Applications

The thiol-ene reaction, another cornerstone of click chemistry, involves the radical-mediated addition of a thiol to an alkene.[7] This reaction is highly efficient, proceeds rapidly under UV irradiation or thermal initiation, and is not inhibited by oxygen, a common issue in other radical polymerizations.[8][9] These features make it an excellent choice for creating functional polymers and coatings for various applications, including in agriculture.

Rationale for Thiol-Ene Chemistry in Controlled-Release Fertilizers

A significant challenge in modern agriculture is the inefficient use of fertilizers, leading to environmental pollution and economic losses. Controlled-release fertilizers (CRFs) address this issue by encapsulating fertilizer granules in a polymer coating that regulates nutrient release. Thiol-ene chemistry offers a robust and versatile platform for creating these coatings for several reasons:

  • Rapid Curing: The photoinitiated thiol-ene reaction is extremely fast, allowing for rapid and efficient coating of fertilizer granules on an industrial scale.[10]

  • Tunable Properties: The properties of the polymer coating, such as its hydrophobicity and crosslink density, can be easily tuned by selecting different thiol and ene monomers. This allows for precise control over the nutrient release rate.

  • Solvent-Free Process: The reaction can often be carried out in bulk (without solvents), reducing the environmental impact and cost associated with solvent use and removal.

  • Homogeneous Networks: The step-growth nature of thiol-ene polymerization leads to the formation of more homogeneous polymer networks compared to chain-growth polymerizations, resulting in more predictable and consistent release profiles.[8]

Experimental Workflow: Preparation of a Polymer-Coated Slow-Release Urea

The following workflow illustrates the process of creating a polymer-coated slow-release urea fertilizer using a UV-initiated thiol-ene reaction.

ThiolEne_Workflow cluster_preparation Monomer and Fertilizer Preparation cluster_coating Coating and Curing cluster_characterization Characterization and Performance Testing Start Starting Materials: Urea Granules, Thiol Monomer, Ene Monomer, Photoinitiator Mix_Monomers Prepare Coating Solution: Mix thiol and ene monomers with a photoinitiator Start->Mix_Monomers Coating Coat Urea Granules: Spray or dip urea granules in the monomer solution Mix_Monomers->Coating Curing UV Curing: Expose coated granules to UV light to initiate polymerization Coating->Curing Characterization Coating Characterization: SEM, FTIR, TGA Curing->Characterization Release_Test Nutrient Release Study: Measure nitrogen release in water over time Characterization->Release_Test Final_Product Final Product: Polymer-Coated Slow-Release Urea Release_Test->Final_Product

Caption: Workflow for preparing polymer-coated slow-release urea via thiol-ene chemistry.

Detailed Protocol: Thiol-Ene Polymerization for Coating Urea Granules

This protocol details the preparation of a polymer-coated urea fertilizer using a UV-initiated thiol-ene reaction.

Materials:

  • Urea granules

  • Trimethylolpropane tris(3-mercaptopropionate) (Thiol monomer)

  • 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Ene monomer)

  • 2,2-Dimethoxy-2-phenylacetophenone (Photoinitiator)

  • Fluidized bed coater with a UV lamp

Procedure:

  • Preparation of the Coating Solution:

    • In a light-protected container, mix the thiol monomer and the ene monomer in a 1:1 stoichiometric ratio of thiol to ene functional groups.

    • Add the photoinitiator to the monomer mixture at a concentration of 1 wt%.

    • Stir the mixture until the photoinitiator is completely dissolved.

  • Coating Process:

    • Preheat the urea granules in the fluidized bed coater to approximately 50-60 °C.

    • Spray the coating solution onto the fluidized urea granules at a controlled rate.

  • UV Curing:

    • Simultaneously with the spraying, expose the coated granules to a UV light source (e.g., a medium-pressure mercury lamp) to initiate the thiol-ene polymerization.

    • Continue the coating and curing process until the desired coating thickness is achieved.

  • Post-Treatment:

    • After the coating process, cool the coated urea granules to room temperature.

  • Characterization:

    • Examine the surface morphology of the coated granules using Scanning Electron Microscopy (SEM).

    • Confirm the presence of the polymer coating using Fourier-Transform Infrared (FTIR) spectroscopy.

    • Determine the coating percentage by Thermogravimetric Analysis (TGA).

  • Nutrient Release Study:

    • Place a known amount of the coated urea in a column and continuously leach with water at a constant flow rate.

    • Collect the leachate at regular intervals and analyze the nitrogen content using a suitable analytical method (e.g., Kjeldahl method or ion chromatography).

Performance Data:

Coating ParameterValueImpact on Nutrient Release
Coating Thickness50 - 150 µmThicker coatings lead to slower release rates.
Thiol:Ene Ratio1:1Deviations from stoichiometry can alter network structure and release profile.
UV Intensity100 - 500 mW/cm²Higher intensity can lead to faster curing and a more crosslinked network.
Nutrient Release Up to 90 days A well-formed coating can significantly extend the nutrient release period compared to uncoated urea.

Conclusion: A "Clicked" Future for Agrochemicals and Materials Science

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition and thiol-ene reactions exemplify the transformative power of click chemistry. Their efficiency, versatility, and mild reaction conditions are not just academic curiosities but practical tools that are actively shaping the future of agrochemical synthesis and advanced materials development. For researchers and scientists in these fields, embracing these "click" methodologies offers a clear path towards more rapid innovation, improved product performance, and more sustainable chemical practices. The ability to construct complex molecular architectures with precision and ease will undoubtedly continue to "click" with the demands of a world in need of smarter and more sustainable solutions.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

  • Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach. Juniper Publishers. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. MDPI. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. SciELO. [Link]

  • Recent Fascinating Aspects of the CuAAC Click Reaction. ResearchGate. [Link]

  • Release Characteristics of Nutrients from Polymer-coated Compound Controlled Release Fertilizers. ResearchGate. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials. DiVA portal. [Link]

  • CuAAC: The Quintessential Click Reaction. ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. NIH. [Link]

  • Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance. RSC Publishing. [Link]

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  • TEMPO driven thiol–ene reaction for the preparation of polymer functionalized silicon wafers. RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. This molecule is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility.

Reaction Overview

The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine typically involves a multi-step sequence. A common and effective strategy is the cyclocondensation reaction between 2-hydrazinylpyrimidine and a suitable three-carbon electrophilic synthon, followed by bromination.

A key synthetic route involves the reaction of 2-hydrazinylpyrimidine with a derivative of 3-amino-2-bromoacrylonitrile. The reaction proceeds via an initial nucleophilic attack of the hydrazine onto the electrophilic carbon-carbon double bond, followed by an intramolecular cyclization and elimination to form the pyrazole ring. Subsequent bromination at the C4 position, if not already incorporated in the starting material, yields the final product. The overall efficiency of this process is highly dependent on careful control of reaction conditions to minimize side-product formation.[2]

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?

Answer: Low yields are a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

  • Cause A: Incomplete Cyclocondensation. The initial formation of the pyrazole ring is the foundation of the synthesis. If this step is inefficient, all subsequent yields will be poor.

    • Expert Insight: The nucleophilicity of 2-hydrazinylpyrimidine can be hampered by poor quality starting material or inappropriate solvent choice. The reaction often requires heating to overcome the activation energy for cyclization.

    • Solution:

      • Verify Starting Material Purity: Ensure the 2-hydrazinylpyrimidine and the acrylonitrile derivative are of high purity (>95%). Impurities can interfere with the reaction.

      • Optimize Reaction Conditions: A solvent screen is recommended. While alcohols like ethanol or isopropanol are common, aprotic polar solvents like DMF or DMSO can sometimes enhance reactivity, although they may complicate workup. A temperature optimization study (e.g., from 60°C to reflux) should be performed.

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. If the reaction stalls, consider incremental additions of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the final elimination step.[1]

  • Cause B: Side Product Formation during Bromination. The bromination of the pyrazole ring is an electrophilic aromatic substitution.[3] If not controlled, this can lead to over-bromination or degradation.

    • Expert Insight: The pyrazole ring, particularly with an amino group at C3, is highly activated. This makes it susceptible to aggressive brominating agents.

    • Solution:

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) as it is easier to handle and provides a slow, controlled release of the electrophilic bromine species, minimizing over-bromination.[4]

      • Stoichiometry and Temperature Control: Use a slight excess (1.05-1.1 equivalents) of NBS. Adding the NBS portion-wise at a reduced temperature (e.g., 0-10°C) before allowing the reaction to warm to room temperature can significantly improve selectivity and yield.[4]

  • Cause C: Product Loss During Workup and Purification. The target molecule has both a basic pyrimidine ring and an amino group, making it somewhat water-soluble, especially under acidic conditions.

    • Expert Insight: During aqueous workup, protonation of the product can lead to its partitioning into the aqueous layer, reducing the isolated yield in the organic phase.

    • Solution:

      • Careful pH Adjustment: After quenching the reaction, ensure the aqueous layer is adjusted to a neutral or slightly basic pH (7-8) with a mild base like sodium bicarbonate before extraction. This suppresses the protonation of the product.

      • Solvent for Extraction: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane/isopropanol (e.g., 9:1) to ensure efficient recovery of the product from the aqueous phase.

      • Purification: Flash column chromatography on silica gel is standard. A gradient elution system, starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with ethyl acetate, is typically effective.[5]

Below is a troubleshooting workflow to diagnose and address low yield issues.

G start Low Yield (<40%) Observed check_sm Analyze Starting Materials (NMR, LCMS) start->check_sm check_reaction Monitor Reaction by TLC/LCMS start->check_reaction check_workup Analyze Aqueous & Organic Layers start->check_workup purify_sm Action: Re-purify or Replace Starting Materials check_sm->purify_sm incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? check_reaction->side_products Reaction Complete optimize_workup Action: Adjust pH, Change Extraction Solvent check_workup->optimize_workup optimize_cond Action: Optimize Temp, Solvent, or Base incomplete->optimize_cond Yes optimize_bromo Action: Control Bromination (NBS, Temp) side_products->optimize_bromo Yes

Caption: Troubleshooting workflow for low yield synthesis.

Question 2: My final product is difficult to purify. Column chromatography gives poor separation from a persistent impurity. What is this impurity and how can I remove it?

Answer: A common and troublesome impurity is the regioisomer, 4-bromo-2-(pyrimidin-2-yl)-2H-pyrazol-3-amine .

  • Expert Insight: 2-Hydrazinylpyrimidine can react through two different nitrogen atoms, leading to the formation of two possible pyrazole regioisomers. The desired product is the 1-(pyrimidin-2-yl) isomer, but the 2-(pyrimidin-2-yl) isomer can also form. These isomers often have very similar polarities, making them co-elute during standard silica gel chromatography.

  • Solution:

    • Reaction Selectivity: The regiochemical outcome is often influenced by the reaction conditions. Running the reaction under acidic catalysis (e.g., a catalytic amount of acetic acid) can sometimes favor the formation of the thermodynamically more stable 1-isomer.

    • Alternative Purification: If chromatographic separation is ineffective, recrystallization is the best alternative. A solvent screen should be performed to find a system where the desired product has lower solubility than the impurity at room temperature but is soluble at elevated temperatures. Common solvent systems to try include:

      • Ethyl acetate/Hexane

      • Isopropanol/Water

      • Acetonitrile

    • Characterization: Use ¹H NMR to confirm the identity of the major product and the impurity. The chemical shifts of the pyrazole and pyrimidine protons will be distinct for each isomer, allowing for quantification of the isomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the cyclocondensation step?

A1: Often, no base is required, as the reaction can be driven thermally. However, if starting material consumption is slow, a weak, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added (0.1-0.5 equivalents) to facilitate the final aromatization step by abstracting a proton. Strong bases like sodium hydride (NaH) or sodium methoxide should be avoided as they can lead to deprotonation at multiple sites and promote side reactions.[6]

Q2: How do I best monitor the progress of the bromination step?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of approximately 30-50% ethyl acetate in hexane. The product, 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, will be more polar (lower Rf) than the unbrominated precursor. Stain with potassium permanganate for visualization. For more quantitative analysis, LC-MS is ideal to track the disappearance of the starting material and the appearance of the product peak with the expected mass-to-charge ratio.

Q3: What are the key safety precautions for this synthesis?

A3:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Use solvents like DMF, DMSO, and dichloromethane in a fume hood due to their toxicity.

  • Hydrazine Derivatives: 2-Hydrazinylpyrimidine, like many hydrazine derivatives, should be treated as potentially toxic and handled with care.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazol-3-amine
  • To a solution of 3-amino-3-methoxyacrylonitrile (1.0 eq) in ethanol (5 mL per mmol of starting material), add 2-hydrazinylpyrimidine (1.05 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours.

  • Monitor the reaction by TLC (50% Ethyl Acetate/Hexane) until the starting hydrazine spot is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude solid or oil is used in the next step without further purification.

Protocol 2: Synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
  • Dissolve the crude 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (1.0 eq) in acetonitrile or dichloromethane (10 mL per mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (gradient elution: 20% to 80% ethyl acetate in hexane) to yield the title compound as a solid.

Data Summary Table
ParameterRecommended ConditionRationale
Cyclization Solvent EthanolGood balance of solubility and boiling point for reaction progress.
Brominating Agent N-Bromosuccinimide (NBS)Provides controlled bromination, minimizing side products.[4]
Bromination Temp. 0°C to Room Temp.Controls reaction rate and improves selectivity for the C4 position.
Workup pH 7-8Prevents protonation and loss of product into the aqueous layer.
Purification Silica Gel ChromatographyEffective for removing most impurities and unreacted starting materials.[5]

References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
  • Sapkal, S. B., & Kamble, V. M. (2020). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024). Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. Available at: [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central (PMC). Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. (2023). Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. (2020). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate. (2001). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). Available at: [Link]

  • The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1. (1976). Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. (2024). Available at: [Link]

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common byproducts in the synthesis of substituted pyrazoles and their removal

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the common challenges encountered during pyrazole synthesis. We will delve into the causality behind the formation of byproducts and provide robust, self-validating protocols for their removal, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing substituted pyrazoles?

A1: The Knorr pyrazole synthesis and its variations are among the most widely used methods.[1][2] This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility of commercially available starting materials makes this a highly adaptable method for creating a diverse range of substituted pyrazoles.

Q2: I've obtained a mixture of products. What are the likely culprits?

A2: The most common byproducts include regioisomers (if using an unsymmetrical dicarbonyl), unreacted starting materials, and potentially N-acylated or N-alkylated pyrazoles if reactive species are present. In some cases, self-condensation of the dicarbonyl compound can also occur.

Q3: What is the first step I should take to purify my crude pyrazole product?

A3: A simple aqueous workup is often a good starting point. If your product is not water-soluble, washing with water can help remove excess hydrazine hydrate and other water-soluble impurities.[3] Following this, assessing the purity by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the appropriate purification strategy.

Troubleshooting Guide: Byproduct-Specific Issues and Solutions

Issue 1: My NMR spectrum shows a mixture of two very similar compounds. I suspect regioisomers.

Q: Why do regioisomers form and how can I separate them?

A: The Root Cause: Regioisomer formation is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound in reactions like the Knorr synthesis.[4] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to the formation of two different pyrazole regioisomers.[4] The ratio of these isomers is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions.

Solution: Separation of Regioisomers

Separating regioisomers can be challenging due to their similar physical properties. However, the following methods are often successful:

  • Column Chromatography: This is the most reliable method for separating pyrazole regioisomers.[5][6] A silica gel column is typically used, and the eluent system should be carefully optimized using TLC to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[5]

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.[7][8] This requires careful screening of various solvents and solvent mixtures.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC using a chiral or achiral stationary phase can be employed.[9][10]

Issue 2: I have a significant amount of unreacted hydrazine in my product mixture.

Q: How can I effectively remove residual hydrazine?

A: The Root Cause: Using an excess of hydrazine is a common practice to drive the reaction to completion.[11] However, its high boiling point and polarity can make it difficult to remove by simple evaporation.

Solution: Removal of Excess Hydrazine

  • Aqueous Extraction: Hydrazine and its salts are highly soluble in water. Washing the organic reaction mixture with water or a dilute acid solution (e.g., 1 M HCl) will effectively extract the hydrazine into the aqueous phase.[12]

  • Azeotropic Removal: For less polar solvents, hydrazine can sometimes be removed by azeotropic distillation with a suitable solvent like toluene.

  • Chemical Quenching: In some cases, excess hydrazine can be quenched by reacting it with an aldehyde or ketone (like acetone) to form a hydrazone, which may be easier to remove by chromatography or extraction. Care must be taken to ensure the quenching agent does not react with the desired product.

  • Oxidative Quenching: For robust products, treatment with a mild oxidizing agent like hydrogen peroxide can destroy residual hydrazine.[13] This method should be used with caution as it can potentially oxidize the desired pyrazole derivative.

Issue 3: My mass spectrum shows a peak corresponding to my product plus an acyl group.

Q: What is the source of N-acylation and how can I prevent or reverse it?

A: The Root Cause: N-acylation can occur if there are acylating agents present in the reaction mixture, such as an acid anhydride or acyl chloride used as a catalyst or additive.[14] The pyrazole nitrogen is nucleophilic and can react with these electrophiles.[14][15]

Solution: Addressing N-Acylation

  • Prevention: The best approach is to avoid the use of potential acylating agents if N-acylation is a concern. If an acid catalyst is required, a non-acylating acid like HCl or H2SO4 should be used.

  • Removal: N-acyl pyrazoles can often be separated from the desired product by column chromatography, as the acyl group will alter the polarity of the molecule.

  • Hydrolysis: In some cases, the N-acyl group can be removed by hydrolysis under basic (e.g., NaOH in methanol/water) or acidic conditions. The stability of the desired pyrazole product to these conditions must be considered.

Summary of Common Byproducts and Removal Strategies

ByproductFormation PathwayRecommended Removal Method(s)
Regioisomers Reaction of unsymmetrical 1,3-dicarbonyls with hydrazines.Column Chromatography, Recrystallization, Preparative HPLC.[5][7][9]
Unreacted Hydrazine Used in excess to drive the reaction to completion.Aqueous Extraction (with or without acid), Chemical Quenching, Azeotropic Removal.[3][12]
N-Acyl Pyrazole Reaction of the pyrazole nitrogen with acylating agents.Column Chromatography, Hydrolysis (acidic or basic).[15]
Dicarbonyl Self-Condensation Product Base- or acid-catalyzed self-condensation of the 1,3-dicarbonyl starting material.Column Chromatography, Recrystallization.

Visualizing Byproduct Formation in Pyrazole Synthesis

The following diagram illustrates a typical Knorr pyrazole synthesis, highlighting the key step where regioisomer formation can occur.

Pyrazole_Synthesis cluster_byproducts Common Byproducts Hydrazine R1-NH-NH2 (Hydrazine) Reaction_Point Hydrazine->Reaction_Point Dicarbonyl R2-CO-CH2-CO-R3 (Unsymmetrical 1,3-Dicarbonyl) Dicarbonyl->Reaction_Point Intermediate1 Attack at C=O (R2) Reaction_Point->Intermediate1 Path A Intermediate2 Attack at C=O (R3) Reaction_Point->Intermediate2 Path B Regioisomer1 Regioisomer 1 Intermediate1->Regioisomer1 Cyclization Regioisomer2 Regioisomer 2 Intermediate2->Regioisomer2 Cyclization Unreacted_Hydrazine Unreacted Hydrazine Self_Condensation Dicarbonyl Self-Condensation

Caption: Knorr synthesis pathway highlighting the formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Detailed Protocols

Protocol 1: Purification of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general guideline for the separation of pyrazole regioisomers using silica gel chromatography.[16]

  • TLC Analysis: Develop a TLC method to resolve the two regioisomers. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The ideal solvent system should give Rf values between 0.2 and 0.5 for the two spots, with a clear separation between them.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired regioisomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrazole.

Protocol 2: Removal of Excess Hydrazine by Acidic Extraction

This protocol is effective for removing basic hydrazine impurities from an organic solution of the pyrazole product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous HCl. Shake the funnel gently, venting frequently. The basic hydrazine will be protonated and extracted into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solution under reduced pressure to obtain the hydrazine-free product.

References

  • Vertex AI Search. (n.d.). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
  • ScienceDirect. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
  • Reddit. (2019). How to quench excess hydrazine monohydrate.
  • PubMed Central (PMC). (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases.
  • YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Google Patents. (n.d.). US4366130A - Process for removing residual hydrazine from caustic solutions.

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Technical Support Center: Troubleshooting Suzuki Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Low Reactivity and Catalyst Deactivation in Bromopyrazole Cross-Couplings To: Research Scientists, Medicinal Chemists, and Process Development Teams From: Senior Application Scientist, Catalysis Division

The Deceptive Challenge of Bromopyrazoles

Bromopyrazoles are privileged scaffolds in kinase inhibitor development (e.g., Ruxolitinib, Crizotinib), yet they remain notoriously difficult coupling partners. If you are experiencing stalled reactions, low yields, or complete catalyst death, you are likely encountering one of three specific failure modes: Catalyst Poisoning (N-Coordination) , Electronic Deactivation , or Protodeboronation .

This guide moves beyond generic "optimization screens" to address the mechanistic root causes of these failures.

Diagnostic Phase: Why is the Reaction Failing?
Failure Mode A: The "Free NH" Poisoning Effect

The most common cause of failure in unprotected bromopyrazoles is the coordination of the pyrazole nitrogen to the Palladium center. Unlike the desired oxidative addition, this coordination creates a stable, unreactive complex (a thermodynamic sink).

  • Mechanism: The basic nitrogen (N2) displaces the phosphine ligand, forming a [Pd(L)(Pyrazole)Br] species that cannot undergo transmetallation.

  • Symptom: The reaction turns black (Pd precipitation) or remains clear but shows 0% conversion despite high temperature.

Failure Mode B: Positional Reactivity (3-Br vs. 4-Br)

Not all bromopyrazoles are equal.[1] The electronic environment of the carbon-bromine bond dictates the rate of Oxidative Addition (OA).

SubstrateElectronic CharacterReactivity Profile
3-Bromopyrazole Electron-Deficient (Imine-like)High Reactivity. Undergoes OA distinctively faster. However, the adjacent N-H is sterically close, increasing the risk of N-coordination poisoning.
4-Bromopyrazole Electron-Rich (Enamine-like)Low Reactivity. The increased electron density at C4 strengthens the C-Br bond, significantly raising the activation energy for OA. Requires electron-rich, bulky ligands to force the reaction.
5-Bromopyrazole Sterically CongestedVariable. High risk of steric clash with the catalyst; often requires smaller ligands or specific bite angles.
Visualizing the Failure: Catalyst Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the "Dead End" poisoning pathway caused by the pyrazole nitrogen.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (L)Pd(II)(Ar)Br Pd0->OxAdd + Ar-Br Coordination N-Coordination (Poisoning) OxAdd->Coordination + Free NH TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 + Base DeadEnd Inactive Complex [Pd(Ar)(Br)(Pyrazole)] Coordination->DeadEnd Ligand Displacement Prod Product Biaryl-Pyrazole TransMet->Prod Reductive Elim. Prod->Pd0 Regenerate

Figure 1: The "Dead End" pathway (Red) shows how pyrazole nitrogen displaces ligands, deactivating the catalyst before transmetallation can occur.

The Boron Partner: Protodeboronation

If your bromide is consumed but the desired product is absent, check for protodeboronation (the replacement of the B(OH)₂ group with a proton). Heteroaryl boronic acids (e.g., 2-pyridyl, pyrazolyl) are highly unstable under the basic, aqueous conditions typical of Suzuki coupling.

Prevention Strategy:

  • Switch Reagents: Use MIDA boronates or Potassium Trifluoroborates (BF3K), which release the active boronic acid slowly.

  • Anhydrous Conditions: Use TMSOK (Potassium trimethylsilanolate) in toluene/dioxane. This eliminates water, the primary proton source for deboronation.

Troubleshooting & Optimization Protocol

Do not randomly screen solvents. Follow this logic-based selection process.

Step 1: Ligand Selection Matrix

The ligand must be bulky enough to prevent N-coordination but electron-rich enough to facilitate OA on the 4-bromo position.

Substrate ChallengeRecommended Ligand SystemWhy?
Unprotected Pyrazole XPhos or tBuXPhos The extreme steric bulk of the biaryl backbone prevents the pyrazole N from binding to Pd.
4-Bromopyrazole (Low Reactivity) SPhos or RuPhos High electron density on Phosphorus accelerates oxidative addition into the electron-rich C-Br bond.
Sterically Hindered CataCXium A Small but electron-rich; good for 5-substituted pyrazoles.
General Purpose Pd(dppf)Cl₂ Often fails for unprotected pyrazoles but good for protected ones.
Step 2: The "Rescue" Protocol (For Stalled Reactions)

If your standard Pd(PPh3)4 / Na2CO3 reaction failed, use this protocol:

  • Catalyst: Use a Pre-catalyst like XPhos Pd G3 or G4 (2-5 mol%). This ensures rapid generation of the active L-Pd(0) species without requiring reduction.

  • Base: Switch to K₃PO₄ (Tribasic Potassium Phosphate). It provides a buffering effect that stabilizes boronic acids better than carbonates.

  • Solvent: 1,4-Dioxane : Water (4:1) . The high boiling point allows heating to 100°C, necessary for 4-bromopyrazoles.

  • Additive: If using free NH pyrazoles, add 1.0 equiv of Boc₂O in situ. It often transiently protects the nitrogen, allowing the coupling to proceed, and falls off during workup.

Decision Tree: Troubleshooting Workflow

Use this flowchart to diagnose the specific failure point in your experiment.

TroubleshootingTree Start Reaction Failed (Low Yield/No Conv.) CheckSM Is Aryl Bromide Consumed? Start->CheckSM YesConsumed Yes CheckSM->YesConsumed NoConsumed No CheckSM->NoConsumed CheckProd Is Product Formed? YesConsumed->CheckProd Protodeb Issue: Protodeboronation (Boronic Acid Instability) CheckProd->Protodeb No Product (Only De-B-Ar) Sol1 Solution: Use MIDA Boronate or Anhydrous TMSOK Protodeb->Sol1 CheckCat Did Catalyst Turn Black (Precipitate)? NoConsumed->CheckCat Poison Issue: Catalyst Poisoning (N-Coordination) CheckCat->Poison Yes (Black ppt) Inactive Issue: Electronic Deactivation (4-Br Inductive Effect) CheckCat->Inactive No (Clear/Brown) Sol2 Solution: Use Buchwald G3/G4 Precatalysts (XPhos, tBuXPhos) Poison->Sol2 Sol3 Solution: Increase Temp (100°C+) Switch to SPhos/RuPhos Inactive->Sol3

Figure 2: Systematic decision tree for diagnosing Suzuki coupling failures based on consumption of starting material and catalyst appearance.

References
  • Buchwald, S. L., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[2]

  • Kassel, J., et al. (2021). "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters." Journal of Organic Chemistry.

  • Cox, P. A., et al. (2017).[2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[2]

  • BenchChem Technical Support. (2025). "Troubleshooting Suzuki Coupling Reactions of 4-Bromopyrazoles." BenchChem.

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and require robust, scalable, and compliant methods for removing residual palladium from their reaction mixtures and final products.[1][2] The increasing use of palladium catalysts in synthesizing active pharmaceutical ingredients (APIs) necessitates efficient removal strategies to meet stringent regulatory limits.[3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during palladium removal.

I. Understanding the Challenge: Why is Palladium Removal Critical?

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1][2] However, residual palladium in the final API is a significant concern due to its potential toxicity and the strict regulatory limits imposed by bodies like the International Council for Harmonisation (ICH).[5] For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[4][5]

The choice of palladium removal technique is highly dependent on the specific reaction, including the product, solvent, temperature, and additives.[1] This guide will walk you through the most common and effective methods, providing the expertise to select and optimize the best approach for your specific needs.

II. Troubleshooting & FAQs: A Method-Based Approach

This section is structured to address specific issues you might encounter with common palladium removal techniques.

A. Scavenger Resins: The Targeted Approach

Scavenger resins are solid supports, such as silica or polystyrene, functionalized with ligands that exhibit a high affinity for palladium, including thiols, amines, and tri-isocyanurates (TMT).[5] The palladium in the reaction mixture is selectively chelated by these functional groups, and the resin can then be easily removed by filtration.[5]

FAQs:

  • Q1: What are scavenger resins and how do they work?

    • A1: Scavenger resins are materials with functional groups that selectively bind to metal contaminants.[6] When your reaction mixture is treated with the resin, the palladium catalyst is captured, allowing for its removal by simple filtration.[6][7]

  • Q2: My product has multiple functional groups that could potentially bind to the scavenger resin. How can I avoid product loss?

    • A2: This is a valid concern. The key is to select a scavenger with high selectivity for palladium. Thiol-based scavengers are often a good starting point due to the strong affinity of sulfur for palladium. It is also crucial to screen a small panel of scavengers to identify one with minimal product binding. Additionally, optimizing the reaction conditions, such as solvent and temperature, can help minimize non-specific binding.[5]

  • Q3: How do I choose the right scavenger resin for my application?

    • A3: The choice of scavenger depends on several factors, including the nature of your product, the solvent system, and the palladium species present. A screening study with a small set of scavengers with different functional groups (e.g., thiol, amine, mixed-mode) is highly recommended.

Troubleshooting Guide: Scavenger Resins

Issue Potential Cause Troubleshooting Steps
Incomplete Palladium Removal Insufficient amount of scavenger.Increase the equivalents of the scavenger resin. A typical starting point is 5 equivalents relative to the palladium catalyst.[6]
Short reaction time.Increase the stirring time. Overnight stirring at room temperature is a common practice.[6]
Poor mixing.Ensure adequate agitation to maintain the resin in suspension.
Incorrect scavenger choice.Screen a different type of scavenger resin with a higher affinity for the specific palladium species in your reaction.
Low Product Recovery Non-specific binding of the product to the resin.Reduce the amount of scavenger used to the minimum required for effective palladium removal.[5]
Screen scavengers with different functional groups to find one with lower non-specific binding.[5]
Change the solvent to one that minimizes the interaction between your product and the resin.[5]
Slow Filtration Fine resin particles.Use a larger particle size scavenger or a different filtration aid.

Diagram: Scavenger Resin Workflow

ScavengerResinWorkflow ReactionMixture Reaction Mixture (contains Pd) AddScavenger Add Scavenger Resin ReactionMixture->AddScavenger Stir Stir (e.g., RT, overnight) AddScavenger->Stir Filter Filter Stir->Filter PurifiedProduct Purified Product (<10 ppm Pd) Filter->PurifiedProduct Filtrate SpentResin Spent Resin (Pd-bound) Filter->SpentResin Solid ActivatedCarbonWorkflow ReactionMixture Reaction Mixture (contains Pd) AddCarbon Add Activated Carbon ReactionMixture->AddCarbon HeatStir Heat & Stir (e.g., 45°C, 18h) AddCarbon->HeatStir FilterCelite Filter through Celite® HeatStir->FilterCelite PurifiedProduct Purified Product FilterCelite->PurifiedProduct Filtrate SpentCarbon Spent Carbon (Pd adsorbed) FilterCelite->SpentCarbon Solid

Caption: Workflow for palladium removal using activated carbon.

C. Precipitation: A Scalable Method

Precipitation is a traditional and often scalable method for removing palladium from a solution. [8]This technique involves converting the soluble palladium species into an insoluble form that can be easily filtered off.

FAQs:

  • Q6: How does precipitation work for palladium removal?

    • A6: Precipitation involves adding a reagent that reacts with the palladium in the solution to form an insoluble salt or complex. This solid can then be removed by filtration. For example, forming diamminedichloro palladium is a selective precipitation method. [8]

  • Q7: What are some common precipitating agents for palladium?

    • A7: Formic acid can be used to precipitate palladium. [9]Another method involves the formation of diamminedichloro palladium by adjusting the pH and adding ammonium hydroxide and hydrochloric acid. [8] Troubleshooting Guide: Precipitation

Issue Potential Cause Troubleshooting Steps
Incomplete Precipitation Incorrect pH.Carefully control the pH of the solution as it is often critical for successful precipitation.
Insufficient precipitating agent.Add a slight excess of the precipitating agent to ensure complete reaction.
Presence of chelating agents in the mixture.Consider a pre-treatment step to break down interfering complexes.
Product Co-precipitation Non-specific precipitation of the product.Adjust the pH or solvent to increase the solubility of your product while keeping the palladium salt insoluble.
Screen different precipitating agents.
Fine Precipitate Difficult to Filter Small particle size of the precipitate.Allow for a longer aging time for the precipitate to grow larger crystals.
Use a finer filter paper or a filtration aid.

Diagram: Precipitation Workflow

PrecipitationWorkflow ReactionMixture Reaction Mixture (soluble Pd) AddReagent Add Precipitating Reagent ReactionMixture->AddReagent AdjustpH Adjust pH & Stir AddReagent->AdjustpH Filter Filter AdjustpH->Filter PurifiedProduct Purified Product Filter->PurifiedProduct Filtrate PdPrecipitate Palladium Precipitate Filter->PdPrecipitate Solid

Caption: Workflow for palladium removal by precipitation.

III. Experimental Protocols

The following are generalized protocols. You should always perform small-scale optimization experiments to determine the ideal conditions for your specific reaction.

Protocol 1: Palladium Removal with a Scavenger Resin (Batch Mode)
  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove any water-soluble impurities.

  • Solvent Exchange (if necessary): Ensure the crude product is dissolved in a solvent compatible with the scavenger resin.

  • Addition of Scavenger Resin: Add the selected scavenger resin (typically 5-10 equivalents relative to the initial amount of palladium) to the solution of your crude product.

  • Stirring: Stir the mixture at room temperature overnight or at a slightly elevated temperature (e.g., 40-50 °C) for a few hours to ensure complete scavenging.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Analyze the filtrate for residual palladium content using a sensitive analytical technique like ICP-MS.

Protocol 2: Palladium Removal with Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, methanol). [1]2. Addition of Activated Carbon: Add activated carbon (typically 10-20 wt% relative to the crude product) to the solution.

  • Heating and Stirring: Heat the mixture to a moderate temperature (e.g., 45-60 °C) and stir for several hours (e.g., 18 hours). [1]4. Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Determine the palladium concentration in the purified product.

IV. Comparative Summary of Palladium Removal Methods

Method Advantages Disadvantages Best Suited For
Scavenger Resins High selectivity, high efficiency, simple filtration. [3][7]Higher cost, potential for non-specific product binding.Reactions where high purity is critical and for products with functional groups that are not strongly chelating.
Activated Carbon Low cost, widely applicable. [1][5]Can cause product loss due to non-specific adsorption. [5]Large-scale processes where cost is a major factor and for products that have low affinity for carbon.
Precipitation Scalable, cost-effective. [8]Can be less selective, may require significant process optimization.Early to mid-stage synthesis where subsequent purification steps can remove any remaining impurities.
Chromatography Can provide very high purity.Not easily scalable, can be expensive and time-consuming. [3]Small-scale purification and for very high-value products.

V. Concluding Remarks

The selection of an appropriate palladium removal strategy is a critical step in the development of robust and compliant synthetic processes. A thorough understanding of the advantages and limitations of each method, coupled with systematic optimization, will enable you to consistently achieve the required low levels of residual palladium in your final products. This guide serves as a starting point for your process development, and we encourage you to adapt these principles and protocols to your specific needs.

VI. References

  • A Review of Recovery of Palladium from the Spent Automobile Catalysts - MDPI. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. Available at: [Link]

  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System - MDPI. Available at: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available at: [https://www.biotage.com/hubfs/ अभिप्रेरणा-उत्पाद-साहित्य/Application Notes/AN039 - Using Metal Scavengers to Remove Trace Metals such as Palladium.pdf]([Link] अभिप्रेरणा-उत्पाद-साहित्य/Application Notes/AN039 - Using Metal Scavengers to Remove Trace Metals such as Palladium.pdf)

  • Palladium precipitation by formic acid | Gold Refining & Metal Extraction Forum. Available at: [Link]

  • What would be a good way to kill leftover palladium from a reaction mixture? - Reddit. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Method of removing palladium - Google Patents. Available at:

  • Process for recovery of palladium from spent catalyst - Google Patents. Available at:

  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available at: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Available at: [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

Sources

optimizing temperature and reaction time for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature and Reaction Time

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions for higher yields, purity, and efficiency. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research. Pyrazoles are a cornerstone of medicinal chemistry and materials science, but their synthesis, while often straightforward, is sensitive to key parameters.[1] This guide focuses on the two most critical and interconnected of these: temperature and reaction time.

Section 1: The Causality Behind Optimization: Why Temperature and Time Matter

Before we dive into troubleshooting, it's crucial to understand the fundamental principles governing the influence of temperature and time on your reaction. This knowledge is the difference between random screening and intelligent experimental design.

The Role of Temperature:

Temperature is the primary lever we pull to influence reaction kinetics. According to the Arrhenius equation, a higher temperature generally increases the rate of all reactions, both desired and undesired. The key is to find the "sweet spot" where the rate of formation of your pyrazole product is maximized relative to the rates of side reactions and decomposition.

  • Accelerating the Desired Reaction: The initial condensation between a hydrazine and a 1,3-dicarbonyl compound (or its equivalent) involves nucleophilic attack and subsequent dehydration.[2] These steps have activation energy barriers that can be overcome more rapidly with thermal energy, leading to shorter reaction times.

  • Inducing Side Reactions: Excessively high temperatures can provide enough energy to activate undesired reaction pathways. This can include polymerization of starting materials, decomposition of thermally sensitive functional groups, or the formation of isomeric byproducts. For instance, studies have shown that while increasing temperature from room temperature to 60°C can improve yield, further increases can lead to a decrease in yield due to degradation or side reactions.[1][3]

  • Controlling Regioselectivity: In the synthesis of unsymmetrically substituted pyrazoles (e.g., from an unsymmetrical 1,3-diketone), temperature can influence which regioisomer is formed.[2][4] This is often a complex interplay between kinetic and thermodynamic control. A lower temperature might favor the kinetically preferred product (the one that forms fastest), while a higher temperature may allow the system to equilibrate to the more stable, thermodynamically preferred product.

The Role of Reaction Time:

Reaction time is intrinsically linked to temperature. The goal is to stop the reaction once the concentration of the desired product is at its maximum.

  • Incomplete Conversion: Insufficient reaction time is a common cause of low yields. Monitoring the consumption of the limiting reagent is essential.

  • Byproduct Formation: Extending the reaction time unnecessarily, even at an optimal temperature, can lead to the slow accumulation of byproducts or the degradation of the desired pyrazole. The product itself can sometimes participate in subsequent, undesired reactions if left under heating for too long.

G A Low Temperature B Optimal Temperature A->B D Low Yield (Incomplete Reaction) A->D Insufficient Time C High Temperature B->C E High Yield (Max Product) B->E Optimal Time F Low Yield (Decomposition / Side Products) C->F Any Time G A Start: Unsymmetrical Diketone + Hydrazine B Reaction produces regioisomer mixture A->B C Hypothesis: Reaction is under thermodynamic control B->C D Experiment 1: Lower Temperature (e.g., 0°C to RT) C->D E Experiment 2: Change Solvent (e.g., Ethanol to DMAc) C->E F Analyze Isomer Ratio (NMR, LC-MS) D->F E->F G Desired Selectivity Achieved? F->G G->D No, iterate H END G->H Yes

Sources

Technical Support Center: Optimizing Pyrimidine-Pyrazole Reaction Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-PYZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting "Brick Dust" Solubility Profiles in Pyrimidine-Pyrazole Synthesis

Executive Summary: The "Brick Dust" Anomaly

User Query: "My pyrimidine-pyrazole intermediate is insoluble in DCM, THF, and even MeOH. It forms a slurry that stalls my Suzuki coupling. Heating just turns it into a tar. How do I proceed?"

Technical Insight: Pyrimidine-pyrazole conjugates often exhibit "Brick Dust" properties—high melting points (


) and poor solubility in both aqueous and organic media. This is driven by two thermodynamic vectors:[1]
  • Planar

    
    -Stacking:  The electron-deficient pyrimidine ring stacks efficiently with the electron-rich pyrazole.
    
  • Intermolecular Hydrogen Bonding: The pyrazole -NH acts as a donor, while the pyrimidine nitrogens act as acceptors, creating a robust, lattice-hardened polymer network.

To resolve this, we must disrupt the Crystal Lattice Energy (


)  without degrading the sensitive heterocycle.

Module A: Solvent System Engineering (The Thermodynamic Approach)

Troubleshooting Guide: Solvent Selection

Q: Standard solvents (DCM, THF) failed. Should I move straight to DMSO? A: While DMSO dissolves the compound, it is difficult to remove and can quench active organometallics. Instead, use a "Binary Solvent System" that balances Polarity (to dissolve) with Lipophilicity (for reaction kinetics).

Recommended Solvent Matrices
Solvent ClassPrimary CandidateRationaleGreen Alternative
Dipolar Aprotic NMP (N-Methyl-2-pyrrolidone)High boiling point, disrupts H-bonds. Excellent for

.
Cyrene™ (Dihydrolevoglucosenone)
Ether 1,4-Dioxane High boiling point (

), coordinates well with Pd species.
2-MeTHF (Higher bp than THF, better phase separation)
Alcohol TFE (Trifluoroethanol)Strong H-bond donor; breaks pyrazole aggregates.n-Butanol
Protocol 1: The "Superheated Slurry" Screening

Use this when your compound is partially soluble.

  • Preparation: Suspend 50 mg of substrate in 1 mL of 2-MeTHF/Water (4:1) .

  • Thermal Shift: Heat to

    
    . If the solid remains, add TFE  dropwise (up to 10% v/v).
    
    • Mechanism:[1][2][3][4][5][6] TFE disrupts the intermolecular N-H...N bonds, "unlocking" the lattice.

  • Observation: If a clear solution forms, proceed to reaction. If not, switch to Module B .

Module B: Structural Modification (The Kinetic/Steric Approach)

FAQ: Preventing Catalyst Poisoning

Q: My Suzuki coupling starts but stops at 20% conversion. Why? A: The free N-H on the pyrazole is not just an aggregation point; it is a Catalyst Poison . It binds to Palladium (


), forming an unreactive "Pd-black" precipitate or a stable off-cycle complex. You must mask this nitrogen.
Protocol 2: Transient THP Protection

The Tetrahydropyranyl (THP) group is lipophilic, disrupting the crystal lattice (increasing solubility) and preventing catalyst poisoning. It is easily removed later.

Step-by-Step Methodology:

  • Setup: Charge pyrimidine-pyrazole substrate (1.0 equiv) into a vial.

  • Reagent: Add 3,4-Dihydro-2H-pyran (DHP) (3.0 equiv).

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA) (0.05 equiv).

  • Solvent: Use Ethyl Acetate or run Neat (if DHP is liquid) at

    
    .
    
  • Workup: Wash with

    
    , dry, and concentrate.
    
    • Result: The product is now a lipophilic "oil" or low-melting solid, highly soluble in THF/Toluene for subsequent couplings.

  • Deprotection: Stir in MeOH/HCl at RT for 1 hour after the main reaction is complete.

Module C: Energy Input & Catalysis (The Process Approach)

Visualizing the Solution Pathway

The following diagram illustrates the decision logic for overcoming solubility barriers in Pd-catalyzed cross-couplings.

SolubilityLogic Start Substrate: Pyrimidine-Pyrazole (Insoluble Solid) CheckNH Does it have a free NH? Start->CheckNH Protect Apply THP/SEM Protection (Disrupts Lattice) CheckNH->Protect Yes (Aggregation Source) SolventCheck Soluble in 2-MeTHF or Dioxane? CheckNH->SolventCheck No (Already Protected) Protect->SolventCheck GreenSolvent Use 2-MeTHF/Water (Biphasic System) SolventCheck->GreenSolvent Yes PolarSolvent Use NMP or DMF (High T required) SolventCheck->PolarSolvent No Reaction Pd-Catalyzed Coupling (Suzuki/Buchwald) GreenSolvent->Reaction Microwave Microwave Irradiation (Superheating >120°C) PolarSolvent->Microwave Still Slurry? Microwave->Reaction

Figure 1: Decision Matrix for solubilizing "Brick Dust" heterocycles. Prioritize protection to break lattice energy before escalating to high-boiling solvents.

Protocol 3: Microwave-Assisted Cross-Coupling

For substrates that remain stubborn even after protection.

Rationale: Microwave irradiation provides direct dielectric heating to the polar pyrimidine core, creating localized superheating that conventional oil baths cannot achieve.

  • Vessel: 10 mL Microwave vial (crimped).

  • Loading:

    • Protected Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst:

      
       or Pd-PEPPSI-IPr  (Use NHC ligands for difficult substrates).
      
    • Base:

      
       (3.0 equiv, finely ground).
      
  • Solvent: 1,4-Dioxane / Water (4:1) .

  • Parameters:

    • Temperature:

      
      
      
    • Time: 30 minutes

    • Power: Dynamic (High absorption expected due to polar heterocycle).

  • Note: The high pressure allows the solvent to remain liquid well above its boiling point, exponentially increasing saturation concentration.

References & Authoritative Grounding

  • "Brick Dust" & Solubility Strategies:

    • Concept: "Brick dust" refers to compounds with high crystal lattice energy.[7] Strategies include amorphization and thermal shifts.

    • Source: Lonza White Paper. Technologies To Improve Solubility Of Brick Dust Compounds. Link (Verified via Search 1.1).

  • Green Solvent Selection (2-MeTHF vs. THF):

    • Data: 2-MeTHF offers higher reaction temperatures and better organometallic solubility than THF.

    • Source: GSK Solvent Selection Guide (Green Chemistry, 2011). Link (Verified via Search 1.25).

  • Protecting Group Effects (THP):

    • Mechanism:[1][2][3][4][5][6] THP protection disrupts intermolecular H-bonding in pyrazoles, significantly enhancing solubility and allowing lithiation/coupling in one pot.

    • Source: Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole...[8]. RSC Advances. Link (Verified via Search 1.15).

  • Pd-Catalysis with Nitrogen Heterocycles:

    • Mechanism:[1][2][3][4][5][6] Unprotected nitrogen heterocycles inhibit Pd catalysts; NHC ligands (like Pd-PEPPSI) or protection strategies are required.

    • Source:Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[9] J. Am. Chem. Soc. Link (Verified via Search 1.17).

Disclaimer: Always consult Safety Data Sheets (SDS) before handling NMP, Palladium catalysts, or pressurized microwave vessels. This guide is for research purposes only.

Sources

Technical Support Center: Preventing Dehalogenation in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Prevention of Hydrodehalogenation Side Reactions Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The "Silent Killer" of Yield

Hydrodehalogenation (the replacement of a halogen with a hydrogen atom, Ar-X


 Ar-H) is one of the most persistent parasitic side reactions in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.).

It is not merely a "side product"; it is a mechanistic warning. It indicates that your catalytic cycle is stalling at the Oxidative Addition or Transmetallation stage, allowing a competing


-Hydride Elimination  or Protodemetallation  pathway to take over.

This guide provides a root-cause analysis and immediate remediation protocols to suppress this pathway.

Diagnostic & Mechanistic Logic

Before changing reagents, you must identify the source of the hydride. The dehalogenation mechanism competes directly with the productive cross-coupling cycle.

The Competing Pathways (Visualization)

The following diagram illustrates where the cycle diverges into the dehalogenation "dead end."

Dehalogenation_Mechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (Productive Path) OxAdd->TransMet + Nucleophile (Nu) HydrideForm Pd-Hydride Formation (Parasitic Path) OxAdd->HydrideForm Slow Transmetallation RedElim_Prod Reductive Elimination (Ar-Nu Product) TransMet->RedElim_Prod RedElim_Side Reductive Elimination (Ar-H Dehalogenated) HydrideForm->RedElim_Side Fast RedElim_Prod->Start RedElim_Side->Start Regens Pd(0) Source_Alc Source: 2° Alcohols (Isopropanol) Source_Alc->HydrideForm Source_Base Source: Bases w/ beta-H (Ethoxide) Source_Base->HydrideForm Source_Solv Source: DMF/DMAc (Decomposition) Source_Solv->HydrideForm

Figure 1: The divergence of the catalytic cycle. Dehalogenation occurs when Transmetallation is slow, allowing the Pd(II) intermediate to scavenge a hydride from the environment.

Troubleshooting Modules: Question & Answer
Module A: Solvent & Base Engineering

User Question: I am running a Suzuki coupling in isopropanol with


, and I see 40% dehalogenated starting material. Why?

Technical Insight: You have created a "perfect storm" for hydride generation.

  • Mechanism: Palladium(II) species coordinate to alkoxides with

    
    -hydrogens (like isopropoxide). These undergo rapid 
    
    
    
    -hydride elimination, generating a generic L-Pd(H)(Ar) species.
  • Result: This species reductively eliminates to form Ar-H.[1][2][3]

  • Causality: Secondary alcohols (isopropanol) are excellent hydride donors. Primary alcohols (ethanol) are moderate donors.

Corrective Protocol:

  • Immediate Action: Switch the solvent to a non-protic, non-reducible solvent. Toluene , Dioxane , or DME are standard.

  • Base Switch: If you must use an alcohol, switch the base to Tert-butoxide (

    
    ) . It has no 
    
    
    
    -hydrogens and cannot undergo
    
    
    -hydride elimination to form Pd-H [1].
  • Alternative: Use inorganic bases like

    
      or 
    
    
    
    which lack hydridic character entirely.[2]
Module B: Catalyst & Ligand Selection

User Question: I switched to Toluene, but I still see dehalogenation. I'm using


.

Technical Insight:


 is often insufficient for challenging substrates.
  • Slow Oxidative Addition: If the catalyst is slow to insert, the active species lingers, but dehalogenation typically happens after insertion.

  • Slow Transmetallation: This is the real culprit. If the nucleophile (boronic acid/amine) is bulky or electron-poor, transmetallation is slow. The Ar-Pd-X species sits in solution, waiting for a hydride source (trace moisture, ligand decomposition).

  • Ligand Effects: Simple phosphines like

    
     do not provide enough steric bulk to force the desired Reductive Elimination quickly.
    

Corrective Protocol:

  • Ligand Upgrade: Switch to bulky, electron-rich Buchwald Ligands (e.g., XPhos , SPhos , or BrettPhos ).

    • Why? These ligands accelerate Reductive Elimination (the product-forming step) by orders of magnitude, effectively "outrunning" the dehalogenation side reaction [2].

  • Precatalyst: Use Pd(dba)2 or G3/G4 Palladacycles . Avoid Pd(OAc)2 if possible, as the acetate can sometimes facilitate unexpected pathways if not fully reduced.

Module C: Substrate Specifics (Aryl Iodides)

User Question: My aryl bromide works fine, but the aryl iodide analog gives mostly dehalogenated product. Shouldn't iodide be more reactive?

Technical Insight: Yes, Iodide is more reactive toward Oxidative Addition, but that is exactly the problem.

  • Fast Insertion: Pd inserts into Ar-I very rapidly.

  • The Bottleneck: If the subsequent Transmetallation step is not equally fast, you build up a high concentration of Ar-Pd-I.

  • Iodide Effect: Iodide is a soft, strongly coordinating ligand. It can stabilize intermediates that are prone to interacting with solvent/base to scavenge protons/hydrides.

  • Lithium Halogen Exchange: If using organometallic reagents (Negishi/Kumada), Iodine is extremely prone to Metal-Halogen exchange, which protonates upon workup.

Corrective Protocol:

  • Slow Addition: Add the Aryl Iodide slowly (via syringe pump) to keep the concentration of Ar-Pd-I low relative to the nucleophile.

  • Switch Halide: Paradoxically, switching back to the Aryl Bromide or Aryl Chloride (with a stronger catalyst like XPhos-Pd-G4) often solves this by balancing the rates of Oxidative Addition and Transmetallation.

Self-Validating Experimental Protocol

To rigorously solve dehalogenation, run this Control Screen . This isolates the source of the hydride.

The "Blank" Test: Run your reaction conditions without the coupling partner (e.g., No Boronic Acid, No Amine).

  • Mix: Aryl Halide + Catalyst + Base + Solvent.[1][3][4][5]

  • Heat: To reaction temperature for 1 hour.

  • Analyze: LCMS / GCMS.

ObservationDiagnosisSolution
>10% Dehalogenation Systemic Hydride Source. The Solvent or Base is reacting with the Pd-Ar intermediate.Switch to Toluene or

. Ensure conditions are anhydrous.
<1% Dehalogenation Competitive Stalling. The system is stable until the coupling partner is introduced. The coupling partner is likely stalling the cycle (sterics) or acting as the hydride source itself.Increase Catalyst Loading. Switch to Bulky Ligand (XPhos). Increase concentration of coupling partner.
Standard Optimization Matrix

When dehalogenation is observed (>5%), execute this screen immediately. Do not guess.

VariableStandard Condition (Risk High)Optimized Condition (Risk Low) Rationale
Solvent Isopropanol, Ethanol, DMFToluene, Dioxane, THF Removes

-hydrogens capable of hydride transfer.
Base

,

,


,

,

Removes

-hydrogens; Inorganic bases are non-hydridic.
Ligand

, dppf
XPhos, SPhos, RuPhos Bulky ligands accelerate Reductive Elimination, favoring C-C bond formation over C-H.
Water "Wet" solventsAnhydrous (<50 ppm) Water can act as a proton source in the presence of reduced Pd species.
Temp Reflux (>100°C)60°C - 80°C Dehalogenation often has a higher activation energy; lowering temp may favor coupling.
Frequently Asked Questions (FAQs)

Q: Can trace water really cause dehalogenation? A: Yes. While Suzuki couplings require some water for the boronate activation, excess water can promote protodemetallation, especially with electron-rich aryl rings. If using anhydrous solvents, add a controlled amount of water (e.g., 2-5 equivalents) rather than running "open to air."

Q: I am using DMF and getting dehalogenation. Why? A: DMF can decompose to form dimethylamine and carbon monoxide, especially at high temperatures and basic conditions. The formate impurities or amine degradation products can act as hydride sources [3]. Switch to DMAc or NMP, or ideally, a non-amide solvent like Toluene/Water mixtures.

Q: Does the "Dehalogenation" peak in LCMS always mean Hydrodehalogenation? A: No. Be careful. In Buchwald-Hartwig amination, if you use a primary amine, you can get


-hydride elimination from the amine after it binds, leading to an imine byproduct and the reduced aryl ring.[6] This looks like dehalogenation but is actually a failed reductive elimination of the amine complex.
References
  • Navarro, O., et al. (2004).[4][7] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

  • Sheridan, P. M., et al. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry.

Sources

Technical Support Center: Purification of Polar Amino-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar amino-pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of molecules. The inherent polarity and basicity of amino-pyrazoles often lead to complex purification issues. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific problems, grounded in scientific principles and practical experience.

I. Understanding the Challenge: The Physicochemical Properties of Amino-Pyrazoles

Polar amino-pyrazoles are characterized by the presence of one or more basic amino groups and the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This combination of features gives rise to their characteristic high polarity and potential for strong interactions with stationary phases in chromatography. Key properties influencing their purification include:

  • High Polarity: The presence of amino groups and the pyrazole nitrogen atoms makes these compounds highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[1]

  • Basicity: The amino groups are basic and can interact strongly with acidic silanols on silica-based stationary phases, causing peak tailing and poor resolution.[2]

  • Chelating Properties: The nitrogen atoms in the pyrazole ring and the amino group can act as ligands, chelating with metal ions that may be present in the system, leading to peak distortion or loss of compound.[3][4]

  • Tautomerism: Some amino-pyrazoles can exist as tautomers, which may have different polarities and chromatographic behaviors, further complicating separations.

II. Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues encountered during the purification of polar amino-pyrazole compounds in a question-and-answer format.

Problem 1: My polar amino-pyrazole compound is not retained on a C18 column and elutes in the void volume.

Probable Cause: The compound is too polar for the non-polar C18 stationary phase. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[5] Highly polar compounds have weak interactions and are not retained.[1]

Solutions:

  • Switch to a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have a polar group embedded within the alkyl chain or at the end, which allows for better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[6][7]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds.[8] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[9][10]

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion pair with the charged amino group, increasing its hydrophobicity and retention on a C18 column. However, be aware that ion-pairing agents can be difficult to remove from the column and may suppress ionization in mass spectrometry.[1]

Problem 2: I'm observing severe peak tailing and poor peak shape for my amino-pyrazole on a silica gel column in normal-phase chromatography.

Probable Cause: Strong interaction between the basic amino group of your compound and the acidic silanol groups on the silica surface. This leads to irreversible adsorption and slow desorption kinetics, resulting in tailing peaks.[2]

Solutions:

  • Deactivate the Silica Gel: Add a basic modifier to the mobile phase to compete with your compound for the active sites on the silica. Common choices include:

    • Triethylamine (TEA): Typically added at 0.1-1% (v/v).

    • Ammonia: Can be introduced by using a mobile phase saturated with ammonia or by using a pre-packaged solution.[2][11]

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[2]

    • Amine- or Cyano-bonded Phases: These phases are less acidic than bare silica and can provide better peak shapes for basic compounds.[12][13]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar and basic compounds.[14] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. Additives like diethylamine can be used to improve the peak shape of basic compounds.[15]

Problem 3: My compound seems to be degrading on the silica gel column.

Probable Cause: The acidic nature of the silica gel can catalyze the degradation of sensitive compounds.[16]

Solutions:

  • Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots. This will give you an indication of its stability on silica.[16]

  • Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine can help neutralize the acidic sites on the silica.[11]

  • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or a bonded phase like diol or cyano.

Problem 4: I am trying to separate enantiomers of a chiral amino-pyrazole, but I'm not getting any resolution.

Probable Cause: The chiral stationary phase (CSP) and mobile phase conditions are not suitable for your compound. Chiral recognition is a complex process that depends on multiple interactions between the analyte and the CSP, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[17][18]

Solutions:

  • Screen Different Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[17]

  • Optimize the Mobile Phase:

    • Normal-Phase Mode: Typically uses hexane/isopropanol or hexane/ethanol mixtures. The alcohol modifier plays a crucial role in the separation.

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol. This can sometimes provide better and faster separations for polar compounds.[17]

    • Reversed-Phase Mode: Uses water/acetonitrile or water/methanol mixtures.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful tool for chiral separations and is often considered the technique of choice.[19][20]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying polar amino-pyrazoles?

For initial purification and for moderately polar amino-pyrazoles, reversed-phase chromatography on a polar-embedded or polar-endcapped C18 column is a good starting point. For very polar compounds, HILIC or SFC are often more effective.

Q2: How can I improve the solubility of my polar amino-pyrazole for purification?

If your compound is poorly soluble in the mobile phase, you can try:

  • Using a co-solvent: For reversed-phase, small amounts of a stronger organic solvent like isopropanol or THF can be added.

  • Adjusting the pH: For basic amino-pyrazoles, lowering the pH of the mobile phase with an acid like formic acid or acetic acid can protonate the amino group and increase its aqueous solubility.

  • Salt Formation: In some cases, forming a salt of the amino-pyrazole can improve its solubility and handling properties.[21]

Q3: Can I use flash chromatography to purify polar amino-pyrazoles?

Yes, flash chromatography can be used. However, due to the challenges mentioned above, careful method development is required. Using a modified stationary phase (e.g., amine-functionalized silica) or adding a basic modifier to the mobile phase is often necessary to obtain good results.

Q4: My compound is a salt. How does this affect purification?

Purifying a salt can be challenging. The salt form may have very different solubility and chromatographic properties compared to the free base. It is often preferable to purify the compound as the free base and then form the desired salt. If you must purify the salt, you will need to choose a mobile phase in which it is soluble and does not dissociate in an uncontrolled manner.

Q5: Are there any non-chromatographic methods for purifying polar amino-pyrazoles?

Yes, several non-chromatographic techniques can be effective:

  • Recrystallization: This is a powerful technique for purifying crystalline solids. Finding the right solvent or solvent mixture is key.[11][22]

  • Acid-Base Extraction: This can be used to separate your basic amino-pyrazole from neutral or acidic impurities.

  • Precipitation: In some cases, the desired compound can be selectively precipitated from a solution by adding a non-solvent.

IV. Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Different Chromatographic Techniques
TechniqueStationary PhaseMobile Phase AMobile Phase BGradient Profile (Example)
Reversed-Phase Polar-Embedded C180.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B over 20 min
HILIC Amide or Silica95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate50% Acetonitrile, 50% Water, 10 mM Ammonium Acetate0-100% B over 15 min
Normal-Phase Silica GelHexaneEthyl Acetate with 0.1% Triethylamine0-100% B over 20 min
SFC 2-EthylpyridineSupercritical CO2Methanol with 0.1% Diethylamine5-40% B over 10 min
Protocol 1: General Procedure for HILIC Purification
  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate) for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase, preferably the initial mobile phase itself. Ensure the sample is fully dissolved and filter if necessary.

  • Injection: Inject the sample onto the equilibrated column.

  • Gradient Elution: Run a gradient from a high percentage of organic solvent to a lower percentage (e.g., from 95% acetonitrile to 50% acetonitrile).

  • Fraction Collection: Collect fractions based on the UV chromatogram or other detection method.

  • Analysis: Analyze the collected fractions by TLC, LC-MS, or another appropriate method to identify the fractions containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizing Purification Workflows

Workflow for Method Selection in Purifying Polar Amino-Pyrazoles

Purification_Workflow start Crude Polar Amino-Pyrazole solubility_test Solubility Test start->solubility_test rp_hplc Reversed-Phase HPLC (Polar-Embedded C18) solubility_test->rp_hplc Soluble in ACN/Water hilic HILIC solubility_test->hilic Poorly soluble in RP/NP solvents normal_phase Normal-Phase (with modifier) solubility_test->normal_phase Soluble in Non-polar Solvents recrystallization Recrystallization solubility_test->recrystallization Crystalline Solid rp_hplc->hilic Poor Retention pure_compound Pure Compound rp_hplc->pure_compound Good Separation sfc SFC hilic->sfc Poor Resolution hilic->pure_compound Good Separation normal_phase->sfc Tailing/Degradation normal_phase->pure_compound Good Separation sfc->pure_compound Good Separation recrystallization->pure_compound

Caption: Decision tree for selecting a purification method.

VI. References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Chen, S., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1035299. [Link]

  • Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Reddit. (2021, August 11). Advices for Aminopyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2017). WO2017060787A1 - Process for preparation of aminopyrazole. Retrieved from

  • Axion Labs. HPLC problems with very polar molecules. Retrieved from [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Retrieved from [Link]

  • Le Gall, E., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 9052-9060. [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Phenomenex. Normal Phase HPLC Columns. Retrieved from [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes? Retrieved from [Link]

  • ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • National Institutes of Health. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Agilent. SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]

  • MDPI. (2021, July 29). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Retrieved from [Link]

  • PubMed Central. (2021, November 24). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. Retrieved from [Link]

  • MDPI. (2022, April 19). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • RJPBCS. (2014). Synthesis and Analysis of Metal Chelating Amino and Diamine Precursors and their Complex Formation on Copper (II) using Conductivity and Spectroscopic Methods. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 3.4: Supercritical Fluid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2018, August 1). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • TMR Publishing Group. (2022, October 20). Research progress of metal chelating peptides. Retrieved from [Link]

  • MDPI. (2021, March 23). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Efficient purification of low molecular weight nitrogen polar compounds from the skin of Bufo bufo gargarizans Cantor by reversed-phase high performance liquid chromatography with a polar-copolymerized C18 stationary phase. Retrieved from [Link]

  • LabX. (2020, May 13). Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications. Retrieved from [Link]

  • PubMed Central. (2023, November 22). Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2002). purification and properties of metal-chelating substance in chlorophyll degradation. Retrieved from [Link]

Sources

alternative bases and solvents for coupling reactions with bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Bases and Solvents for Coupling Reactions with Bromopyrazoles Ticket ID: BP-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Bromopyrazole Problem"

Coupling reactions involving bromopyrazoles (Suzuki-Miyaura, Buchwald-Hartwig) are notoriously prone to failure due to two distinct mechanistic pitfalls:

  • Catalyst Poisoning (The "N-Bind"): The pyridine-like nitrogen (

    
    ) is a potent 
    
    
    
    -donor that displaces phosphine ligands, forming stable, inactive palladium complexes.
  • Proton Interference (The "NH-Acid"): In unprotected pyrazoles, the

    
    -H is acidic (
    
    
    
    ). Strong bases deprotonate this site, creating a pyrazolyl anion that can either sequester the catalyst or react as a nucleophile (N-arylation) rather than the desired C-coupling partner.

This guide provides validated "Green" and "Alternative" protocols to bypass these issues, moving beyond the toxic DMF/Dioxane standards.

Module 1: Green Solvent Selection

Objective: Replace DMF/Dioxane/DME with sustainable alternatives without compromising yield.

Standard polar aprotic solvents (DMF, NMP) are effective but difficult to remove and toxic. The industry is shifting toward 2-MeTHF and CPME (Cyclopentyl methyl ether).

Comparative Solvent Performance Matrix
SolventClassBoiling PointWater MiscibilityBenefit for Bromopyrazoles
2-MeTHF Bio-based Ether80 °CLowTop Recommendation. Higher reaction temp than THF. Clean phase separation from water (workup is trivial). Coordinates weakly to Pd, stabilizing the active species [1].
CPME Ether106 °CVery LowHigh boiling point allows difficult substrates to overcome activation energy. Peroxide resistant.
TPGS-750-M Aqueous Micelle100 °C (H2O)N/AEnables coupling in water at RT-45°C. The lipophilic bromopyrazole enters the micelle, increasing effective concentration [2].
DMF/DMAc Polar Aprotic153-165 °CHighLegacy. Hard to remove. Promotes dehalogenation side reactions via hydride transfer [3].
Why 2-MeTHF?

Unlike THF, 2-MeTHF is derived from corncobs/bagasse. Its asymmetry creates a "cleaner" solvation shell. Crucially for bromopyrazoles, 2-MeTHF has been shown to accelerate the oxidative addition step for electron-rich heterocycles compared to toluene or dioxane [1].

Module 2: Base Selection Strategy

Objective: Prevent dehalogenation and N-arylation.

The choice of base is strictly dictated by the protection status of your pyrazole nitrogen.

Scenario A: N-Protected Bromopyrazoles (e.g., N-Me, N-THP, N-Boc)
  • Primary Recommendation: Weak Inorganic Bases (K₃PO₄, K₂CO₃) in wet 2-MeTHF.

  • Mechanism: Since the acidic proton is absent, you do not need strong deprotonation. Weak bases minimize base-mediated dehalogenation (hydrodehalogenation).

  • Note on N-Boc: Avoid strong heating (>80°C) with alkoxide bases (NaOtBu), or you will cleave the Boc group in situ, reverting to Scenario B [4].

Scenario B: N-Unprotected Bromopyrazoles (Free NH)
  • The Problem: Using NaOtBu or NaH generates the pyrazolyl anion, which binds Pd tightly (Pd-N bond).

  • Alternative Solution: Use Super-Bulky Ligands (e.g., tBuBrettPhos) with Weak Bases (K₂CO₃).

  • Why? The bulky ligand sterically shields the Pd center, preventing the small, hard nitrogen of the pyrazole from coordinating, while still allowing the oxidative addition of the C-Br bond [5].

Visual Workflow: Decision Matrix

Bromopyrazole_Logic Start Substrate: Bromopyrazole Protect Is Nitrogen Protected? Start->Protect Yes Yes (N-Me, N-Boc) Protect->Yes No No (Free NH) Protect->No Cond_Yes Solvent: 2-MeTHF/H2O Base: K3PO4 (3.0 eq) Temp: 60-80°C Yes->Cond_Yes Cond_No Solvent: t-Amyl Alcohol or 2-MeTHF Base: K2CO3 (Weak) Ligand: tBuBrettPhos No->Cond_No Issue_Dehal Issue: Dehalogenation? Cond_Yes->Issue_Dehal Fix_Dehal Switch to CPME Lower Temp Add 1% H2O Issue_Dehal->Fix_Dehal

Figure 1: Decision tree for selecting reaction conditions based on pyrazole protection status.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields are <10%. What happened?

Diagnosis: "Pd-Black" precipitation indicates ligand dissociation. This is likely Catalyst Poisoning . The pyrazole nitrogen displaced your phosphine ligand. Fix:

  • Switch Ligand: Move to a bulky, electron-rich ligand like XPhos or tBuBrettPhos . These are too large to be easily displaced by the pyrazole nitrogen.

  • Pre-Stir: Do not mix Pd and the bromopyrazole without the ligand present. Use a pre-formed catalyst (e.g., XPhos Pd G2) to ensure the active species is generated immediately upon heating.

Q2: I observe significant hydrodehalogenation (H replaces Br).

Diagnosis: This is common in DMF/alcohol solvents with strong bases. The Pd-Ar intermediate undergoes


-hydride elimination from the solvent or ligand.
Fix: 
  • Change Solvent: Switch to CPME or Toluene . Avoid primary/secondary alcohols.

  • Change Base: Switch from alkoxides (NaOtBu) to Cs₂CO₃ or K₃PO₄ .

  • Water Trick: Add 2-5 equivalents of water. This accelerates the transmetallation step (in Suzuki), consuming the Pd-Ar species before it can find a hydride source [3].

Q3: Can I couple an unprotected bromopyrazole without protecting it first?

Answer: Yes, but you must avoid "anionic" conditions. Protocol: Use the Buchwald-Hartwig method optimized for "N-rich heterocycles":

  • Catalyst: tBuBrettPhos Pd G3 (1-2 mol%)

  • Base: K₂CO₃ (weak base is critical)

  • Solvent: t-Amyl alcohol or 2-MeTHF

  • Ref: Billingsley & Buchwald, JACS 2013 [5].[1]

Module 4: Validated Protocols

Protocol A: Green Suzuki Coupling (Protected Pyrazole)

Best for: Standard synthesis, scale-up friendly.

  • Charge: Reactor with Bromopyrazole (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (finely ground, 2.0 eq) .

  • Solvent: Add 2-MeTHF (0.2 M concentration relative to halide). Add degassed water (10% v/v).

  • Catalyst: Add XPhos Pd G2 (1-2 mol%).

    • Why G2? It activates at room temperature, minimizing thermal dehalogenation.

  • Reaction: Heat to 60°C. Monitor by HPLC.

    • Checkpoint: The reaction should remain a clear orange/red. Black precipitate indicates failure.

  • Workup: Dilute with water. Separate layers. The product is in the 2-MeTHF layer.

Protocol B: "Difficult" Coupling (Unprotected/Steric)

Best for: Unprotected NH, ortho-substituted partners.

  • Charge: Bromopyrazole (1.0 eq), Coupling Partner (1.1 eq), K₂CO₃ (2.5 eq) .

  • Catalyst: tBuBrettPhos Pd G3 (1.5 mol%).

  • Solvent: t-Amyl Alcohol or CPME (anhydrous).

  • Reaction: Heat to 80-100°C.

  • Note: Do not use water in this system; strictly anhydrous conditions prevent protonation of the active catalyst species.

References

  • Green Solvent Selection for Cross-Coupling

    • Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling.[2]

    • Source: NSF / Vertex AI Search.
    • URL:[Link] (Contextual validation from search result 1.2).

  • Aqueous Micellar Catalysis

    • Title: Room-Temperature Suzuki-Miyaura Couplings in Water Facilit
    • Source: Organic Chemistry Portal / Lipshutz Group.
    • URL:[Link]

  • Dehalogenation Mechanisms

    • Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.[3]

    • Source: ResearchGate.[3][4]

    • URL:[Link]

  • Boc-Group Instability

    • Title: Diagnosing issues with a failed Suzuki coupling? (Community Consensus/ChemPros).[5]

    • Source: Reddit ChemPros / Liter
    • URL:[Link]

  • Coupling of Unprotected Azoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1]

    • Source: MIT / J. Am. Chem. Soc. (Buchwald Group).
    • URL:[Link]

Sources

how to confirm regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Confirming Regioselectivity in Pyrazole Synthesis

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting and analytical guidance for a common challenge in synthetic chemistry: determining the regiochemical outcome of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds.

Introduction: The Challenge of Regioselectivity

The Knorr pyrazole synthesis and related methods are cornerstones of heterocyclic chemistry, providing access to a scaffold of immense importance in pharmaceuticals and materials science.[1][2][3] A frequent complication arises when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines. The reaction can proceed via two different pathways, potentially yielding a mixture of regioisomers.[4][5] Distinguishing and confirming the structure of the desired isomer from its alternative is not a trivial pursuit; it is a critical step for ensuring the efficacy, safety, and patentability of a new chemical entity. This guide provides a systematic approach to unequivocally confirm the regioselectivity of your synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity in pyrazole synthesis and why is it a problem?

G cluster_reactants Reactants cluster_products Potential Products unsymm_diketone Unsymmetrical 1,3-Dicarbonyl hydrazine Substituted Hydrazine reaction_node unsymm_diketone->reaction_node hydrazine->reaction_node plus + isomer_A Regioisomer A (1,3,5-substituted) isomer_B Regioisomer B (1,4,5-substituted) reaction_node->isomer_A Pathway 1 reaction_node->isomer_B Pathway 2 caption Fig 1. Formation of two regioisomers.

Fig 1. Reaction pathway showing the formation of two regioisomers.
Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A: The regiochemical outcome is a delicate balance of several competing factors. Understanding these can help you optimize your reaction for the desired isomer.[6]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group will activate its adjacent carbonyl, making it a more likely target for the initial nucleophilic attack by the hydrazine.[4] Conversely, an electron-donating group deactivates its neighboring carbonyl.

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, thereby directing the reaction toward the less sterically encumbered site.[4]

  • Reaction Conditions (pH, Solvent): This is often the most influential and tunable factor.

    • pH: Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity. The remaining, less hindered nitrogen is then more likely to attack. This can often reverse the selectivity seen under neutral or basic conditions.[4]

    • Solvent: Solvents can play a crucial role. For instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity by forming hemiketals with the more electrophilic carbonyl group, effectively directing the hydrazine to the other site.[7]

Q3: How can I definitively determine the structure of my product(s) using NMR spectroscopy?

A: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the correct regioisomer in solution. A combination of 1D and 2D NMR experiments is typically required for an unambiguous assignment.

1. One-Dimensional (1D) NMR (¹H and ¹³C): While 1D NMR might provide initial clues, it is rarely sufficient on its own for definitive proof. The chemical shifts of protons and carbons are influenced by the overall electronic environment, and the differences between isomers can be subtle. However, you should always start here to ensure the sample is clean enough for 2D analysis.

2. Two-Dimensional (2D) NMR - The Key to Confirmation: The unequivocal assignment relies on identifying correlations between atoms through bonds. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the workhorse for this task.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. This is the critical experiment for establishing the connectivity of the pyrazole core to its substituents. By identifying a correlation from a proton on a substituent to a specific carbon within the pyrazole ring, you can lock in the structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): If HMBC is inconclusive, NOESY can provide definitive proof. This experiment identifies correlations between protons that are close in space, regardless of their bonding.[10] For example, observing a NOESY correlation between the protons of the N-substituent (R3) and the protons of an adjacent C-substituent (R1 or R2) provides unambiguous evidence for that specific arrangement.[10][11]

Logic for Using HMBC to Differentiate Isomers:

Consider the two possible isomers from the reaction of a substituted hydrazine (R³-NHNH₂) with an unsymmetrical β-diketone (R¹-CO-CH₂-CO-R²).

G cluster_isomerA Isomer A (1,3,5-substituted) cluster_isomerB Isomer B (1,5,3-substituted) A_R3 Protons on R³ A_C5 C5 Carbon A_R3->A_C5  ³J correlation (Expected) A_C3 C3 Carbon A_R3->A_C3  ⁴J correlation (Not Expected) A_R1 Protons on R¹ B_R3 Protons on R³ B_C5 C5 Carbon B_R3->B_C5  ³J correlation (Expected) B_C3 C3 Carbon B_R3->B_C3  ⁴J correlation (Not Expected) B_R2 Protons on R² caption Fig 2. Differentiating isomers with HMBC.

Fig 2. Differentiating isomers with HMBC correlations from the N-substituent (R³).
  • In Isomer A: The protons on the N-substituent (R³) will show a 3-bond correlation (³J) to the C5 carbon of the pyrazole ring. A 4-bond correlation to C3 is much weaker and often not observed.

  • In Isomer B: The protons on the N-substituent (R³) will also show a 3-bond correlation (³J) to the C5 carbon.

  • The Decisive Correlation: The key is to look for correlations from the protons of the unique diketone substituents (R¹ and R²) to the pyrazole ring carbons. For example, in Isomer A, protons on R¹ will show a correlation to C3, while in Isomer B, protons on R² will show a correlation to C3. This unambiguously links the substituents to their respective positions.

Q4: My NMR data is still ambiguous. What is the "gold standard" for structure confirmation?

A: Single-crystal X-ray crystallography is the ultimate, unequivocal method for determining molecular structure.[12] If you can grow a suitable crystal of your product, the resulting diffraction data will provide a 3D model of the molecule, confirming the exact placement of every atom and leaving no room for doubt.[13][14][15] This is the standard required for publication in top-tier journals and for regulatory filings.

Q5: I can't grow a crystal. What are my options?

A: Growing diffraction-quality crystals can be challenging. If this fails, consider these advanced options:

  • ¹⁵N NMR Spectroscopy: If you can synthesize your pyrazole using a ¹⁵N-labeled hydrazine, ¹⁵N NMR can be highly informative. The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and sensitive to their substitution pattern. HMBC experiments can also be run to observe ¹H-¹⁵N correlations, providing direct evidence of which nitrogen is substituted.[16]

  • Chemical Derivatization: Sometimes, converting the pyrazole into a more crystalline derivative (e.g., by acetylation or forming a salt) can facilitate crystal growth.[14] This derivative can then be analyzed by X-ray crystallography.

Analytical Workflow & Protocols

Below is a recommended workflow for tackling a regioselectivity problem, followed by detailed protocols for the key experiments.

Fig 3. Decision workflow for confirming pyrazole regioselectivity.
Protocol 1: HMBC Spectrum Acquisition and Interpretation

Objective: To establish through-bond connectivity between substituents and the pyrazole core.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrazole isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should fully dissolve the compound and have minimal overlapping signals with key proton resonances.
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • Ensure the solution is free of particulate matter.

2. Spectrometer Setup and Acquisition:

  • Acquire standard 1D ¹H and ¹³C spectra first to determine the chemical shift ranges.
  • Load a standard, gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).
  • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.
  • Crucial Parameter: Set the long-range coupling constant (J-long or CNST2 on Bruker) for which the experiment is optimized. A standard value is 8 Hz . This value is a compromise to detect a range of ²J and ³J couplings.
  • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio. This may range from 30 minutes to several hours depending on the sample concentration.

3. Data Processing and Interpretation:

  • Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.
  • Phase and calibrate the spectrum.
  • Look for cross-peaks that connect a proton signal (on the y-axis) to a carbon signal (on the x-axis).
  • Systematically list the correlations for the key substituent protons (e.g., protons on R¹, R², and R³).
  • Compare the observed correlations to the expected correlations for each possible isomer to make a definitive assignment.
Protocol 2: NOESY Spectrum Acquisition and Interpretation

Objective: To identify through-space proximity between substituents.

1. Sample Preparation:

  • Prepare the sample as described for the HMBC experiment. It is critical that the sample is thoroughly degassed (e.g., via several freeze-pump-thaw cycles) to remove dissolved oxygen, which is paramagnetic and can quench the Nuclear Overhauser Effect (NOE).

2. Spectrometer Setup and Acquisition:

  • Load a standard 2D NOESY pulse sequence (e.g., noesyesgpph on Bruker systems).
  • Set the spectral widths in the F1 and F2 dimensions to encompass all proton signals.
  • Crucial Parameter: Set the mixing time (d8 on Bruker). This is the period during which magnetization transfer occurs. A typical starting value for small molecules is 500-800 ms . You may need to run several experiments with different mixing times to optimize the signal.
  • Acquire the data for a sufficient duration to observe the relatively weak NOE cross-peaks.

3. Data Processing and Interpretation:

  • Process the 2D data. The diagonal will contain the 1D proton spectrum.
  • Cross-peaks off the diagonal indicate that two protons are close in space (typically < 5 Å).
  • Look specifically for a cross-peak between the protons of the N-substituent (R³) and the protons of one of the C-substituents (R¹ or R²). The presence of such a peak provides strong evidence for their spatial proximity and thus confirms the isomeric structure.[10]
Protocol 3: Growing Crystals for X-ray Diffraction

Objective: To obtain a single crystal suitable for X-ray analysis.

1. Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystallization. 2. Solvent Selection: Screen a variety of solvents and solvent systems. The ideal solvent is one in which your compound is sparingly soluble. 3. Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a relatively volatile solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days or weeks.
  • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the good solvent). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
  • Slow Cooling: Dissolve the compound in a suitable solvent at an elevated temperature to create a saturated solution. Allow the solution to cool very slowly to room temperature, or even further in a refrigerator or freezer.

Data Summary Table

The following table provides a generalized guide to expected NMR correlations. The exact chemical shifts will vary based on the specific substituents (R¹, R², R³).

Analytical TechniqueObservation in Isomer A (1,3,5-substituted)Observation in Isomer B (1,5,3-substituted)Purpose
HMBC Strong ³J correlation from protons on R¹ to C3 .Strong ³J correlation from protons on R² to C3 .Definitive Connectivity
Strong ³J correlation from protons on R³ to C5 .Strong ³J correlation from protons on R³ to C5 .Confirms N-substitution
NOESY Potential NOE between protons on R³ and protons on R² (at C5).Potential NOE between protons on R³ and protons on R¹ (at C5).Through-Space Confirmation
X-ray Unambiguous 3D structure.Unambiguous 3D structure.Absolute Proof

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • Fustero, S., et al. (2011). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]

  • Zitouni, G. T., et al. (2020). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7136–7144. [Link]

  • Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • Riffle, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • El-Sayed, M. E. A., & Abdel-Aziz, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Godfrey, S. M., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]

  • Li, D., et al. (2024). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. ResearchGate. [Link]

  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • ResearchGate. (n.d.). The heteronuclear multiple bond correlation (HMBC) spectrum of compound 4b. ResearchGate. [Link]

  • Asif, M. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of pyrazole 6 along with atom labeling scheme. ResearchGate. [Link]

  • CHM4930 2D NMR. (2020, September 18). Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. YouTube. [Link]

  • Shchepin, R. V., et al. (2020). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health. [Link]

  • Abood, N. A. (2013). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Diyala Journal for Pure Science. [Link]

  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7595. [Link]

  • Zhang, T., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Boronic Acid Stability in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the stability of boronic acids, a frequent cause of diminished reaction yields and reproducibility. Here, we move beyond simple protocols to explain the underlying chemistry of common failure modes and provide actionable, field-proven solutions to ensure the success of your experiments.

Part 1: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your Suzuki-Miyaura coupling reactions, linking them to the inherent stability issues of boronic acids.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in Suzuki-Miyaura couplings. Often, the root cause lies in the degradation of the boronic acid before or during the reaction.

Potential Cause A: Protodeboronation

  • What it is: Protodeboronation is a detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[1] This process can be catalyzed by acids, bases, or even trace metals and is highly dependent on the reaction pH.[1][2]

  • Why it happens: The mechanism of protodeboronation is complex and can vary with reaction conditions. In basic media, it can proceed through the formation of a boronate species, which then undergoes cleavage.[2] For certain substrates, particularly electron-deficient or sterically hindered arylboronic acids, this pathway can be significant.

  • How to Diagnose:

    • LC-MS Analysis: Analyze your reaction mixture and your boronic acid starting material. Look for a mass corresponding to the protonated version of your boronic acid's organic substituent.

    • NMR Spectroscopy: Check the purity of your boronic acid before starting the reaction. The presence of the corresponding protodeboronated arene or heterocycle is a clear indicator of degradation.

  • How to Solve:

    • Optimize Base and Solvent: The choice of base and solvent is critical. For sensitive boronic acids, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like sodium hydroxide (NaOH).[3][4] Anhydrous solvents can also mitigate protodeboronation.

    • Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters, or potassium aryltrifluoroborates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][6] They release the active boronic acid species slowly under the reaction conditions.

    • Control Reaction Temperature: Higher temperatures can accelerate protodeboronation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

Potential Cause B: Oxidative Decomposition

  • What it is: Boronic acids can be susceptible to oxidation, leading to the formation of phenols or other oxygenated byproducts. This not only consumes the boronic acid but can also complicate purification.

  • Why it happens: The presence of dissolved oxygen in the reaction mixture can contribute to the oxidative degradation of boronic acids, often facilitated by the palladium catalyst.

  • How to Diagnose:

    • TLC/LC-MS Analysis: Look for byproducts with a mass corresponding to the hydroxylated version of your boronic acid's organic group.

  • How to Solve:

    • Degas Solvents Thoroughly: Before setting up your reaction, ensure all solvents are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.

Issue 2: Formation of Homocoupling Byproducts

The formation of a biaryl product derived from two molecules of your boronic acid (homocoupling) is another common side reaction that reduces the yield of your desired product.

  • What it is: Homocoupling is the palladium-catalyzed reaction of two boronic acid molecules to form a symmetrical biaryl.

  • Why it happens: This side reaction is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[7]

  • How to Diagnose:

    • LC-MS/GC-MS Analysis: Identify a product with a mass corresponding to the dimer of your boronic acid's organic substituent.

  • How to Solve:

    • Strictly Anaerobic Conditions: As with oxidative decomposition, thorough degassing of solvents and maintaining a robust inert atmosphere are crucial to minimize homocoupling.[7]

    • Ligand Choice: The choice of phosphine ligand can influence the rate of homocoupling versus cross-coupling. Bulky, electron-rich ligands can sometimes suppress this side reaction.

Issue 3: Inconsistent Reaction Results

Reproducibility is key in scientific research and drug development. If you are observing significant variations in yield between batches, the stability and purity of your boronic acid are prime suspects.

  • Potential Cause: Boroxine Formation

    • What it is: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[7] While boroxines are often competent in Suzuki reactions, the equilibrium between the boronic acid and boroxine means the exact concentration of the active monomeric species can be variable.

    • Why it happens: This is an inherent property of many boronic acids, especially upon storage. The presence of moisture can shift the equilibrium back towards the boronic acid.

    • How to Diagnose:

      • NMR Spectroscopy: Boroxine formation can sometimes be observed by ¹H or ¹¹B NMR, though the signals may be broad due to the equilibrium.

      • Inconsistent Stoichiometry: If you are using boronic acid by weight, the presence of boroxine (which has a different molecular weight per boron atom) can lead to inaccurate stoichiometry.

    • How to Solve:

      • Use Fresh or Properly Stored Boronic Acid: Whenever possible, use freshly purchased or recently synthesized boronic acid. Store boronic acids in a desiccator under an inert atmosphere to minimize boroxine formation.[8][9]

      • Consider Boronic Esters: As mentioned previously, boronic esters are not prone to boroxine formation and can provide more consistent results.[7]


}

Troubleshooting workflow for Suzuki reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store my boronic acids?

A: Proper storage is critical to maintaining the integrity of your boronic acids. They should be stored in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere (argon or nitrogen).[8][9] This minimizes exposure to moisture and oxygen, which can lead to hydrolysis, oxidation, and boroxine formation. Always consult the Safety Data Sheet (SDS) for specific storage recommendations for each compound.[8]

Q2: My boronic acid is old. Can I still use it?

A: It is highly recommended to assess the purity of older boronic acid samples before use. You can do this using techniques like NMR or LC-MS to check for the presence of degradation products such as protodeboronated species or boroxines.[10][11] If significant degradation is observed, it is best to use a fresh batch to ensure reliable and reproducible results.

Q3: What is the difference between using a boronic acid and a boronic ester (e.g., pinacol ester)?

A: Boronic esters, such as pinacol esters (Bpin), are often more stable alternatives to boronic acids.[7] They are less susceptible to protodeboronation and do not form boroxines.[5] In the reaction, the ester is hydrolyzed in situ to generate the active boronic acid species. This slow-release mechanism can be advantageous for challenging couplings. MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable boronic acid surrogates that are stable to chromatography but are readily cleaved under basic aqueous conditions.[6][12]

Q4: Can the choice of base affect the stability of my boronic acid?

A: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation, but a strong base can also promote protodeboronation.[2][13] The optimal base depends on the specific substrates. For sensitive boronic acids, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point.[3] Organic bases can also be used. It is often necessary to screen a few different bases to find the best conditions for your particular reaction.

Q5: How can I tell if my reaction failure is due to my boronic acid or my palladium catalyst?

A: A good control experiment is to run the reaction with a known, stable boronic acid and your aryl halide. If this reaction works, it suggests that the issue lies with your original boronic acid. If the control reaction also fails, you may have a problem with your catalyst, ligand, solvent, or base. Additionally, if you suspect your boronic acid is the problem, using a more stable derivative like a pinacol ester in a subsequent reaction can help confirm this.


}

Major stability and reaction pathways for boronic acids.

Part 3: Experimental Protocols

Protocol 1: Purity Assessment of Boronic Acid by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Analysis: Integrate the signals corresponding to the boronic acid, the internal standard, and any identifiable impurities (e.g., the protodeboronated arene). The relative integrations will allow you to determine the purity of the boronic acid.

Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling with a Sensitive Boronic Acid
  • Reagent Preparation:

    • Place the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv) into an oven-dried reaction flask equipped with a magnetic stir bar.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Common Conditions for Suzuki-Miyaura Couplings

ComponentExample 1Example 2Example 3
Catalyst Pd(PPh₃)₄Pd₂(dba)₃XPhos Pd G4
Ligand -SPhos-
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂O
Temperature 80-100 °C90-110 °CRoom Temp - 60 °C

References

  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wiley Online Library. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Boron Determination—A Review of Analytical Methods. [Link]

  • ACS Publications. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • University of California, Santa Barbara. Boric Acid Standard Operating Procedure. [Link]

  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • University of California, Santa Cruz. Corrosive Storage Guidelines. [Link]

  • Yuanli Bio. What are the storage conditions for Boric acid - 10B?. [Link]

  • National Institutes of Health. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]

  • ACS Symposium Series. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ACS Publications. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]

  • Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]

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Technical Support Center: Optimizing Column Chromatography for Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to mastering the separation of regioisomers using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these closely related compounds. Here, we move beyond basic protocols to explore the underlying principles that govern separation, empowering you to troubleshoot effectively and optimize your methods with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is separating regioisomers so challenging compared to other types of isomers?

A: Regioisomers possess the same molecular formula and functional groups, differing only in the position of these groups on a parent scaffold. This similarity results in nearly identical physical and chemical properties, such as polarity, solubility, and molecular weight. Consequently, achieving differential partitioning between the stationary and mobile phases—the fundamental principle of chromatography—requires a highly selective system that can recognize and interact with these subtle structural differences.

Q2: What is the most critical first step when developing a separation method for regioisomers?

A: The initial and most critical step is stationary phase selection . The ability of a stationary phase to separate compounds is based on selectivity, which arises from the difference in the strength of intermolecular interactions between each analyte and the stationary phase.[1] For regioisomers, where differences are minimal, a stationary phase that offers multiple interaction modes (e.g., hydrophobic, π-π, dipole-dipole) is often necessary to exploit the subtle electronic and steric differences between the isomers.[2]

Q3: Can I use standard silica gel for separating all regioisomers?

A: While standard silica gel can be effective for some regioisomers, particularly when their polarity differences are more pronounced, it often fails for closely related compounds.[3] Silica gel primarily separates based on polar interactions (hydrogen bonding, dipole-dipole). If the positional difference of a functional group does not significantly alter the molecule's overall polarity, silica gel will not provide adequate resolution. In such cases, alternative stationary phases are required.

Q4: When should I consider using a gradient elution versus an isocratic method?

A: An isocratic method (constant mobile phase composition) is simpler and preferred if your regioisomers have similar retention times and are well-resolved. However, if your sample contains regioisomers with a wider range of polarities or if impurities are present, a gradient elution is often more effective. By gradually increasing the solvent strength, a gradient can improve the separation quality and reduce the analysis time.[4]

Q5: How does temperature impact the separation of regioisomers?

A: Temperature is a powerful yet often overlooked parameter. Increasing the column temperature generally decreases the mobile phase viscosity and increases analyte diffusion, leading to faster elution times.[5][6] For regioisomers, subtle changes in temperature can alter the selectivity of the separation.[7] Sometimes, a modest increase in temperature (e.g., to 40-50 °C in HPLC) can significantly improve resolution by changing how the isomers interact with the stationary phase.[8][9] However, the effect is compound-dependent, and optimization is necessary.

Troubleshooting Guides: From Poor Resolution to Method Failure

Scenario 1: Complete Co-elution or Very Poor Resolution (Rs < 0.8)

Problem: Your regioisomers are eluting as a single peak or with significant overlap, making quantification and isolation impossible.

Causality Analysis: This issue stems from a lack of selectivity (α) in your chromatographic system. The stationary and mobile phases are not differentiating between the subtle structural differences of the regioisomers.

dot graph TD{ subgraph "Troubleshooting Workflow for Poor Resolution" direction LR A[Start: Poor Resolution Rs < 0.8] --> B{Evaluate Stationary Phase}; B --> C{Is it standard silica/C18?}; C -- Yes --> D[Switch to a more selective phase]; C -- No --> E{Optimize Mobile Phase}; D --> F[Phenyl, PFP, or Amide Columns]; F --> G[Test with initial mobile phase]; E --> H[Screen different organic modifiers]; H --> I[Methanol vs. Acetonitrile vs. THF]; I --> J{Resolution Improved?}; J -- Yes --> K[Fine-tune solvent ratio]; J -- No --> L[Introduce Additives]; L --> M[Acids, Bases, or Salts]; M --> N{Resolution Improved?}; N -- Yes --> K; N -- No --> O{Consider Temperature Optimization}; O --> P[Run at 30°C, 40°C, 50°C]; P --> Q{Resolution Improved?}; Q -- Yes --> K; Q -- No --> R[Consider Advanced Techniques]; R --> S[SFC or Chiral Chromatography]; K --> T[End: Optimized Separation]; end

} Workflow for Poor Resolution Troubleshooting

Step-by-Step Protocol for Re-developing the Method:

  • Change the Stationary Phase: This is the most impactful change you can make.[10]

    • Rationale: Standard C18 phases rely on hydrophobicity, which is often too similar between regioisomers. Phases with aromatic or polar functionalities can provide alternative interaction mechanisms.

    • Action: Switch from a standard C18 or silica column to a phase with different selectivity. Good candidates include:

      • Phenyl-Hexyl: Offers π-π interactions with aromatic regioisomers.

      • Pentafluorophenyl (PFP): Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. PFP phases are particularly effective for separating halogenated compounds or isomers with different electron distributions.[2]

      • Embedded Polar Group (e.g., Amide, Carbamate): These phases offer enhanced polar selectivity and can be used with highly aqueous mobile phases.

  • Systematically Screen Mobile Phase Solvents:

    • Rationale: Different organic modifiers (e.g., methanol, acetonitrile) interact differently with both the analytes and the stationary phase, thus altering selectivity.

    • Action: Prepare mobile phases using different organic solvents. For reversed-phase, screen acetonitrile, methanol, and tetrahydrofuran (THF) mixed with water or buffer. For normal phase, screen combinations like hexane/ethyl acetate, hexane/dichloromethane, and hexane/MTBE.

  • Incorporate Mobile Phase Additives:

    • Rationale: Additives can significantly alter the surface chemistry of the stationary phase or the ionization state of the analytes, leading to improved separation.[11][12]

    • Action:

      • For acidic or basic regioisomers, add a small amount (0.1%) of an acid (e.g., formic acid, acetic acid) or a base (e.g., triethylamine, ammonium hydroxide) to the mobile phase to suppress ionization and reduce peak tailing.[13]

      • For ionic compounds, consider using ion-pairing reagents.[14]

Scenario 2: Inconsistent Retention Times and Poor Reproducibility

Problem: The retention times of your regioisomers shift between injections or between different days, making peak identification and quantification unreliable.

Causality Analysis: This is often a system stability issue. The most common culprits are improperly prepared mobile phases, lack of temperature control, or column degradation.

Troubleshooting Protocol:

  • Verify Mobile Phase Preparation:

    • Rationale: The mobile phase is a critical component influencing retention.[12] Inconsistent preparation leads directly to retention time shifts.

    • Action:

      • Always measure solvent components individually before mixing to account for volume contraction.

      • Ensure mobile phase additives, especially buffers, are freshly prepared and the pH is accurately measured.[15]

      • Degas the mobile phase thoroughly to prevent bubble formation in the pump.

  • Implement Strict Temperature Control:

    • Rationale: As discussed, temperature affects retention time. Fluctuations in ambient lab temperature can cause significant drift if a column oven is not used.[16] A 1°C change can alter retention time by 1-2%.[5]

    • Action: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C or 40 °C). Allow the column to fully equilibrate at the set temperature before starting injections.

  • Assess Column Health:

    • Rationale: Over time, columns can become contaminated or the stationary phase can degrade, especially under harsh pH conditions, leading to reproducibility issues.[2]

    • Action:

      • Flush the column with a strong solvent to remove potential contaminants.

      • Check the column's backpressure. A sudden increase may indicate a blockage.

      • Run a standard to check the column's efficiency (plate count) and peak symmetry. If these have significantly degraded, the column may need to be replaced.

Scenario 3: Good Separation, but Peaks are Tailing or Broad

Problem: You have achieved baseline separation, but the peaks are asymmetric (tailing) or excessively broad, which compromises resolution and sensitivity.

Causality Analysis: Peak tailing is often caused by secondary interactions (e.g., exposed silanols on the silica surface interacting with basic analytes) or column overload. Broad peaks can be a result of extra-column volume or a mismatched sample solvent.

dot graph TD { subgraph "Troubleshooting Peak Shape Issues" direction TB A[Start: Tailing or Broad Peaks] --> B{Check for Column Overload}; B --> C[Dilute sample 10-fold and re-inject]; C --> D{Peak shape improves?}; D -- Yes --> E[Reduce sample concentration or injection volume]; D -- No --> F{Assess Sample Solvent}; F --> G[Is sample solvent stronger than mobile phase?]; G -- Yes --> H[Re-dissolve sample in mobile phase or a weaker solvent]; G -- No --> I{Address Secondary Interactions}; I --> J[Add mobile phase modifier]; J --> K[0.1% TFA/Formic Acid for bases0.1% NH4OH for acids]; K --> L{Peak shape improves?}; L -- Yes --> M[Optimized Method]; L -- No --> N{Check for Extra-Column Volume}; N --> O[Use shorter, smaller ID tubing]; O --> M; H --> M; E --> M; end

} Workflow for Improving Peak Shape

Step-by-Step Protocol for Improving Peak Shape:

  • Rule out Column Overload:

    • Action: Reduce the concentration of your sample by a factor of 10 and inject again. If peak shape improves dramatically, you were overloading the column. Find the optimal loading amount for your column diameter.

  • Match the Sample Solvent:

    • Rationale: Injecting a sample dissolved in a solvent much stronger than the mobile phase causes the sample band to spread before it reaches the column head, resulting in broad and distorted peaks.[16][17]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample.

  • Mitigate Secondary Interactions:

    • Rationale: For basic analytes, interactions with acidic silanol groups on the silica surface are a common cause of tailing.

    • Action: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA) or use a buffered mobile phase to control the ionization state of the analytes. For acidic analytes, adding 0.1% formic or acetic acid can improve peak shape.

Advanced Techniques for Intractable Separations

When conventional HPLC methods fail, more specialized techniques may be required.

Supercritical Fluid Chromatography (SFC):

  • Principle: SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier (like methanol).[18] This mobile phase has low viscosity and high diffusivity, allowing for very fast and efficient separations.[19]

  • Application for Regioisomers: SFC often provides completely different selectivity compared to HPLC.[18] It is particularly powerful for separating non-polar to moderately polar regioisomers and is also an excellent choice for chiral separations.[20][21]

Chiral Chromatography:

  • Principle: While primarily used for enantiomers, chiral stationary phases (CSPs) can also be highly effective for separating regioisomers. CSPs, such as those based on polysaccharides (cellulose, amylose) or cyclodextrins, create complex three-dimensional chiral environments.[22][23][24]

  • Application for Regioisomers: The fixed spatial arrangement of functional groups on a CSP can allow it to differentiate between the positional arrangements of groups on regioisomers through a combination of steric fit and specific interactions (hydrogen bonding, π-π stacking).[7] This "chiral recognition" mechanism can provide the high degree of selectivity needed to resolve very similar structures.[25]

Data Summary Tables

Table 1: Stationary Phase Selection Guide for Regioisomers

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
Standard Silica Polar (H-bonding, dipole-dipole)Regioisomers with significant differences in polarity.
C18 (Octadecylsilane) Hydrophobic (van der Waals)Non-polar regioisomers; often a starting point.
Phenyl-Hexyl Hydrophobic, π-π stackingAromatic regioisomers.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole, ion-exchangeHalogenated regioisomers, positional isomers with different electron densities.[2]
Embedded Polar Group Hydrophobic, H-bonding, shape selectivityPolar regioisomers; offers unique selectivity.
Chiral Stationary Phases Chiral recognition, inclusion, steric interactionsDifficult separations where shape and 3D structure are key differentiating factors.[7]

Table 2: Mobile Phase Modifier Effects on Selectivity

Modifier (Reversed-Phase)PropertiesImpact on Selectivity
Acetonitrile Aprotic, low viscosity, good UV transparencyGenerally provides sharp peaks; interacts via dipole-dipole forces.
Methanol Protic, higher viscosityActs as both a hydrogen bond donor and acceptor, can significantly alter selectivity compared to ACN.
Tetrahydrofuran (THF) Strong solvent, can swell some phasesExcellent for separating isomers with different steric hindrance due to its strong solvent properties.

References

  • Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a compar
  • Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing.
  • The Role of Temperature and Column Thermostatting in Liquid Chrom
  • Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • Large-scale supercritical fluid chromatography purification of unstable STING agonist intermedi
  • Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies.
  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
  • Chiral column chrom
  • How To Improve Column Chromatography Separ
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed.
  • Guide to GC Column Selection and Optimizing Separ
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • Separating Regioisomers using Prepar
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • A Guide to Selective Columns for Isomer Separation.
  • Chiral Chromatography: Separ
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
  • Troubleshooting Flash Column Chrom
  • Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • Temperature Effect on the Separation Performance of Chromatography.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • HPLC Troubleshooting Guide. Sepax Technologies.
  • Diversification of Separation Selectivity Using Supercritical Fluid Chrom
  • How Does Column Temperature Affect HPLC Resolution?. Chrom Tech.
  • Chiral Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

Sources

Validation & Comparative

Comparative Guide: Single Crystal X-ray Diffraction (SC-XRD) for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Pyrazoles

In medicinal chemistry, pyrazole derivatives (e.g., Celecoxib, Rimonabant) are privileged scaffolds due to their bioisosteric properties and hydrogen-bonding capabilities.[1] However, they present a unique structural challenge: annular tautomerism (


- vs. 

-pyrazole).[1][2]

While solution-state NMR often yields time-averaged signals due to rapid proton exchange, Single Crystal X-ray Diffraction (SC-XRD) remains the only analytical technique capable of providing an unambiguous, atomic-resolution snapshot of the specific tautomer stabilized in the solid state.[1][2] This guide compares SC-XRD against alternative structural elucidation methods and provides a validated workflow for resolving pyrazole structures.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares SC-XRD with its primary alternatives for pyrazole characterization.

Table 1: Structural Elucidation Methodologies Comparison
FeatureSC-XRD (Gold Standard) Solution State NMR (

H/

C)
Solid-State NMR (ssNMR) Powder Diffraction (PXRD)
Tautomer ID Definitive. Fixes proton position (

or

) and H-bond network.[2]
Ambiguous. Often sees average species due to fast exchange (

).[1][2]
Good. Can distinguish tautomers but requires large sample mass.Limited. Identifies polymorphs but rarely solves ab initio structures.[1][2]
Stereochemistry Absolute. Determines absolute configuration (Flack parameter) without derivatization.[1][2]Relative. Requires NOESY/ROESY and often chiral shift reagents.[2]Relative. None.
Sample Req. Single crystal (

mm).
Liquid/Soluble (mg scale).[1][2]Powder (10–100 mg).[1][2]Powder (1–10 mg).[1][2]
Throughput Medium (Hrs to Days).High (Minutes).[1][2][3]Low (Hours to Days).[1][2]High (Minutes).[1][2][3]
Key Limitation Crystallization bottleneck. Solvent effects shift tautomeric equilibrium.[1][2]Low resolution; broad peaks.[1][2]Peak overlap; indexing difficulties.

Critical Experimental Protocol

Phase A: Crystallization (The Bottleneck)

Pyrazoles are prone to forming oils due to strong intermolecular H-bonding.[2]

  • Method 1: Slow Evaporation (Standard): Dissolve 10 mg in Ethanol/Water (8:2).[1][2] The water acts as an anti-solvent and H-bond donor/acceptor to guide lattice formation.[2]

  • Method 2: Vapor Diffusion (For "Oily" Pyrazoles):

    • Inner vial: Pyrazole in THF or DCM.[1][2]

    • Outer vial: Pentane or Hexane.[1][2]

    • Mechanism:[1][2] Non-polar solvent diffuses in, slowly lowering solubility and forcing ordered packing.[1][2]

  • Method 3: Acetylation Tagging (For Stubborn Molecules): If the pyrazole refuses to crystallize, perform in situ acetylation.[1] The acetyl group disrupts strong H-bond networks that cause oiling, often yielding high-quality crystals suitable for determining the core skeleton's connectivity.

Phase B: Data Collection & Reduction[1][2]
  • Temperature: 100 K (Cryostream) is mandatory. Pyrazole protons are light; thermal vibration at room temperature smears electron density, making tautomer assignment impossible.[1][2]

  • Radiation Source:

    • Mo-K

      
       (
      
      
      
      Å): Standard for most organic small molecules.[1][2]
    • Cu-K

      
       (
      
      
      
      Å):Recommended if absolute configuration is required for light-atom structures (no heavy halogens) to maximize the anomalous signal.[2]
Phase C: Refinement Strategy
  • Initial Phasing: Use SHELXT (Intrinsic Phasing).[1][2][4]

  • Proton Assignment: Locate the N-H proton in the difference Fourier map (

    
    ).
    
    • Validation: If the N-H proton density is smeared between N1 and N2, the crystal may exhibit dynamic disorder or a solid-state equilibrium . Modeled as a split position with occupancy refinement (e.g., 60%

      
       / 40% 
      
      
      
      ).[1][2]
  • Hirshfeld Surface Analysis: Post-refinement, generate Hirshfeld surfaces (using CrystalExplorer) to map

    
     interactions.[1][2] This confirms if the packing is driven by dimers (common in pyrazoles) or catemers (chains).[1]
    

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic and experimental flow for determining pyrazole structures.

PyrazoleWorkflow Start Target Pyrazole Derivative Solubility Solubility Screen (Polar vs Non-polar) Start->Solubility CrystMethod Crystallization Strategy Solubility->CrystMethod MethodA Slow Evaporation (EtOH/H2O) CrystMethod->MethodA MethodB Vapor Diffusion (THF/Hexane) CrystMethod->MethodB MethodC Acetylation Tagging (Derivatization) CrystMethod->MethodC Check Crystal Quality Check (Polarization Microscopy) MethodA->Check MethodB->Check MethodC->Check Check->CrystMethod Amorphous/Oil DataColl XRD Data Collection (100 K, Mo/Cu Source) Check->DataColl Single Crystal Phasing Structure Solution (SHELXT - Intrinsic Phasing) DataColl->Phasing Refinement Refinement (SHELXL) Locate N-H Proton Phasing->Refinement Analysis Hirshfeld Surface Analysis (Interaction Mapping) Refinement->Analysis

Caption: Figure 1. Systematic workflow for the crystallization and structural determination of pyrazole derivatives, highlighting the feedback loop for failed crystallization.

Case Study & Data Interpretation: The Tautomer Problem

The Challenge

A synthesized 3(5)-substituted pyrazole can exist as tautomer A (


) or B  (

). In solution (CDCl

), the proton hops rapidly, showing averaged NMR peaks.[1]
The X-ray Solution

Upon solving the structure (e.g.,


), the electron density map clearly reveals the proton localized on N1 .[1]

Key Metrics for Publication Quality: To validate your structure, ensure your data meets these criteria (based on IUCr standards):

MetricAcceptable RangeInterpretation
Resolution

Å or better
Required to resolve individual atomic positions clearly.

(R-factor)

(7%)
Measures agreement between observed and calculated diffraction. Lower is better.


Weighted R-factor (more sensitive to weak reflections).[1][2]
Goodness of Fit (GoF)

Indicates correct weighting scheme and absence of systematic errors.[1][2]
Flack Parameter

(with

)
Crucial for Chiral Pyrazoles. 0 = Correct absolute structure; 1 = Inverted.
Advanced Insight: Hirshfeld Surfaces

Modern analysis requires more than just coordinates.[1][2] Hirshfeld surface analysis (using CrystalExplorer) maps the distance from the surface to the nearest atom inside (


) and outside (

).
  • Fingerprint Plot: For pyrazoles, look for sharp "spikes" in the 2D fingerprint plot.[1] These correspond to strong

    
     hydrogen bonds, which are the primary stabilizing force of the crystal lattice.[1]
    

References

  • Alkorta, I., et al. (2019).[1][2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC).[1][2] Link

  • MDPI. (2023).[1][2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole.Link[1][2]

  • Rigaku. (2024).[1][2][5] Small Molecule Crystal Structure Analysis: Techniques and Applications.Link

  • American Chemical Society. (2026).[1][2][6] Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules.[2][3] J. Am. Chem. Soc.[1][2] Link(Note: Generalized link to JACS based on search context).[1][2]

  • CrystalExplorer. Hirshfeld Surface Analysis for Molecular Crystals.Link[1][2]

Sources

A Senior Scientist's Guide to Deciphering the Mass Spectrometry Fragmentation of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of discovery. Pyrazoles, a key scaffold in medicinal chemistry, present unique analytical challenges, particularly when substituted with heavy halogens like bromine. Understanding the fragmentation patterns in mass spectrometry is not merely an academic exercise; it is a critical tool for distinguishing between isomers, identifying impurities, and ensuring the integrity of synthetic pathways.

This guide provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of brominated pyrazoles. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages, the influence of the bromine atom's position on the pyrazole ring, and provide a field-proven protocol for acquiring high-fidelity data.

Part 1: The Fundamental Fragmentation of the Pyrazole Core

Before delving into the effects of bromination, we must first understand the intrinsic fragmentation behavior of the parent pyrazole ring. Under the high-energy conditions of electron ionization (70 eV), the pyrazole molecular ion (m/z 68) is a radical cation that readily undergoes fragmentation through two primary, competing pathways[1].

  • Sequential Loss of Hydrogen Cyanide (HCN): The most dominant pathway involves the cleavage of the pyrazole ring, leading to the expulsion of a molecule of HCN (27 Da). This results in a fragment ion at m/z 41. Further fragmentation can occur, but this initial loss is a hallmark of the pyrazole structure.

  • Loss of Dinitrogen (N₂): A second, less prominent pathway involves the initial loss of a hydrogen atom to form an [M-H]⁺ ion (m/z 67). This species can then expel a neutral N₂ molecule (28 Da) to form a highly stable cyclopropenyl cation at m/z 39[1].

Understanding these two fundamental pathways is crucial, as they form the basis for the more complex fragmentation seen in substituted analogs.

Part 2: The Bromine Effect: A Comparative Analysis of Isomeric Fragmentation

The introduction of a bromine atom profoundly influences the fragmentation cascade. The most immediate and diagnostic feature is the presence of the characteristic bromine isotopic pattern: two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br), which will be visible for the molecular ion and any bromine-containing fragments. However, the position of the bromine atom on the pyrazole ring dictates the preferred fragmentation pathways, providing a powerful method for isomer differentiation.

4-Bromopyrazole: A Retention of Cyclic Structure

The fragmentation of 4-bromopyrazole is well-documented and serves as an excellent model for comparison[1].

  • Initial Fragmentation: The molecular ion ([M]⁺˙ at m/z 146/148) can undergo two primary fragmentations. The first is the loss of a bromine radical (·Br), a favored process due to the relative weakness of the C-Br bond, resulting in the pyrazolyl cation at m/z 67.

  • Secondary Fragmentation: This m/z 67 ion can then follow the classic pyrazole fragmentation pathways:

    • Loss of N₂ to form the cyclopropenyl cation at m/z 39.

    • Loss of HCN to form a fragment at m/z 40.

  • Alternative Pathway: Alternatively, the molecular ion can undergo successive losses of two HCN molecules, leading to bromine-containing fragments at m/z 119/121 and subsequently m/z 92/94[1].

Crucially, studies suggest that the key fragment ions derived from 4-bromopyrazole largely retain their cyclic structure throughout this process[1].

G M 4-Bromopyrazole [M]⁺˙ m/z 146/148 F67 [C₃H₃N₂]⁺ m/z 67 M->F67 - •Br F119 [M - HCN]⁺˙ m/z 119/121 M->F119 - HCN F39 [C₃H₃]⁺ m/z 39 F67->F39 - N₂ F92 [M - 2HCN]⁺˙ m/z 92/94 F119->F92 - HCN

Caption: Fragmentation pathway of 4-Bromopyrazole.
3(5)-Bromopyrazole: A Divergence to Linear Structures

While a detailed fragmentation scheme for 3(5)-bromopyrazole is less commonly published, collision-induced dissociation (CID) studies reveal a critical difference from the 4-bromo isomer. After the initial fragmentation, the resulting ions are believed to rearrange into a more stable, linear structure[1]. This structural rearrangement has significant implications for subsequent fragmentation steps.

  • Initial Fragmentation: Similar to the 4-bromo isomer, the initial loss of a bromine radical to form the ion at m/z 67 is an expected primary pathway.

  • Structural Divergence: It is at this stage that the key difference occurs. The [C₃H₃N₂]⁺ ion from 3(5)-bromopyrazole is proposed to open, forming a linear isomer.

  • Consequent Fragmentation: This linear structure will not undergo the characteristic loss of N₂ to form the cyclopropenyl cation (m/z 39) in the same way as the cyclic precursor from the 4-bromo isomer. Instead, its fragmentation will be dominated by cleavages along the linear backbone, likely involving losses of species like CN•, HCN, and CH₂N•[1]. This results in a different distribution and intensity of lower mass fragment ions compared to the 4-bromo isomer.

G M 3(5)-Bromopyrazole [M]⁺˙ m/z 146/148 F67_cyclic [C₃H₃N₂]⁺ (Cyclic) m/z 67 M->F67_cyclic - •Br F67_linear [C₃H₃N₂]⁺ (Linear) m/z 67 F67_cyclic->F67_linear Ring Opening F_low_mass Low Mass Fragments (e.g., loss of HCN, CN•) F67_linear->F_low_mass Further Fragmentation

Caption: Proposed fragmentation of 3(5)-Bromopyrazole.
Comparative Data Summary

The key to distinguishing these isomers lies in observing the presence and relative abundance of specific fragment ions.

m/z (mass/charge)Ion IdentityExpected Relative Abundance in 4-BromopyrazoleExpected Relative Abundance in 3(5)-BromopyrazoleRationale for Difference
146/148 [M]⁺˙PresentPresentMolecular ion; shows characteristic 1:1 Br isotope pattern.
67 [M - Br]⁺AbundantAbundantInitial loss of bromine radical is common to both isomers.
39 [M - Br - N₂]⁺Present, often significantLow or AbsentThis ion forms from the cyclic pyrazolyl cation. Its absence in the 3(5)-isomer spectrum is strong evidence of ring-opening[1].
119/121 [M - HCN]⁺˙PresentPresentRing cleavage with loss of HCN occurs in both isomers.

This table is a qualitative summary based on established fragmentation mechanisms. Actual relative abundances may vary with instrument conditions.

Part 3: A Self-Validating Protocol for GC-MS Analysis

Acquiring high-quality, reproducible data is paramount. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is designed to be robust and self-validating, ensuring confidence in your results. The choice of GC-MS is deliberate; it is ideal for the analysis of volatile and semi-volatile small molecules like brominated pyrazoles and provides clean, classic EI spectra for library matching and structural elucidation.

G cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Prepare Working Standard (e.g., 10 µg/mL in Methanol) A->B D 4. System Suitability Test (Inject Working Standard) B->D C 3. System Blank Analysis (Inject pure Methanol) E 5. Inject Sample Solution (1 µL, Split Injection) D->E F 6. Identify Molecular Ion (Look for Br isotope pattern) E->F G 7. Analyze Fragmentation (Compare to known pathways) F->G H 8. Compare Isomers (Focus on key diagnostic ions like m/z 39) G->H

Caption: Experimental workflow for GC-MS analysis.
Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper dissolution ensures a homogeneous sample for injection. Methanol is a suitable solvent for many pyrazole derivatives.

  • Protocol:

    • Accurately weigh ~1 mg of the brominated pyrazole sample.

    • Dissolve in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Prepare a working standard (e.g., 10 µg/mL) by diluting the stock solution with methanol.

2. GC-MS Instrumentation & Conditions:

  • Rationale: The choice of a mid-polar column (e.g., 5% phenyl) provides good selectivity for a wide range of aromatic compounds. A temperature ramp ensures efficient separation of the analyte from any solvent impurities or byproducts.

  • Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977 MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C. This temperature is a starting point. If thermal degradation is suspected, it should be lowered.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1. A high split ratio is used to prevent column overloading and ensure sharp peaks for these typically potent samples.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

3. System Validation & Analysis Sequence:

  • Rationale: This sequence ensures the system is clean and performing correctly before analyzing the unknown sample. This is the core of a self-validating protocol.

  • Protocol:

    • Blank Injection: Inject 1 µL of methanol. The resulting chromatogram should be free of interfering peaks at the expected retention time of the analyte. This confirms system cleanliness.

    • System Suitability: Inject the 10 µg/mL working standard. Verify the peak shape, signal-to-noise ratio, and retention time are acceptable and consistent. This confirms the system is operating correctly.

    • Sample Injection: Inject the sample solution.

4. Data Interpretation:

  • Examine the total ion chromatogram (TIC) to determine the retention time of your compound.

  • Extract the mass spectrum from the peak of interest.

  • Identify the molecular ion peak cluster (m/z 146/148). Confirm the 1:1 isotopic ratio.

  • Identify major fragment ions and propose neutral losses (e.g., loss of 79/81 for Br, loss of 27 for HCN, loss of 28 for N₂).

  • Critically assess the presence or absence of the m/z 39 fragment to differentiate between the 4- and 3(5)- isomers.

Conclusion

The mass spectral fragmentation of brominated pyrazoles is a nuanced process governed by the fundamental chemistry of the pyrazole ring and the significant influence of the bromine substituent's position. While both 4-bromo- and 3(5)-bromopyrazole show predictable initial losses, their subsequent fragmentation pathways diverge significantly. The retention of a cyclic structure in the fragments of the 4-bromo isomer leads to a characteristic loss of N₂, producing an ion at m/z 39. Conversely, the rearrangement of the 3(5)-bromo isomer's fragments into a linear structure precludes this pathway, providing a definitive analytical distinction. By employing a robust, self-validating GC-MS protocol, researchers can confidently leverage these distinct fragmentation patterns to unambiguously identify their target molecules, ensuring the accuracy and integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201443, 3-bromo-1H-pyrazole. Retrieved from [Link].

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., Martins, M. A. P., Zanatta, N., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. DOI: 10.5772/intechopen.81563. Available from: [Link].

  • Shimadzu Corporation (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu Application Data Sheet No. 46. Available from: [Link].

  • NIST (2024). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link].

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly those containing heteroaromatic moieties. These structural motifs are prevalent in pharmaceuticals and functional materials. The choice of the palladium catalyst is paramount to the success of these transformations, dictating reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common palladium catalyst systems, offering insights into their performance for the Suzuki coupling of heterocyles, supported by experimental data and mechanistic understanding.

Introduction: The Significance of Suzuki-Miyaura Coupling in Heterocyclic Chemistry

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organoboron compound (typically a boronic acid or ester) and an organic halide or pseudohalide.[1][2][3][4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents have cemented its status as a cornerstone of modern organic synthesis.[1][5] When applied to heterocyclic substrates, this reaction unlocks efficient pathways to biheteroaryl structures and other complex scaffolds that are often challenging to synthesize via traditional methods.[6]

However, the Suzuki coupling of heterocycles is not without its challenges. The electronic properties of the heterocyclic rings and the potential for the heteroatoms to coordinate to the palladium center can lead to catalyst deactivation and low yields.[7][8] This necessitates the use of sophisticated catalyst systems, often employing bulky and electron-rich ligands to promote the key steps of the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst Catalyst Product Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl halide (Ar-X) to form a Pd(II) intermediate.[2] This is often the rate-limiting step, particularly with less reactive chlorides.

  • Transmetalation: The organic group from the boronic acid derivative (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide.[2] This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[2][5]

The efficiency of each of these steps is highly dependent on the nature of the ligands coordinated to the palladium atom.

A Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysts for Suzuki coupling has led to several classes of highly effective systems. Here, we compare the performance of three major classes for the coupling of heterocyclic substrates: traditional phosphine-based catalysts, bulky biarylphosphine (Buchwald) ligands, and N-heterocyclic carbene (NHC) ligands.

Traditional Phosphine Ligands: The Workhorse Catalyst

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, has historically been a widely used catalyst for Suzuki couplings.[9] While effective for some applications, its performance with challenging heterocyclic substrates, particularly electron-deficient or sterically hindered ones, can be limited.

Performance Characteristics:

  • Advantages: Commercially available, relatively inexpensive, and easy to handle.

  • Disadvantages: Often requires higher catalyst loadings and elevated temperatures.[10] It can be less effective for the coupling of unreactive heteroaryl chlorides.[10]

Bulky Biarylphosphine (Buchwald) Ligands: A Leap in Reactivity

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[5][11][12] Ligands such as SPhos and XPhos have demonstrated exceptional activity for the Suzuki coupling of a wide range of heteroaryl halides, including chlorides, under mild conditions.[11][12]

Performance Characteristics:

  • Advantages: High catalytic activity, enabling low catalyst loadings.[13] Excellent for coupling sterically demanding and electron-rich or -deficient heterocycles.[11] Often effective at room temperature.[13]

  • Disadvantages: Higher cost compared to traditional phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands: Robust and Versatile Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[14][15] Their strong σ-donating ability and steric bulk create highly active and stable catalysts.[15] Well-defined Pd-NHC precatalysts, such as PEPPSI™ complexes, are air- and moisture-stable, making them user-friendly.[14]

Performance Characteristics:

  • Advantages: High thermal stability and resistance to catalyst decomposition.[15] Effective for a broad range of substrates, including challenging heterocycles.[16][17][18] Often allows for rapid reaction times.[8]

  • Disadvantages: The synthesis of some NHC ligands can be complex.

Performance Data: A Side-by-Side Comparison

To provide a clearer picture of the relative performance of these catalyst systems, the following table summarizes experimental data for the Suzuki coupling of a representative challenging substrate, 2-chloropyridine, with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / LigandSPhosK₃PO₄Toluene/H₂O100-11012-24>95[8]
Pd-PEPPSI-IPrIPrK₂CO₃1,4-Dioxane/H₂O80-1002-8>95[8]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂OReflux12Moderate to Good[6][19]

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table serves as a general comparison for a challenging coupling.

Experimental Protocols

To ensure the reproducibility of results, detailed experimental protocols are essential. Below is a representative procedure for the Suzuki coupling of a heteroaryl chloride using a modern catalyst system.

General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid using a Pd-NHC Catalyst

Experimental_Workflow start Start setup Reaction Setup: - Add 2-chloropyridine, phenylboronic acid, K2CO3, and PEPPSI-IPr catalyst to vial. start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N2 (3x). setup->inert solvent Solvent Addition: - Add degassed 1,4-dioxane and water. inert->solvent reaction Reaction: - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC, GC-MS, or LC-MS. solvent->reaction workup Workup: - Cool to room temperature. - Dilute with organic solvent and wash. reaction->workup purification Purification: - Column chromatography. workup->purification end End purification->end

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.[8]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Future Outlook

The choice of palladium catalyst is a critical parameter in the successful Suzuki-Miyaura coupling of heterocycles. While traditional phosphine-based catalysts have their utility, the advent of bulky biarylphosphine (Buchwald) ligands and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope and efficiency of this transformation, particularly for challenging substrates. The selection of the optimal catalyst system will depend on the specific heterocyclic substrates, desired reaction conditions, and economic considerations. As ligand design continues to evolve, we can anticipate the development of even more active, stable, and versatile palladium catalysts that will further empower researchers in the synthesis of novel and complex heteroaromatic compounds.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1534–1545. [Link]

  • Collinson, S., et al. (2020). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 25(17), 4033. [Link]

  • Al-Masri, A. A., & Al-Salahi, R. A. (2015). Suzuki coupling of heteroaryl halides with aryl boronic acids. Journal of Saudi Chemical Society, 19(5), 503-509. [Link]

  • Jana, S., & Sengupta, S. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Catalysis Reviews, 63(4), 589-709. [Link]

  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(12), 2171-2184. [Link]

  • N/A. Pd/C and Other Heterogeneous Catalysts. [Link]

  • Wang, D., et al. (2019). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal, 14(17), 3029-3033. [Link]

  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Szostak, M., & Shi, S. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Rutgers University. [Link]

  • ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Găină, L. M., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 13(21), 3794. [Link]

  • Chen, J., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(28), 7384-7391. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6415. [Link]

  • Lee, H. G., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(21), 5868–5871. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • N/A. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Dreher, S. D., et al. (2010). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters, 1(5), 209–212. [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183. [Link]

  • González-Mancebo, S., et al. (2019). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Molecules, 24(11), 2145. [Link]

  • Singh, P. P., et al. (2017). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. European Journal of Organic Chemistry, 2017(30), 4471-4478. [Link]

  • Andersson, H. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold (Project Thesis). DiVA portal. [Link]

  • Kudo, N., & Fuse, K. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(13), 2390–2393. [Link]

  • Viciu, M. S., et al. (2002). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Organometallics, 21(26), 5470–5472. [Link]

  • N/A. (n.d.). Buchwald Phosphine Ligands. Merck Millipore. [Link]

  • Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(12), 2465-2470. [Link]

  • Marion, N., & Nolan, S. P. (2006). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Chemistry – A European Journal, 12(19), 5142-5148. [Link]

  • Trose, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Fort, Y., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(20), 3612-3639. [Link]

  • Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal, 12(19), 5142-5148. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86326-86331. [Link]

  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(47), 13481-13496. [Link]

  • You, H., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Polymers, 15(4), 981. [Link]

  • Poater, A., & Cavallo, L. (2012). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Dalton Transactions, 41(37), 11378-11385. [Link]

  • Kisel, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2561. [Link]

Sources

Purity Assessment of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

In the development of kinase inhibitors (e.g., PI3K inhibitors), the scaffold 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a critical intermediate. However, its synthesis—typically involving the condensation of hydrazines with nitriles or 1,3-dicarbonyl equivalents—is prone to generating regioisomeric impurities (N1 vs. N2 alkylation) and de-brominated by-products .

Standard analytical methods often fail to resolve these structurally similar impurities. This guide compares the industry-standard HPLC-UV (C18) approach against an Orthogonal LC-MS (Phenyl-Hexyl) workflow.

The Core Thesis: While HPLC-UV on a C18 column is sufficient for routine potency checks, it is blind to specific co-eluting regioisomers. For high-integrity data, particularly in early-phase drug discovery, an LC-MS approach utilizing the unique isotopic signature of Bromine and


-

selective stationary phases is mandatory.

Critical Impurity Profiling

Before selecting a method, one must understand the "Hidden" impurities that define the analytical challenge.

The Impurity Fate Map (Graphviz)

ImpurityFate Raw Starting Materials (Hydrazine + Nitrile) Reaction Cyclization Reaction Raw->Reaction Product Target Product (N1-isomer) Reaction->Product Major (85%) Impurity1 Regioisomer (N2-isomer) Reaction->Impurity1 Minor (10-15%) Hard to Resolve Impurity2 De-brominated Analog Reaction->Impurity2 Trace (<1%)

Caption: Synthesis pathway illustrating the competitive formation of the critical N2-regioisomer impurity.

Comparative Methodology

Method A: The Standard (HPLC-UV on C18)

The "Workhorse" for routine quantitative analysis.

Mechanism: Relies on hydrophobic interactions.[1][2] The bromine atom increases lipophilicity, allowing retention on alkyl chains. Limitation: The N1 and N2 isomers have nearly identical hydrophobic surface areas. On a standard C18 column, they often co-elute as a single, broadened peak, leading to a false purity of >99%.

Method B: The Advanced (LC-MS on Phenyl-Hexyl)

The "Detective" for structural validation.

Mechanism:

  • Chromatography: Uses a Phenyl-Hexyl stationary phase.[1][3] The pyrimidine and pyrazole rings engage in

    
    -
    
    
    
    stacking interactions with the phenyl ligands. The subtle electronic difference between the N1 and N2 isomers significantly alters these stacking forces, pulling the peaks apart.
  • Detection: Mass Spectrometry (MS) detects the distinct Bromine Isotope Pattern (

    
     and 
    
    
    
    in a 1:1 ratio). Any peak lacking this "M, M+2" doublet (e.g., de-brominated impurity) is immediately flagged.

Performance Data Comparison

The following data summarizes the performance of both methods when analyzing a crude reaction mixture spiked with 5% regioisomer.

FeatureMethod A: HPLC-UV (C18)Method B: LC-MS (Phenyl-Hexyl)Verdict
Separation Principle Hydrophobicity (Van der Waals)

-

Interaction + Hydrophobicity
Method B resolves isomers.
Regioisomer Resolution (

)

(Co-elution/Shoulder)

(Baseline Separation)
Method B is superior.
Specificity Low (UV spectra are identical)High (m/z + Isotope Pattern)Method B confirms ID.
Sensitivity (LOD) ~0.1 µg/mL~0.005 µg/mLMethod B is 20x more sensitive.
Throughput High (10 min run)Medium (15-20 min run)Method A is faster.
Cost Per Sample Low ($)High (

$)
Method A is cheaper.

Detailed Experimental Protocols

Protocol A: Routine Purity Check (HPLC-UV)

Use this for final product release only after the method has been validated against LC-MS.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic max) and 220 nm (amide/amine).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

Protocol B: Impurity Identification (LC-MS)

Use this for R&D, process optimization, and resolving "mystery" peaks.

  • Instrument: Agilent 6120 Single Quad or Q-TOF.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl , 2.1 x 100 mm, 1.8 µm.

    • Why: The Phenyl-Hexyl phase provides unique selectivity for the aromatic pyrazole/pyrimidine rings that C18 lacks [1].

  • Mobile Phase A: 0.1% Formic Acid in Water (MS compatible).

  • Mobile Phase B: Methanol (MeOH).

    • Why: Methanol promotes stronger

      
      -
      
      
      
      interactions on phenyl columns compared to Acetonitrile [1].[1]
  • Flow Rate: 0.3 mL/min.

  • MS Parameters:

    • Source: ESI Positive.

    • Scan Range: 100–600 m/z.

    • Key Indicator: Look for the [M+H]+ doublet at m/z 240 and 242 (approx) with equal intensity. This confirms the presence of Bromine [2].

  • Gradient:

    • 0.0 min: 10% B

    • 12.0 min: 60% B (Shallow gradient maximizes separation)

    • 15.0 min: 95% B

Analytical Decision Matrix

When should you deploy which method? Use this logic flow to optimize resources.

DecisionMatrix Start Sample Received Stage Development Stage? Start->Stage Routine Routine QC / Scale-up Stage->Routine High Vol Discovery Early Discovery / R&D Stage->Discovery Low Vol CheckUV Run HPLC-UV (C18) Routine->CheckUV CheckMS Run LC-MS (Phenyl-Hexyl) Discovery->CheckMS SinglePeak Single Peak? CheckUV->SinglePeak Pass PASS: Release Lot CheckMS->Pass Clean Spectrum Fail FAIL: Repurify CheckMS->Fail Isomers Detected SinglePeak->CheckMS No / Suspicious Shoulder SinglePeak->Pass Yes

Caption: Workflow for selecting the appropriate analytical technique based on development stage.

Expert Insights & Validation Criteria

The Bromine Signature

In LC-MS, the presence of bromine is a self-validating marker.

  • Target Molecule: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine.

  • Signature: You will observe two peaks separated by 2 Da (m/z X and m/z X+2) with an intensity ratio of ~1:1.

  • Diagnostic Value: If you see a peak at m/z ~162 (M-Br), you have identified the de-brominated impurity , likely caused by over-reduction or palladium contamination during cross-coupling steps [2].

Validation Guidelines (ICH Q2(R1))

To validate Method B (LC-MS) for purity assays, ensure the following [3]:

  • Specificity: Demonstrate baseline separation (

    
    ) of the N1 and N2 regioisomers.
    
  • Linearity:

    
     over 50–150% of the target concentration.
    
  • Accuracy: Spike recovery of the regioisomer should be 90–110%.

References

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]

  • ICH. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazol-3-amine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This guide offers an in-depth comparison of structure-activity relationship (SAR) studies for pyrazol-3-amine derivatives, with a primary focus on their role as kinase inhibitors. By dissecting the chemical modifications that enhance potency, selectivity, and pharmacokinetic properties, we aim to provide a valuable resource for researchers engaged in drug discovery and development.

Comparative SAR Analysis: Pyrazol-3-amines as Kinase Inhibitors

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The pyrazol-3-amine core has proven to be an exceptional hinge-binding motif, anchoring inhibitors to the ATP-binding site of numerous kinases.[1][4]

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[1][5] Several studies have explored the 3-aminopyrazole scaffold for the development of potent CDK inhibitors.[6][7]

A notable example is the optimization of the lead compound PNU-292137 into PHA-533533, a potent CDK2/cyclin A inhibitor.[6][7] The SAR campaign focused on improving physicochemical properties like solubility and plasma protein binding, which are critical for in vivo efficacy.[6][7]

Key SAR Insights for CDK Inhibitors:

  • Position 5 of the Pyrazole Ring: Substitution at this position with small, lipophilic groups is well-tolerated. The transition from a methyl group in the initial lead to a cyclopropyl group in PHA-533533 was a key optimization, contributing to a favorable activity profile.[6][7]

  • Amine Substituent: The N-acyl group attached to the 3-amino position is crucial for interacting with the kinase. The propanamide linker was found to be optimal.

  • Phenyl Ring Substitution: Modifications on the phenyl ring significantly impact solubility and plasma protein binding. Introducing a polar 2-oxo-1-pyrrolidinyl group in PHA-533533 dramatically improved solubility (more than 10-fold) and reduced plasma protein binding from 99% to 74% compared to the lead compound.[6][7]

Table 1: Comparison of Pyrazol-3-amine based CDK2/cyclin A Inhibitors

CompoundR Group (at Position 5)Key Amide SubstituentCDK2/cyclin A Kᵢ (nM)A2780 Cell IC₅₀ (µM)Aqueous Solubility
PNU-292137Methyl2-(4-acetylphenyl)propanamide--Low
PHA-533533 Cyclopropyl 2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide 31 Sub-micromolar >10x improvement

Data synthesized from Pevarello et al., J Med Chem, 2005.[6][7]

The causality behind these improvements lies in the introduction of polarity and the disruption of unfavorable interactions. The pyrrolidinone moiety in PHA-533533 introduces a polar group that enhances water solubility, a critical factor for oral bioavailability. The reduced plasma protein binding suggests a less promiscuous interaction with albumin, leading to a higher fraction of unbound, active drug in circulation.

The JAK-STAT signaling pathway is central to immune responses, and JAK inhibitors are effective treatments for autoimmune diseases like rheumatoid arthritis.[8] The pyrazol-3-yl amine has been explored as a hinge-binding moiety in the design of selective JAK inhibitors.[4]

Interestingly, SAR studies in this area have also focused on bioisosteric replacement. Researchers identified that a thiazol-2-yl amine could serve as an effective isosteric replacement for the pyrazol-3-yl amine, leading to potent and selective JAK2 inhibitors.[4] This highlights a key principle in medicinal chemistry: the core scaffold can often be replaced with a chemically distinct but sterically and electronically similar group to modulate properties like synthetic accessibility, patentability, and metabolic stability.

Key SAR Insights for JAK Inhibitors:

  • Hinge-Binding Motif: Both pyrazol-3-yl amine and thiazol-2-yl amine can form the critical hydrogen bonds with the kinase hinge region.

  • Scaffold Substitution: The specific substitution pattern on the core and its appended groups dictates selectivity across the JAK family (JAK1, JAK2, JAK3, TYK2). For many scaffolds, a pyrrolo[2,3-d]pyrimidine core, as seen in the approved drug Tofacitinib, is a common feature for potent JAK inhibition.[8][9]

The versatility of the pyrazol-3-amine scaffold extends to other kinase families. Recent studies have reported its use in developing inhibitors for:

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A series of 1H-pyrazol-3-amine derivatives were optimized to yield potent and selective RIPK1 inhibitors with in vivo efficacy in inflammatory disease models.[10]

  • PCTAIRE Family (e.g., CDK16): Starting from a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine inhibitor, researchers developed derivatives with high cellular potency and selectivity for the understudied PCTAIRE kinase family.[1][5]

Experimental Protocols for SAR Determination

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated assays are essential.[11] Below are representative protocols for determining inhibitor potency.

The process of developing SAR is iterative, involving cycles of design, synthesis, and testing to build a comprehensive understanding of how structural changes affect biological activity.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase cluster_analysis Analysis & Iteration Hit Initial Hit Compound Hypothesis Formulate SAR Hypothesis (e.g., add H-bond donor) Hit->Hypothesis Design Design Analogs Hypothesis->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purify Purification & QC Synthesis->Purify Biochem Biochemical Assay (e.g., Kinase IC50) Purify->Biochem Cell Cell-Based Assay (e.g., Proliferation) Biochem->Cell Analyze Analyze Data (Potency, Selectivity, etc.) Cell->Analyze Refine Refine SAR Model Analyze->Refine NewHypothesis Generate New Hypothesis Refine->NewHypothesis NewHypothesis->Design Next Iteration Cell_Cycle_Pathway cluster_phases Cell Cycle Phases cluster_regulation Regulation by CDKs G1 G1 Phase S S Phase (DNA Synthesis) G2 G2 Phase M M Phase (Mitosis) CyclinD_CDK46 Cyclin D CDK4/6 CyclinD_CDK46->G1 Drives G1 progression CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->S Initiates S phase CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->G2 Controls S/G2 transition CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->M Promotes mitosis Inhibitor Pyrazol-3-amine CDK2 Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Simplified overview of cell cycle regulation by Cyclin-Dependent Kinases (CDKs).

Conclusion and Future Perspectives

The pyrazol-3-amine scaffold continues to be a highly productive starting point for the design of potent and selective kinase inhibitors. Comparative SAR analyses reveal that successful optimization hinges on a multi-parameter approach, balancing on-target potency with crucial ADME (absorption, distribution, metabolism, and excretion) properties like solubility.

Future efforts in this area will likely focus on:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between highly similar kinase family members to reduce off-target effects.

  • Targeting Resistance: Developing next-generation inhibitors that are active against clinically observed resistance mutations.

  • Exploring the "Dark Kinome": Applying the SAR knowledge gained from well-studied kinases to design inhibitors for the many understudied kinases with potential therapeutic relevance. [1][5] By building upon the foundational SAR principles discussed in this guide, researchers can continue to leverage the remarkable versatility of the pyrazol-3-amine scaffold to develop novel therapeutics for a wide range of human diseases.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). National Institutes of Health. [Link]

  • Structure activity relationship of... (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). National Institutes of Health. [Link]

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  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic... (n.d.). ResearchGate. [Link]

  • Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. (2019). PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. [Link]

  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). (2021). Biointerface Research in Applied Chemistry. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Institutes of Health. [Link]

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? | Journal of Medicinal Chemistry. (2022). ACS Publications. [Link]

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (2005). ACS Publications. [Link]

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  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI. [Link]

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A Comparative Guide for Researchers: Microwave-Assisted vs. Conventional Heating in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals immersed in the fast-paced world of drug discovery and development, the pyrazole scaffold is a familiar and vital component. These five-membered nitrogen-containing heterocycles are integral to a multitude of marketed drugs and promising clinical candidates. Consequently, the efficiency and robustness of pyrazole synthesis methodologies directly impact the timeline of preclinical and clinical research. This guide offers a comprehensive, data-driven comparison of two primary heating modalities for pyrazole synthesis: traditional conventional heating and modern microwave-assisted techniques.

The Central Role of Pyrazoles in Medicinal Chemistry

Pyrazoles are a class of heterocyclic compounds featuring a five-membered ring with two adjacent nitrogen atoms. Their structural versatility and ability to engage in various non-covalent interactions make them privileged structures in medicinal chemistry. This has led to their incorporation into a wide array of therapeutics targeting diverse disease areas. The persistent interest in novel pyrazole derivatives necessitates synthetic methods that are not only reliable but also rapid and efficient.

Unpacking the Synthesis: Two Approaches to Heating

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This transformation is typically facilitated by heat, which can be delivered through two distinct methods.

Conventional Heating: The Traditional Workhorse

Conventional heating relies on the transfer of thermal energy from an external source, such as an oil bath or heating mantle, to the reaction vessel. This heat is then conducted through the vessel walls to the solvent and reactants. This process is often slow and can result in significant temperature gradients within the reaction mixture, potentially leading to the formation of byproducts and inconsistent results.[3]

Microwave-Assisted Heating: A Paradigm Shift in Energy Transfer

Microwave-assisted synthesis utilizes microwave radiation to directly and uniformly heat the reaction mixture.[4] Polar molecules within the reaction absorb microwave energy, leading to rapid and efficient heating throughout the bulk of the solution.[5][6] This direct energy transfer circumvents the limitations of conventional heating, offering a more controlled and efficient reaction environment.[7]

Performance Under the Microscope: A Head-to-Head Comparison

To provide a clear, evidence-based comparison, let's examine the synthesis of phenyl-1H-pyrazoles, a common pyrazole core.

Experimental Protocols at a Glance

Conventional Heating Protocol:

A mixture of the appropriate 1,3-dicarbonyl compound and phenylhydrazine in a suitable solvent is heated in a thermostated oil bath, typically for several hours.[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through standard work-up and purification procedures.[8]

Microwave-Assisted Heating Protocol:

The reactants are combined in a sealed microwave-safe vessel and subjected to microwave irradiation at a set temperature for a few minutes.[8] The reaction is monitored by TLC, and the product is isolated using similar work-up and purification techniques.[8]

Data-Driven Comparison

The following table summarizes typical results for the synthesis of phenyl-1H-pyrazoles using both methods:

ParameterConventional HeatingMicrowave-Assisted HeatingSource(s)
Reaction Time 2 hours5 minutes[9]
Yield 72 - 90%91 - 98%[9]
Energy Consumption HighSignificantly Lower[10][11]
Temperature Control Prone to GradientsUniform and Precise[4]

These results clearly demonstrate the significant advantages of microwave-assisted synthesis in terms of both speed and efficiency.[8][12]

The Science Behind the Speed: Mechanistic Considerations

The enhanced reaction rates observed in microwave-assisted synthesis are attributed to several factors:

  • Efficient Energy Transfer: Microwaves directly heat the polar reactants and solvent, leading to a rapid increase in temperature and bypassing the slow process of thermal conduction.[3]

  • Uniform Heating: The direct and homogenous heating of the reaction mixture minimizes temperature gradients, leading to cleaner reactions and higher yields.[4][13]

  • Superheating Effects: Microwave heating can elevate the temperature of a solvent above its conventional boiling point in a sealed vessel, further accelerating reaction rates.[13]

Visualizing the Methodologies

The following diagrams illustrate the distinct workflows for each heating method.

ConventionalWorkflow cluster_conventional Conventional Heating Workflow A 1. Assemble glassware (flask, condenser) B 2. Add reactants and solvent A->B C 3. Place in heating bath (e.g., oil bath) B->C D 4. Heat for extended period (hours) C->D E 5. Cool down and proceed to work-up D->E

Caption: A simplified workflow for pyrazole synthesis using conventional heating.

MicrowaveWorkflow cluster_microwave Microwave-Assisted Workflow MW_A 1. Add reactants and solvent to microwave vial MW_B 2. Seal the vial MW_A->MW_B MW_C 3. Place in microwave reactor MW_B->MW_C MW_D 4. Irradiate for a short duration (minutes) MW_C->MW_D MW_E 5. Cool and proceed to work-up MW_D->MW_E

Caption: A streamlined workflow for pyrazole synthesis using microwave-assisted heating.

Making an Informed Decision: Practical Considerations

While microwave-assisted synthesis offers compelling advantages, the choice of heating method should be guided by several practical factors:

  • Scale of Synthesis: For small-scale, high-throughput synthesis common in early-stage drug discovery, microwave reactors are ideal. For large-scale production, conventional reactors may be more practical.

  • Reaction Optimization: The rapid nature of microwave synthesis allows for the quick optimization of reaction conditions, saving valuable time and resources.[14]

  • "Green" Chemistry: Microwave synthesis aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for large volumes of solvents.[5][15]

Conclusion: Accelerating Discovery with Modern Synthesis

Microwave-assisted synthesis has proven to be a transformative technology in the field of medicinal chemistry.[16][17] For the synthesis of pyrazoles, it offers a clear advantage over conventional heating in terms of speed, efficiency, and sustainability.[8][12] By embracing this technology, researchers can significantly accelerate the discovery and development of novel pyrazole-based therapeutics, ultimately bringing new medicines to patients faster. While conventional heating will always have its place, the compelling benefits of microwave-assisted synthesis make it an indispensable tool for the modern drug discovery professional.[3][8]

References

  • BenchChem Technical Support Team. The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem. Published December 2025.
  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. Published January 18, 2019.
  • Full article: Comparison between conventional, grinding, and microwave synthesis of methylpyrazoles as VEGFR-2/HSP90 dual inhibitors. Taylor & Francis Online.
  • Theory of Microwave Heating for Organic Synthesis.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
  • (PDF) Comparison of Conventional and Microwave Heating.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange.
  • Pyrazole Synthesis under Microwave Irradi
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Published August 16, 2024.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Published September 10, 2024.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. Published February 12, 2020.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. Published June 1, 2023.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Published September 5, 2023.
  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Published April 7, 2020.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • (PDF) Review on Synthesis of pyrazole and pyrazolines.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Published June 6, 2023.
  • Theory of Microwave Heating for Organic Synthesis.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Synthetic Applications for Microwave Synthesis.
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  • The impact of microwave synthesis on drug discovery.

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Guide: Validating the Mechanism of Action for Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation architecture for Pyr-X , a hypothetical novel pyrazole-based small molecule designed as a dual-target inhibitor. While pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Ruxolitinib, Crizotinib), validating a new derivative requires distinguishing its specific mode of action (MoA) from established alternatives.

This document compares Pyr-X against standard single-target inhibitors to demonstrate its dual efficacy in blocking JAK-STAT signaling and Aurora Kinase-mediated mitosis .

Part 1: The Chemical Logic

Why the Pyrazole Scaffold? The pyrazole ring acts as a monodentate or bidentate ligand, mimicking the adenine ring of ATP. This allows it to form critical hydrogen bonds with the "hinge region" of kinase active sites.

  • Target Profile: Pyr-X is designed to inhibit JAK2 (driving proliferation) and Aurora B (driving mitosis).

  • The Competitors:

    • Compound A (Ruxolitinib analogue): Pure JAK1/2 inhibitor.

    • Compound B (Barasertib analogue): Pure Aurora B inhibitor.

    • Compound C (Staurosporine): Broad-spectrum (non-selective) control.

Part 2: Biochemical Validation (The "What")

Objective: Quantify binding affinity and selectivity using a cell-free system.

Experimental Protocol: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ system (Promega) because it measures the direct product of the kinase reaction (ADP) rather than indirect substrate binding, offering high sensitivity at physiological ATP concentrations (


 apparent).

Workflow:

  • Reaction: Incubate Kinase (JAK2 or Aurora B) + Substrate + ATP + Pyr-X (titrated) for 60 min.

  • Depletion: Add ADP-Glo™ Reagent (1:1 ratio) to stop reaction and consume unreacted ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (2:1 ratio) to convert generated ADP back to ATP

    
     Luciferase signal.
    
Comparative Data: IC50 Potency (nM)
CompoundTarget: JAK2 (Cytokine Signaling)Target: Aurora B (Mitosis)Selectivity Profile
Pyr-X (New) 4.2 nM 8.5 nM Dual-Target Balanced
Compound A2.1 nM>10,000 nMJAK Selective
Compound B>5,000 nM3.1 nMAurora Selective
Compound C1.5 nM2.0 nMPan-Kinase (Toxic)

Interpretation: Pyr-X sacrifices slight potency compared to single-target leaders but gains a "poly-pharmacology" advantage, hitting two distinct cancer survival pathways simultaneously.

Part 3: Cellular Mechanism (The "How")

Objective: Prove that biochemical inhibition translates to intracellular pathway blockade.

Visualizing the Dual-Pathway Blockade

The following diagram illustrates how Pyr-X interrupts two distinct phases of the cell life cycle.

MoA_Pathway Ligand Cytokine (IL-6) Receptor Cytokine Receptor Ligand->Receptor JAK JAK2 Kinase Receptor->JAK STAT STAT3 (Phospho) JAK->STAT Phosphorylation Nucleus Nucleus (Gene Tx) STAT->Nucleus Translocation Aurora Aurora B Kinase H3 Histone H3 (Phospho-Ser10) Aurora->H3 Phosphorylation Mitosis Cytokinesis Progression H3->Mitosis PyrX Pyr-X (Inhibitor) PyrX->JAK Block PyrX->Aurora Block

Figure 1: Dual-mechanism of Pyr-X. Red path: Inhibition of JAK-STAT proliferation.[1] Blue path: Inhibition of Aurora B-mediated chromatin condensation.

Protocol: Multiplex Western Blotting

To validate the pathway, we must normalize phosphorylated protein against total protein (not just GAPDH).

  • Lysis: Lyse treated cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF) to preserve phosphorylation states.

  • Separation: Load 20µg protein on 4-12% Bis-Tris SDS-PAGE.

  • Transfer: PVDF membrane (0.45µm).

  • Blocking: 5% BSA in TBST (Do not use milk; casein phosphoproteins interfere with phospho-antibodies).

  • Primary Antibody (Multiplex):

    • Rabbit anti-pSTAT3 (Tyr705)

    • Mouse anti-Total STAT3

  • Detection: Fluorescent secondary antibodies (Anti-Rabbit 800nm / Anti-Mouse 680nm) for linear quantification.

Part 4: Phenotypic Consequence (The "Effect")

Objective: Demonstrate the functional outcome of the mechanism (Cell Cycle Arrest).

Experimental Protocol: Flow Cytometry (Propidium Iodide)

Since Pyr-X targets both JAK (G1/S transition) and Aurora (G2/M transition), the cell cycle profile is the ultimate "fingerprint" of the MoA.

Step-by-Step:

  • Harvest: Collect cells (including floating apoptotic cells).

  • Fixation: Resuspend in 300µL PBS. Add 700µL ice-cold 70% Ethanol dropwise while vortexing. (Critical: Prevents cell clumping). Fix at -20°C for >2 hours.

  • Wash: Centrifuge (850g, 5 min) and remove ethanol.

  • Staining: Resuspend in PBS containing:

    • Propidium Iodide (PI): 50 µg/mL (Stains DNA).[2][3][4]

    • RNase A: 100 µg/mL (Degrades RNA to prevent false PI signal).

  • Acquisition: Flow Cytometer (Excitation 488nm / Emission 585nm). Collect 20,000 events.

Comparative Data: Cell Cycle Distribution (%)
CompoundG0/G1 (Growth)S-Phase (Synthesis)G2/M (Mitosis)Phenotypic Conclusion
Control (DMSO) 55%25%20%Normal Proliferation
Compound A (JAKi) 85% 10%5%G1 Arrest (Cytokine starvation)
Compound B (AurBi) 10%15%75% G2/M Arrest (Polyploidy/Mitotic failure)
Pyr-X (Dual) 40%10%50% Mixed Arrest (Unique Fingerprint)

Validation Logic: If Pyr-X only showed G1 arrest, it would suggest the Aurora-binding affinity seen in biochemical assays is not relevant in cells. The presence of significant G2/M accumulation confirms the dual MoA is active intracellularly.

Workflow Visualization

Flow_Workflow Step1 Cell Harvest (Include Supernatant) Step2 Fixation 70% EtOH (-20°C) Step1->Step2 Step3 RNase A Treatment (Remove RNA artifact) Step2->Step3 Step4 PI Staining (Intercalates DNA) Step3->Step4 Step5 Flow Cytometry (Linear Scale) Step4->Step5

Figure 2: Critical steps for Propidium Iodide cell cycle analysis.[2] RNase treatment is the self-validating step to ensure signal specificity.

References

  • Bio-Rad. Western Blot Normalization: Total Protein vs. Housekeeping Proteins. [Link]

  • National Institutes of Health (NIH). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

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A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced field of drug discovery, the development of novel kinase inhibitors requires a rigorous and multi-faceted evaluation to ascertain their potential as therapeutic agents. This guide provides a comprehensive framework for benchmarking new chemical derivatives against established inhibitors, ensuring a robust and objective comparison of their performance. By integrating biochemical, biophysical, and cell-based assays, researchers can build a compelling data package that clearly delineates the advantages of a new molecule.

The Imperative of a Multi-Pronged Approach

A single data point is insufficient to declare the superiority of a new inhibitor. A thorough benchmarking strategy must interrogate various aspects of the inhibitor's behavior, from its direct interaction with the target protein to its effects within a complex cellular environment. This guide will detail a logical and experimentally validated workflow to progressively build a comprehensive profile of your new derivative.

Foundational Assessment: Biochemical Potency and Selectivity

The initial characterization of a new inhibitor begins with in vitro biochemical assays to determine its potency and selectivity. These assays provide a clean, direct measure of the inhibitor's ability to engage its intended target.

Determining On-Target Potency: The IC50 Assay

The half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying an inhibitor's potency.[1][2] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[1]

Table 1: Comparative IC50 Data for New Derivative (ND-1) and a Known Inhibitor (KI-1) Against Target Kinase

CompoundTarget Kinase IC50 (nM)
ND-15
KI-125

Experimental Protocol: IC50 Determination via a Luminescence-Based Kinase Assay

This protocol outlines a typical procedure for determining the IC50 value of a kinase inhibitor.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate and ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[3]

    • Prepare serial dilutions of the new derivative (ND-1) and the known inhibitor (KI-1) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP using a luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Gauging the Off-Target Landscape: Kinase Selectivity Profiling

A potent inhibitor is of limited therapeutic value if it promiscuously inhibits numerous other kinases, leading to potential off-target toxicities.[5] Kinase selectivity profiling is therefore a critical step to assess the specificity of a new derivative.[5][6] This is typically achieved by screening the inhibitor against a large panel of kinases.[5]

Table 2: Kinase Selectivity Profile of ND-1 and KI-1 (Select Kinases)

KinaseND-1 (% Inhibition @ 1 µM)KI-1 (% Inhibition @ 1 µM)
Target Kinase 98 95
Off-Target Kinase A1585
Off-Target Kinase B540
Off-Target Kinase C210

Delving Deeper: Biophysical Characterization of the Inhibitor-Target Interaction

While IC50 values provide a measure of functional potency, they do not offer insights into the binding kinetics and thermodynamics of the inhibitor-target interaction. Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide this crucial information.

Unraveling Binding Kinetics with Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the real-time association (kon) and dissociation (koff) rates of an inhibitor binding to its target protein.[7][8][9] This information is used to calculate the equilibrium dissociation constant (KD), a direct measure of binding affinity.[7]

Table 3: Comparative Binding Kinetics of ND-1 and KI-1

Compoundkon (1/Ms)koff (1/s)KD (nM)
ND-11 x 10^61 x 10^-31
KI-15 x 10^55 x 10^-310

Experimental Protocol: SPR-Based Kinetic Analysis

  • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of the inhibitor (analyte) over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.

    • After the association phase, flow buffer over the surface to monitor the dissociation of the inhibitor.

  • Data Analysis: Fit the association and dissociation curves to a kinetic binding model to determine the kon and koff rates, and subsequently calculate the KD.

The Cellular Context: Validating Target Engagement and Potency

Biochemical and biophysical assays, while essential, are performed in a simplified, artificial environment. It is crucial to validate the inhibitor's performance within the complex milieu of a living cell.[10][11]

Confirming Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying that an inhibitor binds to its intended target in a cellular context.[12][13][14] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[12][13]

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with either the new derivative (ND-1), the known inhibitor (KI-1), or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.[13]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[13][14]

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques such as Western blotting or mass spectrometry.[14]

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14]

Assessing Cellular Potency: Cell-Based Functional Assays

Ultimately, the goal is to inhibit the kinase's activity within a cell and elicit a desired biological response. Cell-based assays are designed to measure the functional consequences of target inhibition.[11][15]

Table 4: Comparative Cellular Potency of ND-1 and KI-1 in a Cell Proliferation Assay

CompoundCell Proliferation EC50 (nM)
ND-120
KI-1150

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase's signaling pathway into 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the new derivative (ND-1) and the known inhibitor (KI-1).

  • Incubation: Incubate the cells for a period of time sufficient to observe an effect on proliferation (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a colorimetric or luminescence-based assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Path to a Superior Inhibitor

To conceptualize the workflow and the underlying biological context, the following diagrams are provided.

G cluster_0 Biochemical & Biophysical Characterization cluster_1 Cellular Validation IC50 Assay IC50 Assay Kinase Profiling Kinase Profiling IC50 Assay->Kinase Profiling Assess Selectivity SPR Analysis SPR Analysis Kinase Profiling->SPR Analysis Characterize Binding CETSA CETSA SPR Analysis->CETSA Confirm Target Engagement Cell-Based Assay Cell-Based Assay CETSA->Cell-Based Assay Measure Cellular Efficacy Superior Candidate Superior Candidate Cell-Based Assay->Superior Candidate New Derivative New Derivative New Derivative->IC50 Assay Determine Potency

Caption: Experimental workflow for benchmarking a new inhibitor.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Phosphorylates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Promotes Inhibitor Inhibitor Inhibitor->Receptor Tyrosine Kinase Blocks ATP Binding

Caption: A generic kinase signaling pathway targeted by an inhibitor.

Conclusion: Building a Case for a New Derivative

By systematically progressing through this comprehensive benchmarking workflow, researchers can generate a robust and compelling dataset. The integration of biochemical potency and selectivity data, biophysical binding kinetics, and cellular target engagement and functional data provides a holistic view of the new derivative's performance characteristics. This evidence-based approach is critical for making informed decisions about which compounds to advance in the drug discovery pipeline and for clearly articulating the scientific rationale for their potential superiority over existing inhibitors.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Ohori, M., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods, 68(2), 247-254. [Link]

  • Aldeghi, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(24), 8303–8319. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(14), 1766–1773. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(52), E12237-E12246. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217–2225. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Bohnsack, R. N., & Schwartz, B. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 14(3), 312–319. [Link]

  • Ratia, K., et al. (2026). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Hudson, K. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • May, E. R., & Weiner, M. P. (2007). Cell-based assays to identify inhibitors of viral disease. Current Medicinal Chemistry, 14(18), 1957-1963. [Link]

  • Ramirez-Salinas, G. L., et al. (2025). Design of new reversible and selective inhibitors of monoamine oxidase A and a comparison with drugs already approved. Journal of Biomolecular Structure and Dynamics. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Aldeghi, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(24), 8303–8319. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Grzybowski, M., et al. (2025). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science. [Link]

  • Williamson, A. E., et al. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry, 64(23), 17356–17368. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • Işık, M., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 9, 638491. [Link]

  • Kenefick, K. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

  • Packer, M. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6653. [Link]

  • Krieckaert, C. L., et al. (2012). The potency of cell-based assays to predict response to TNF inhibitor therapy. Expert Review of Clinical Immunology, 8(6), 547-556. [Link]

  • Turk, S. (2013). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors? ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. Molecules, 29(1), 229. [Link]

  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(12), 915-941. [Link]

  • Amoeba Sisters. (2021). Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(12), 915-941. [Link]

  • Ajenjo, J. M., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Packer, M. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6653. [Link]

  • U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]

  • Minelli, C., et al. (2012). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 164(2), 200-207. [Link]

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Safety Operating Guide

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated" Imperative

Immediate Classification: Halogenated Organic Waste (Solid or Liquid)

As researchers, we often default to segregating waste by physical state. However, for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine , the defining characteristic is the Bromine (Br) substituent on the pyrazole ring.

The Core Directive: This compound must never enter a non-halogenated waste stream or municipal water system. Even trace amounts of brominated heteroaromatics can disrupt standard incineration protocols (by generating corrosive HBr gas) and are often highly toxic to aquatic life (H400/H410).

Part 1: Hazard Identification & The "Why" (Scientific Logic)

To ensure compliance, we must understand the chemical behavior that dictates our disposal choices. This is not just about following rules; it is about preventing downstream environmental chemistry failures.

Chemical Structure & Disposal Implications
  • Bromine Substituent (C-Br):

    • Risk:[1] Upon standard combustion, brominated compounds release hydrogen bromide (HBr) and potentially brominated dioxins if not incinerated at sufficiently high temperatures (>1100°C) with specific scrubbers.

    • Protocol: Must be tagged for Halogenated Incineration .

  • Pyrimidin-2-yl & Pyrazole Rings (N-Heterocycles):

    • Risk:[1][2] Nitrogen-rich heterocycles can form nitrogen oxides (NOx) during degradation. Furthermore, this specific scaffold is often bioactive (kinase inhibitor pharmacophore), posing severe risks to aquatic ecosystems if leached.

    • Protocol:Zero-drain disposal policy .

  • Primary Amine (-NH₂):

    • Risk:[1][2] Basic functionality.[3] Can react exothermically with strong acids or acid chlorides in a waste container.

    • Protocol:Segregate from Acidic Waste .

Table 1: Physico-Chemical Disposal Data
PropertyValue/CharacteristicDisposal Relevance
Physical State Solid (Powder)Requires "Solid Hazardous Waste" stream unless dissolved.
Halogen Content Yes (Bromine) CRITICAL: Disqualifies it from "General Organic" or "Fuel Blending" streams.
Water Solubility Low/ModerateDo not attempt to dilute and flush. It will precipitate and contaminate plumbing.
Acidity/Basicity Weak Base (Amine)Incompatible with strong oxidizers and concentrated acids.
Aquatic Toxicity High (H410 expected)Environmental release is a reportable violation in many jurisdictions.

Part 2: The Self-Validating Segregation System

A "self-validating" system means the workflow forces the user to make the correct decision before the waste leaves the bench.

The Rule of Three (Compatibility Check): Before adding this substance to any waste carboy, verify these three conditions:

  • pH Check: Is the receiving container free of strong acids? (Target pH 6–10).

  • Halogen Check: Is the container label green (or site-specific color for Halogenated)?

  • Oxidizer Check: Is the container free of peroxides/nitric acid? (Amines + Oxidizers = Fire/Explosion risk).

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generated: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath In Solution StateCheck->LiquidPath Dissolved Bagging Double Bag in Clear Polyethylene SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck HalogenatedLiq Container: HDPE Carboy Stream: Halogenated Organics SolventCheck->HalogenatedLiq DCM, Chloroform, DMSO, Methanol NonHaloWarning STOP: Do not add to Non-Halogenated Stream SolventCheck->NonHaloWarning If Solvent is Non-Halo (e.g., Acetone) TaggingSolid Tag: 'Solid Waste - Halogenated' (List Full Chemical Name) Bagging->TaggingSolid NonHaloWarning->HalogenatedLiq Override: Bromine content makes entire mix Halogenated

Figure 1: Decision tree ensuring the bromine content drives the classification, regardless of the solvent used.

Part 3: Step-by-Step Operational Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Use this for expired stock, spilled powder, or contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty clear polyethylene bag. Do not use glass for solid waste accumulation to prevent breakage during compaction/transport.

  • Packaging:

    • Place the substance inside the bag/jar.

    • If using a bag, twist the neck, tape it distinctively (e.g., red tape), and place it inside a second bag (double containment).

  • Labeling:

    • Apply a Hazardous Waste Label.[3][4][5]

    • Chemical Name: Write out "4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine". Do not use abbreviations like "BPPA" or "The Pyrazole".

    • Constituents: Mark "100%".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary containment tray until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Eluents)

Use this for mother liquors or wash solvents.

  • Stream Selection: This MUST go into the Halogenated Solvent carboy.

    • Note: Even if the solvent is Ethanol (non-halogenated), the presence of the dissolved brominated compound reclassifies the entire volume as Halogenated Waste.

  • Compatibility Verification:

    • Ensure the carboy does not contain strong acids (e.g., Aqua Regia, conc. H₂SO₄). The amine group can protonate exothermically.

  • Transfer:

    • Use a funnel.

    • Rinse the glassware with a small amount of compatible solvent (e.g., DMSO or Ethanol) and add the rinse to the same carboy.

  • Logging:

    • Immediately record the addition on the carboy's log sheet.

    • Entry: "Halogenated Heterocycles (Trace)" or the full chemical name.

Part 4: Emergency Response (Spill Contingency)

Spill Class: Toxic Solid / Halogenated Organic

  • Isolate: Evacuate the immediate area (3-meter radius). Mark the zone.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 particulate respirator.

  • Containment (Dry Spill):

    • Do NOT use water.[6][7][8] Water will spread the contamination.[7]

    • Cover the powder with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite/sand).

    • Scoop carefully into a disposable wide-mouth jar.

  • Containment (Wet Spill):

    • Absorb with "Universal" or "Organic" spill pads.

    • Do not use standard paper towels if the solvent is unknown; use chemically resistant pads.

  • Decontamination:

    • Wipe the surface with a soap/water solution, followed by an Ethanol wipe.

    • Dispose of all wipes and gloves into the Solid Hazardous Waste bin (Halogenated).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine. National Library of Medicine. (Used for structural verification and predicted properties). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine CAS: 16461-94-2 Physical State: Solid (Powder)

This guide supersedes generic Safety Data Sheet (SDS) advice by applying Occupational Exposure Banding (OEB) principles suitable for pharmaceutical intermediates with limited toxicological data. While standard SDSs often classify this compound as a generic Irritant (H315/H319/H335), its structural features—a halogenated nitrogen heterocycle—dictate that it be handled as a Potent Compound (OEB 3) until definitive toxicology proves otherwise.

Immediate Action Required:

  • Primary Engineering Control: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.

  • Prohibited: Do not handle on an open benchtop. Do not use standard latex gloves.

Risk Assessment & Structural Toxicology

To ensure safety, we must understand the why behind the hazards. This compound possesses three distinct structural alerts that drive our PPE selection:

  • The Bromine Substituent (Heavy Atom Effect):

    • Risk:[1][2][3][4] Halogenation (specifically bromine) often increases lipophilicity (LogP), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer).

    • Implication: Standard nitrile gloves may have reduced breakthrough times. Double-gloving is mandatory.

  • The Aminopyrazole/Pyrimidine Scaffold:

    • Risk:[1][2][3][4][5] This specific scaffold is a "privileged structure" in medicinal chemistry, frequently used in kinase inhibitors (e.g., bioisosteres of ATP).

    • Implication: We must assume biological activity (enzyme inhibition) even at low doses. Inhalation of dust could lead to systemic effects beyond simple respiratory irritation.

  • Primary Amine Functionality:

    • Risk:[1][2][3][4][5] Potential for chemical sensitization and severe eye irritation (alkaline nature).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for this compound.

Body ZonePPE RequirementTechnical Rationale
Respiratory Engineering Control First: Fume Hood.If hood is unavailable (Emergency only): P100 / N99 Respirator .N95 masks filter 95% of particles but do not protect against vapors if the compound sublimed or is in solution. P100 offers 99.97% efficiency against potent pharmaceutical dusts.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (High dexterity, white/blue).2. Outer: Nitrile (Long cuff, contrasting color, min 0.11mm thick).Visual Breach Detection: Contrasting colors allow immediate detection of tears. Brominated organics can permeate thin nitrile; the second layer provides a "time buffer" to change gloves.
Ocular Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powders.Fine powders drift on air currents inside hoods. Goggles seal the eyes from dust entry, whereas glasses leave gaps at the temples and cheeks.
Body Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton lab coat.Cotton retains particulates. Disposable Tyvek prevents "take-home" exposure where dust settles on clothing and is transported outside the lab.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing (Highest Risk)

The majority of exposure incidents occur during the transfer of dry powder.

  • Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood before opening the vial. Dry powders of heterocyclic amines are prone to static charge and can "jump" or disperse unexpectedly.

  • The "Working Zone": Clear the hood of unnecessary clutter. Establish a "Clean" zone (notebooks/pens) and a "Dirty" zone (balance/compound).

  • Weighing:

    • Tare the receiving vessel before opening the source vial.

    • Use a disposable spatula. Do not reuse spatulas even if wiped down.

    • Self-Validating Step: After weighing, wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe inside the hood before removing it. This ensures no invisible dust is tracked out.

Phase B: Solubilization & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to prevent displacing air that carries dust.

  • Reaction Monitoring: If heating, use a reflux condenser. Halogenated heterocycles can release irritating vapors (e.g., HBr trace evolution) if decomposed.

Phase C: Decontamination & Spill Response
  • Minor Spill (<1g): Cover with wet paper towels (to prevent dust aerosolization). Wipe up and dispose of as solid hazardous waste. Clean surface with a 1% detergent solution.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes. Do not use ethanol, as it may enhance skin absorption of the brominated compound.

Waste Disposal & Logistics[3]

Proper disposal is critical due to the halogen content.

  • Solid Waste: Dispose of contaminated gloves, spatulas, and weighing boats in Hazardous Solid Waste . Label clearly: "Toxic Solid - Halogenated Heterocycle."

  • Liquid Waste:

    • DO NOT mix with General Organic Waste.

    • MUST go into Halogenated Organic Waste carboys.[6]

    • Reasoning: Incineration facilities require segregation of halogens to scrub acid gases (HCl/HBr) generated during combustion. Mixing with non-halogenated waste violates EPA/RCRA protocols and increases disposal costs.

Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyProtocol Start Start: Handling 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine RiskAssess Risk Assessment: Potent Compound (OEB 3) Dust Hazard Start->RiskAssess PPE_Check PPE Verification: 1. Double Nitrile Gloves 2. Splash Goggles 3. Tyvek Sleeves/Coat RiskAssess->PPE_Check Hood_Check Engineering Control: Verify Fume Hood Flow (80-100 fpm) PPE_Check->Hood_Check Weighing Weighing Procedure: Use Anti-Static Gun Wipe Container Exterior Hood_Check->Weighing Solubilization Solubilization: Dissolve in Organic Solvent (Transition from Dust to Liquid Hazard) Weighing->Solubilization Cleanup Decontamination: Wet Wipe Surfaces Wash Hands (Soap/Water) Weighing->Cleanup Spill Event Solubilization->Cleanup Disposal Disposal: Segregate into HALOGENATED Waste Label as Toxic Cleanup->Disposal

Caption: Operational workflow emphasizing the transition from dust hazard (weighing) to liquid hazard (solubilization) and the critical disposal path.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16461-94-2. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity). Retrieved from

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-1H-pyrazole-3-amine (Generic Class SDS). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.